molecular formula C18H26O2 B1605456 Citronellyl phenylacetate CAS No. 139-70-8

Citronellyl phenylacetate

Cat. No.: B1605456
CAS No.: 139-70-8
M. Wt: 274.4 g/mol
InChI Key: CVJBFMVLVJZZMM-UHFFFAOYSA-N
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Description

Citronellyl alpha-toluate, also known as citronellyl a-toluic acid or citronellyl phenylacetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl alpha-toluate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl alpha-toluate has been primarily detected in urine. Within the cell, citronellyl alpha-toluate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl alpha-toluate has a sweet, fresh, and honey taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl 2-phenylacetate
Source PubChem
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InChI

InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJBFMVLVJZZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861804
Record name Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester
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Molecular Weight

274.4 g/mol
Source PubChem
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Physical Description

Colourless, somewhat viscous liquid; sweet-herbaceous-rosy, yet heavy and very tenacious odour, reminiscent of the petals of roses
Record name Citronellyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

342.00 °C. @ 760.00 mm Hg
Record name Citronellyl alpha-toluate
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URL http://www.hmdb.ca/metabolites/HMDB0037230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Citronellyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.960
Record name Citronellyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

139-70-8
Record name Citronellyl phenylacetate
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Record name Citronellyl phenylacetate
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Record name Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name 3,7-dimethyl-6-octenyl phenylacetate
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Record name CITRONELLYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellyl alpha-toluate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Situating Citronellyl Phenylacetate in a Research Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Citronellyl Phenylacetate

This compound is an ester recognized primarily for its significant role in the flavor and fragrance industries. It imparts a distinctive sweet, rosy, and honey-like aroma, making it a valuable component in fine perfumery and food-grade flavoring agents[1][2]. For researchers, scientists, and drug development professionals, an understanding of such molecules extends beyond their organoleptic properties. Esters are a fundamental functional group in numerous pharmaceuticals, and compounds like this compound serve as important models for understanding ester stability, hydrolysis, and analytical characterization. While not a therapeutic agent itself, its well-defined chemical nature makes it an excellent case study for methodological development in synthesis, purification, and spectroscopic analysis—skills directly transferable to the pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles.

Molecular Structure and Identification

This compound, systematically named 3,7-dimethyloct-6-enyl 2-phenylacetate , is a chiral molecule typically supplied as a racemate[1][3]. The structure consists of a citronellyl moiety derived from the monoterpenoid alcohol citronellol, ester-linked to a phenylacetate group.

  • Molecular Formula: C₁₈H₂₆O₂[3]

  • CAS Number: 139-70-8[3]

  • IUPAC Name: 3,7-dimethyloct-6-enyl 2-phenylacetate[3]

  • Molecular Weight: 274.4 g/mol [3]

  • SMILES: CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1[3]

  • InChIKey: CVJBFMVLVJZZMM-UHFFFAOYSA-N[3]

The molecule's structure combines a flexible aliphatic chain containing a chiral center at the C3 position and a terminal double bond, with a rigid aromatic ring. This amphipathic character influences its solubility and interactions with other molecules.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from formulation matrices to biological environments. This compound is a colorless, somewhat viscous liquid at room temperature[3]. A summary of its key properties is presented below. Note that minor variations in reported values exist due to different experimental conditions.

PropertyValueSource(s)
Physical Description Colorless, viscous liquid; sweet, rosy, floral odor[1][3]
Boiling Point 342 - 374.3 °C @ 760 mmHg[3][4]
Density 0.958 - 0.964 g/cm³ @ 20-25 °C[3][4]
Refractive Index 1.491 - 1.510 @ 20 °C[1][3]
Flash Point >100 °C (Closed Cup)[1]
Solubility Insoluble in water; soluble in ethanol and oils[3]
LogP (o/w) ~5.4 - 5.8 (estimated)[1]

The high LogP value indicates significant lipophilicity, explaining its insolubility in water and good solubility in organic solvents and oils[3]. This property is crucial for its application in oil-based fragrances and flavorings and suggests it would readily partition into lipid membranes in a biological context.

Synthesis and Chemical Reactivity

Synthesis via Fischer-Speier Esterification

The most direct and common synthesis of this compound is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of citronellol with phenylacetic acid. The use of an acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.

G Reactants Citronellol + Phenylacetic Acid AcidCat H₂SO₄ Catalyst (Protonation) Reactants->AcidCat Add Reflux Reflux in Solvent (e.g., Toluene) Drive off H₂O AcidCat->Reflux Heat Workup Aqueous Workup (Neutralize Acid) Reflux->Workup Cool Purify Purification (Distillation or Chromatography) Workup->Purify Product Citronellyl Phenylacetate Purify->Product

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed to drive the reversible esterification reaction towards the product by removing water as it is formed, an application of Le Châtelier's principle.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for azeotropically removing the water byproduct with a solvent like toluene, thus shifting the equilibrium to favor ester formation.

  • Reagent Charging: To the round-bottom flask, add phenylacetic acid (1.0 eq), citronellol (1.1 eq), and toluene (approx. 2 mL per gram of carboxylic acid). The slight excess of citronellol ensures the complete conversion of the limiting reagent, phenylacetic acid.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue reflux until no more water is collected, typically indicating reaction completion (2-4 hours).

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted phenylacetic acid), and finally with brine. The bicarbonate wash is self-validating; cessation of effervescence indicates complete acid neutralization.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity: Ester Hydrolysis

As an ester, the primary reaction of interest is hydrolysis—the cleavage of the ester bond to yield the parent alcohol (citronellol) and carboxylic acid (phenylacetic acid). This reaction can be catalyzed by either acid or base and is a critical consideration for the compound's stability in different formulations. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, as the carboxylate salt formed is not susceptible to nucleophilic attack.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the citronellyloxy alkoxide as the leaving group and forming phenylacetic acid, which is immediately deprotonated by the base to form the phenylacetate salt[5].

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. For this compound, the spectrum will be dominated by a strong C=O stretching vibration from the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹[3][6]. Other characteristic peaks include C-O stretches around 1150-1250 cm⁻¹ and peaks corresponding to the aromatic C=C bonds of the phenyl group (~1600 cm⁻¹) and the aliphatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the proton environment. Key expected signals include:

      • Aromatic protons of the phenyl ring (multiplet, ~7.2-7.4 ppm).

      • A singlet for the methylene protons (CH₂) adjacent to the phenyl group (~3.6 ppm).

      • A triplet for the methylene protons (CH₂) adjacent to the ester oxygen (~4.1 ppm).

      • A vinyl proton signal from the citronellyl chain (~5.1 ppm).

      • Several signals in the aliphatic region (0.8-2.2 ppm) corresponding to the various methyl and methylene groups of the citronellyl moiety.

    • ¹³C NMR: Confirms the carbon skeleton. The spectrum for this compound shows distinct signals for the ester carbonyl carbon (~171 ppm), aromatic carbons (~127-134 ppm), and the various aliphatic carbons of the citronellyl chain[3].

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for volatile and semi-volatile compounds like this compound.

G Sample Sample in Volatile Solvent Injector GC Injector (Vaporization) Sample->Injector Column GC Column (e.g., 5% Phenyl Methyl Siloxane) Injector->Column Separation MS_Source MS Ion Source (Electron Impact) Column->MS_Source Elution MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Ionization Detector Detector MS_Analyzer->Detector Data Data System: Chromatogram & Mass Spectrum Detector->Data

Caption: Standard Workflow for GC-MS Analysis.

Protocol Outline: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl methyl siloxane) coupled to a mass spectrometer[7][8].

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold. This temperature gradient ensures separation from any impurities or related compounds.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching[9].

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, which can be compared to library spectra for confident identification[3].

Applications and Safety Considerations

Primary Applications

The principal application of this compound is as a fragrance and flavor ingredient[3][]. Its rosy, honeyed scent profile makes it a key component in floral-themed perfumes and personal care products[2]. In the food industry, it is used as a flavoring agent under FEMA number 2315 and is considered to have no safety concern at current intake levels[3].

For the drug development professional, while this compound has no direct therapeutic use, its well-characterized properties make it a useful non-active reference compound. It can be used to qualify analytical systems (e.g., as a performance standard for GC-MS) or in studies of esterase activity.

Safety and Handling

According to aggregated GHS data, this compound is not classified as a hazardous chemical[3]. However, as a matter of good laboratory practice, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[6].

  • Stability: The compound is stable under normal storage conditions, but reactivity with strong acids or bases should be avoided to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8767, this compound. Retrieved from [Link]

  • Owens, K. (n.d.). Fischer Esterification Procedure. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • The Good Scents Company (n.d.). citronellyl phenyl acetate. Retrieved from [Link]

  • Weldegrima, A. S. (2021). Experiment 29: The Fischer Esterification. University of South Florida. Retrieved from [Link]

  • Bhukta, S., Chatterjee, R., & Dandela, R. (2023). Supporting Information: Metal-free, 2-MeTHF mediated C(sp)–H functionalization of alkynes with anilines to access diaryl 1,2-diketones bearing lower E-factors. The Royal Society of Chemistry. Retrieved from [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Gescher, J., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. The Journal of Biological Chemistry, 286(21), 18441–18450. Available at: [Link]

  • University of Missouri–St. Louis (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Good Scents Company (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • ResearchGate (n.d.). FTIR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]

  • Gescher, J., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PMC, 286(21), 18441–18450. Available at: [Link]

  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]

  • Ventós (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company (n.d.). citronellyl acetate. Retrieved from [Link]

  • Agilent Technologies (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • National Center for Biotechnology Information (2012). PubChem Substance Record for SID 134974242, this compound. Retrieved from [Link]

  • Pincemaille, J., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1402. Available at: [Link]

  • Analele Universității din Craiova, Seria Chimie (2024). Comparative study of the stability of menthol esters with fatty acids obtained by Fischer and Steglich esterification. Retrieved from [Link]

  • Agilent Technologies (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]

  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. Retrieved from [Link]

  • Wiley Science Solutions (n.d.). Citronellyl acetate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Reyes-Chilpa, R., et al. (2017). Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. Molecules, 22(1), 107. Available at: [Link]

  • D'Amelia, R. P., et al. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. Available at: [Link]

  • SciSpace (2017). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

Sources

Synthesis of Citronellyl Phenylacetate for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Citronellyl phenylacetate is a valuable ester characterized by its sophisticated floral and fruity aroma, with notes of rose, honey, and citrus.[1] Its stability and long-lasting scent make it a significant compound in the fragrance and personal care industries.[1] For researchers, particularly in fields of medicinal chemistry, materials science, and chemical biology, the synthesis of this and similar terpene esters serves as a fundamental model for developing new bioactive molecules, fragrance-releasing systems, and flavor compounds. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and comparative analysis of synthetic methodologies for producing high-purity this compound for research purposes. It emphasizes the rationale behind procedural choices, methods for ensuring product integrity, and critical safety considerations.

Introduction: Chemical and Research Significance

This compound (CAS No. 139-70-8) is the ester formed from the condensation of citronellol, a monoterpenoid alcohol, and phenylacetic acid, an aromatic carboxylic acid.[2] Its molecular structure combines a flexible aliphatic terpene chain with a rigid aromatic ring, resulting in unique organoleptic and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₆O₂[2]
Molecular Weight 274.40 g/mol [2]
Appearance Colorless, somewhat viscous liquid[2]
Boiling Point 342.0 °C @ 760 mmHg[2]
Density 0.958 - 0.960 g/cm³ @ 25 °C[2]
Refractive Index 1.492 - 1.510 @ 20 °C[2]
Solubility Insoluble in water; soluble in alcohol and oils[2][3]
Odor Profile Sweet, rosy, floral, with honey and waxy undertones[1][3]

In a research context, the synthesis is not merely for obtaining the compound itself but serves as a platform for exploring:

  • Esterification Mechanisms: It is an excellent model for studying classic reactions like Fischer, Steglich, or Mitsunobu esterifications.

  • Green Chemistry: Enzymatic synthesis using lipases offers a sustainable alternative to traditional chemical methods.[4][5]

  • Structure-Activity Relationships (SAR): By modifying either the terpene alcohol or the aromatic acid, researchers can create a library of analogs to study how structural changes affect fragrance, biological activity, or material properties.

This document will focus on the most common and instructive synthetic pathways, providing the necessary detail for replication and adaptation in a research laboratory.

Comparative Analysis of Synthetic Methodologies

The formation of the ester bond between citronellol and phenylacetic acid can be achieved through several distinct chemical pathways. The choice of method depends critically on factors such as desired yield, reaction scale, substrate sensitivity, required purity, and available laboratory equipment.

Fischer-Speier Esterification: The Workhorse Method

This is the most direct and cost-effective method, involving the reaction of citronellol with phenylacetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

  • Causality: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of citronellol. To drive the reaction toward the product, the water byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of one reactant.[7]

  • Advantages: Scalable, uses inexpensive reagents, and is procedurally straightforward.

  • Disadvantages: Requires high temperatures and harsh acidic conditions, which can lead to side reactions such as dehydration of the tertiary alcohol or isomerization of the double bond in citronellol. Not suitable for sensitive or complex substrates.

Steglich Esterification: The Mild Activation Method

For substrates that are sensitive to strong acid and heat, the Steglich esterification offers a mild and efficient alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[8][9]

  • Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol (citronellol). The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct.[9]

  • Advantages: Very mild conditions (often room temperature), high yields, and broad substrate scope.

  • Disadvantages: DCC is an allergen, and the DCU byproduct can be difficult to remove completely, often requiring chromatographic purification. The reagents are more expensive than those for Fischer esterification.

Mitsunobu Reaction: The Stereochemical Inversion Method

The Mitsunobu reaction is a powerful tool for esterification, particularly when stereochemical control is desired. It couples an alcohol with a pronucleophile (in this case, phenylacetic acid) using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]

  • Causality: The reaction proceeds via the formation of an alkoxyphosphonium salt intermediate. The carboxylate anion, acting as the nucleophile, displaces the activated hydroxyl group in a classical Sₙ2 reaction. This mechanism results in a complete inversion of stereochemistry at the alcohol's chiral center.[12]

  • Advantages: Extremely mild conditions and provides stereochemical inversion, which is invaluable for the synthesis of specific stereoisomers.

  • Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[10] The reagents are costly and require careful handling.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis using lipases provides an environmentally benign route to citronellyl esters.[4] These enzymes can catalyze esterification or transesterification reactions in non-aqueous media with high selectivity.[5][13]

  • Causality: Lipases possess a catalytic triad (e.g., Ser-His-Asp) in their active site. The serine hydroxyl group attacks the carbonyl carbon of the acyl donor (phenylacetic acid or a phenylacetate ester for transesterification), forming a covalent acyl-enzyme intermediate. This intermediate then reacts with citronellol to release the final ester product and regenerate the enzyme.

  • Advantages: Extremely mild conditions (near-ambient temperature and neutral pH), high chemo-, regio-, and stereoselectivity, and minimal byproduct formation.

  • Disadvantages: Reactions can be significantly slower than chemical methods, enzymes can be expensive, and optimization of solvent, temperature, and water activity is required for high conversion.[14]

Detailed Experimental Protocol: Fischer Esterification

This section provides a self-validating protocol for the synthesis of this compound via Fischer esterification, a robust method suitable for a standard research laboratory.

Materials and Equipment
  • Reagents: (±)-Citronellol (≥95%), Phenylacetic acid (≥99%), Sulfuric acid (98%), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Sodium chloride (brine, saturated), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel (500 mL), rotary evaporator, fractional distillation apparatus.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with: - Citronellol (1 equiv) - Phenylacetic acid (1.1 equiv) - Toluene B Add H₂SO₄ catalyst A->B  Catalyze C Reflux with Dean-Stark (Remove H₂O) B->C  Heat D Monitor by TLC C->D  ~4-8h E Cool & Quench D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry (MgSO₄) & Filter G->H I Concentrate (Rotovap) H->I J Vacuum Distillation I->J K Characterize: - GC-MS - NMR - FTIR J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine citronellol (15.6 g, 0.1 mol, 1.0 equiv) and phenylacetic acid (15.0 g, 0.11 mol, 1.1 equiv). Add 100 mL of toluene to dissolve the reagents.

  • Catalyst Addition: Assemble a Dean-Stark apparatus and a reflux condenser atop the flask. Slowly and carefully add concentrated sulfuric acid (0.5 mL, ~1 mol%) to the stirring solution.

    • Expert Insight: Using a slight excess of phenylacetic acid helps to drive the equilibrium towards the product. Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The theoretical amount of water to be collected is 1.8 mL.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). Spot the starting materials and the reaction mixture. The product ester will have a higher Rf value than the polar starting materials.

  • Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and remove the excess phenylacetic acid.

    • Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Workup - Washing: Shake the funnel, allow the layers to separate, and discard the aqueous layer. Wash the organic layer sequentially with 100 mL of water and then 100 mL of saturated brine.

    • Expert Insight: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (e.g., ~150-155 °C at 1 mmHg). This step is crucial for removing any unreacted starting materials and potential side products.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Reaction Mechanism and Rationale

Understanding the underlying mechanism is key to troubleshooting and adapting the synthesis.

Fischer Esterification Mechanism Diagram

G RCOOH Phenylacetic Acid (R-COOH) Protonated_RCOOH Protonated Acid (Activated Electrophile) RCOOH->Protonated_RCOOH 1. Protonation H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH Citronellol (R'-OH) ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Water_Leaving Activated Leaving Group (-OH₂⁺) Proton_Transfer->Water_Leaving 4. Re-protonation Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester 5. Elimination of H₂O Ester This compound (R-COOR') Protonated_Ester->Ester 6. Deprotonation Water H₂O Protonated_Ester->Water Ester->H_plus

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

This mechanism illustrates the critical role of the acid catalyst. Without it, the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol nucleophile. The reversibility of each step underscores the importance of Le Châtelier's principle; removing water is essential for achieving a high yield of the ester.

Safety and Handling

Professional due diligence requires strict adherence to safety protocols.

  • Reagent Hazards:

    • Phenylacetic Acid: Can cause skin and eye irritation. Handle in a well-ventilated area.

    • Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to other solutions slowly and with cooling; never add water to acid.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin.

  • Procedural Hazards:

    • Refluxing Solvents: Operations involving heating flammable solvents like toluene must be conducted in a chemical fume hood, away from ignition sources, and with appropriate fire safety equipment nearby.

    • Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars, and use a safety shield.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

The final product, this compound, is generally considered to have low toxicity for research applications, though direct contact should be avoided.[2][15] Always consult the specific Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is a versatile and instructive process for researchers in the chemical sciences. While Fischer-Speier esterification represents a robust and economical choice, methodologies like Steglich and Mitsunobu esterification provide milder alternatives for more delicate substrates, and enzymatic synthesis offers a sustainable route. A thorough understanding of the principles behind each method, combined with meticulous execution of the experimental protocol and a commitment to safety, will enable researchers to reliably produce this and other valuable ester compounds for their scientific investigations.

References

  • The Good Scents Company. (n.d.). citronellyl phenyl acetate. Retrieved from [Link]

  • Aroma Chemical. (n.d.). This compound | Aroma Chemical For Floral & Fruity Fragrances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology.
  • Staudt, A., et al. (2025). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society.
  • Hosie, L., & Sutton, D. (1987). Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note. Biotechnology and Bioengineering.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. Food and Chemical Toxicology.
  • Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Doubtnut. (2021). Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. Retrieved from [Link]

  • Munawar, S., et al. (2023).
  • Siddiqui, H. L., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Chegg.com. (2020). Solved Fischer's esterification of phenylacetic acid with.... Retrieved from [Link]

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An In-depth Technical Guide to Citronellyl Phenylacetate (CAS 139-70-8)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citronellyl phenylacetate (CAS 139-70-8) is a significant aroma chemical, an ester prized for its complex and tenacious fragrance profile. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, analytical characterization, applications, and safety profile. By integrating established data with practical scientific insights, this document serves as an essential resource for professionals engaged in fragrance chemistry, consumer product formulation, and related fields of research. We will explore both traditional and modern enzymatic synthesis routes, detail quality control protocols, and contextualize its functional role in complex formulations, grounded in authoritative data from regulatory and scientific bodies.

Core Chemical and Physical Properties

This compound is the ester formed from the condensation of citronellol and phenylacetic acid. Its unique structure, combining an aliphatic monoterpenoid alcohol with an aromatic acid, gives rise to its distinctive organoleptic properties. The citronellyl moiety provides a fresh, rosy, citrus-green character, while the phenylacetate group contributes sweet, honeyed, and balsamic undertones.[1] This combination results in a smooth, warm, and elegant floral-fruity aroma.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for its handling, formulation, and performance. Its high boiling point and low water solubility contribute to its longevity (substantivity) in fragrance applications.

PropertyValueSource(s)
CAS Number 139-70-8[2][3]
Molecular Formula C₁₈H₂₆O₂[4]
Molecular Weight 274.40 g/mol [4][5]
Appearance Colorless, clear, somewhat viscous liquid[4]
Odor Profile Fresh, sweet, rosy, honey, waxy, with herbal and fruity notes[1]
Boiling Point 342 °C at 760 mmHg[4]
Specific Gravity 0.958 - 0.960 @ 25°C
Refractive Index 1.491 - 1.501 @ 20°C[4]
Solubility Insoluble in water; soluble in alcohol and oils[2][4][6]
Flash Point >100 °C (>212 °F)[2]
FEMA Number 2315[2][4][5]

Synthesis and Manufacturing Protocols

The industrial production of this compound primarily relies on esterification. The choice of methodology is often a balance between reaction efficiency, cost, and adherence to "green chemistry" principles, which increasingly favor enzymatic over traditional chemical catalysis.

Chemical Synthesis: Fischer-Speier Esterification

This classical acid-catalyzed method involves the direct reaction of citronellol with phenylacetic acid.

Reaction: Citronellol + Phenylacetic Acid ⇌ this compound + Water

Causality and Protocol Choices:

  • Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of citronellol.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (100-150°C) to increase the reaction rate.

  • Water Removal: As an equilibrium reaction, the removal of water is crucial to drive the reaction towards the product side, maximizing the yield. This is commonly achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

  • Purification: Post-reaction, the mixture is neutralized to remove the acid catalyst, washed to remove unreacted starting materials, and finally purified by vacuum distillation to isolate the high-boiling point ester.

cluster_reactants Reactants cluster_process Process cluster_products Products Citronellol Citronellol ReactionVessel Reaction Vessel (Heat, Acid Catalyst) Citronellol->ReactionVessel PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->ReactionVessel Ester This compound ReactionVessel->Ester Water Water (Removed) ReactionVessel->Water

Caption: Workflow for Fischer-Speier Esterification.

Biocatalytic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a greener alternative, operating under milder conditions and with higher specificity, reducing byproduct formation. Lipase-catalyzed transesterification is a prominent method.[7][8]

Reaction: Citronellol + an Alkyl Phenylacetate (e.g., Ethyl Phenylacetate) ⇌ this compound + an Alcohol (e.g., Ethanol)

Causality and Protocol Choices:

  • Biocatalyst: Lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) are highly efficient catalysts for ester synthesis in non-aqueous media.[7] Immobilized lipases are often preferred as they can be easily recovered and reused, improving process economics.

  • Acyl Donor: An existing ester, such as ethyl or methyl phenylacetate, is used as the acyl donor instead of the free acid.[9]

  • Solvent System: The reaction is often performed in a solvent-free system or in a non-polar organic solvent (e.g., hexane) to maintain enzyme activity.[7][8]

  • Reaction Conditions: Optimal conditions are typically milder than chemical methods, often around 30-50°C, which preserves the integrity of the thermolabile fragrance molecule.[7]

  • Kinetics: These reactions often follow a Ping-Pong Bi-Bi mechanism, which can be subject to substrate or product inhibition.[7] Understanding these kinetics is crucial for process optimization.

Analytical Methodologies for Quality Assurance

Rigorous analytical control is essential to ensure the purity, identity, and consistency of this compound for its use in high-value applications. A multi-technique approach is standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like this compound. It provides quantitative data on purity and qualitative identification of the main component and any impurities.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% w/v) in a suitable solvent such as ethanol or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode to avoid column overloading.

  • Chromatographic Separation:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold. This separates components based on their boiling points and column interactions.

  • Mass Spectrometry Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identification: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

    • Purity Assessment: Calculate the purity by the area percentage method, assuming all components have a similar response factor.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For this compound, characteristic peaks include a strong C=O stretch for the ester group (around 1735 cm⁻¹), C-O stretches (around 1150-1250 cm⁻¹), and peaks corresponding to the aromatic ring and aliphatic C-H bonds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.[4] Expected ¹H NMR signals would include characteristic shifts for the aromatic protons of the phenyl group, the methylene protons adjacent to the ester oxygen, and the various methyl and vinyl protons of the citronellyl chain.[10][11][12]

Applications and Functional Insights

The primary value of this compound lies in its versatile and high-performance fragrance characteristics.

Fragrance and Perfumery

It is a key component in creating floral and fruity accords, especially those centered around rose, jasmine, and muguet (lily-of-the-valley).[1]

  • Role in Formulation: It acts as a middle note, providing warmth, softness, and roundness to a fragrance composition. Its excellent stability and substantivity (lasting over 192 hours on a smelling strip) make it a reliable fixative for more volatile top notes.[1][2]

  • Blending: It blends exceptionally well with other common aroma chemicals like Citronellol, Geraniol, Phenethyl Alcohol, Hedione, and various floral aldehydes, enhancing the overall complexity and elegance of the scent.[1]

  • Product Types: Its use spans fine fragrances, perfumes, body sprays, deodorants, lotions, creams, shampoos, soaps, detergents, candles, and diffusers.[1]

Flavor Industry

Designated as FEMA GRAS (Generally Recognized As Safe), it is also used as a flavoring agent.[2][4][13] Its flavor profile is described as sweet, floral, fruity, and honey-like, making it suitable for applications in beverages, baked goods, and confectionery.[2]

Safety and Regulatory Profile

This compound has a well-established safety profile for its intended uses in consumer products.

  • GHS Classification: According to aggregated data from ECHA C&L inventory notifications, the substance does not meet the criteria for GHS hazard classification.[4]

  • Regulatory Status:

    • FEMA: It holds GRAS status (FEMA No. 2315) for use as a flavoring substance.[4][13]

    • JECFA: The Joint FAO/WHO Expert Committee on Food Additives concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[4]

    • IFRA: The International Fragrance Association (IFRA) provides standards for its use in fragrance compositions, with a recommended maximum usage level of up to 5.0% in the final fragrance concentrate.[2]

  • Toxicology:

    • Skin Sensitization: Human studies on a 4% solution showed no irritation or sensitization.[2]

    • General Handling: Standard industrial hygiene practices are recommended. Use in a well-ventilated area, avoid direct skin or eye contact in its concentrated form, and wear appropriate personal protective equipment (gloves, safety goggles).[1][14]

  • Storage and Stability: It is stable under normal conditions but should be stored in a tightly sealed container away from heat, direct sunlight, and strong oxidizing agents to prevent degradation.[1][14]

Conclusion

This compound is a cornerstone aroma chemical that exemplifies the synergy between molecular structure and sensory perception. Its synthesis, whether through traditional chemical means or modern biocatalysis, is well-understood, and its quality can be rigorously controlled through standard analytical techniques. Its excellent stability, pleasant and complex aroma profile, and favorable safety data ensure its continued and widespread use across the fragrance, flavor, and consumer product industries. For researchers, it remains a subject of interest for optimizing green synthesis pathways and exploring its subtle interactions within complex fragrance matrices.

References

  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • This compound | C18H26O2 | CID 8767. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Citronellyl Phenyl Acetate. (n.d.). Trichem Chemicals. Retrieved from [Link]

  • Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. (2015). ResearchGate. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. (2021). Food and Chemical Toxicology. Retrieved from [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). Biblioteka Nauki. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • citronellyl acetate, 150-84-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). ResearchGate. Retrieved from [Link]

  • methyl phenyl acetate, 101-41-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Organic chemistry practical course. (n.d.). Retrieved from [Link]

  • This compound (chem005172). (n.d.). ContaminantDB. Retrieved from [Link]

  • CITRONELLYL PHENYL ACETATE. (n.d.). Flavour & Essence Resource. Retrieved from [Link]

  • This compound. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]

  • This compound. (n.d.). 试剂信息网. Retrieved from [Link]

  • Phenethyl phenylacetate | C16H16O2 | CID 7601. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Ventos. Retrieved from [Link]

  • Pentyl phenylacetate. (n.d.). NIST WebBook. Retrieved from [Link]

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A Spectroscopic Guide to Citronellyl Phenylacetate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Citronellyl phenylacetate (C₁₈H₂₆O₂) is a valuable aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, rosy, and honey-like notes.[1][2] As with any high-purity chemical compound intended for use in consumer products or drug development, rigorous characterization of its molecular structure is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones for elucidating and confirming the chemical identity and purity of such molecules.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals who rely on these analytical techniques for compound identification, quality control, and method development. The following sections will detail the theoretical underpinnings and practical application of each spectroscopic method, present and interpret the spectral data, and provide established protocols for data acquisition.

Molecular Structure of this compound

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound is an ester formed from the reaction of citronellol and phenylacetic acid. Its structure comprises a citronellyl moiety, a ten-carbon branched aliphatic chain with a terminal double bond, and a phenylacetate group containing a benzene ring.

Figure 1: 2D Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30m5HAromatic protons (C₆H₅)
~5.10t1HVinylic proton (=CH-)
~4.10t2H-CH₂-O-
~3.60s2H-CO-CH₂-Ph
~2.00m2HAllylic protons
~1.65s3HVinylic methyl protons
~1.60s3HVinylic methyl protons
~1.50m1HMethine proton
~1.30-1.10m4HMethylene protons
~0.90d3HMethyl protons

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation:

  • Aromatic Region (~7.30 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the phenylacetate group.

  • Vinylic Proton (~5.10 ppm): The triplet corresponds to the proton on the trisubstituted double bond in the citronellyl chain.

  • Ester Methylene Protons (~4.10 ppm): The triplet integrating to 2 protons is assigned to the methylene group directly attached to the ester oxygen.

  • Benzyl Protons (~3.60 ppm): The singlet integrating to 2 protons arises from the methylene group between the carbonyl and the phenyl ring.

  • Aliphatic Region (0.90 - 2.00 ppm): The remaining signals in the upfield region correspond to the various methyl, methylene, and methine protons of the citronellyl backbone. The allylic protons appear around 2.00 ppm, and the distinct doublet at approximately 0.90 ppm is characteristic of the methyl group adjacent to a methine.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbons and their chemical environments. The ¹³C NMR spectrum of this compound is expected to show 18 distinct signals, corresponding to its 18 carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~171C=O (Ester)
~134Quaternary aromatic carbon
~131Vinylic quaternary carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~124Vinylic CH
~63-CH₂-O-
~41-CO-CH₂-Ph
~37Aliphatic CH₂
~35Aliphatic CH₂
~29Aliphatic CH
~25Aliphatic CH₂
~25Vinylic methyl carbon
~19Methyl carbon
~17Vinylic methyl carbon

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. A ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument.[2]

Interpretation:

  • Carbonyl Carbon (~171 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

  • Aromatic and Vinylic Carbons (124-134 ppm): This region contains the signals for the six carbons of the benzene ring and the two carbons of the double bond.

  • Oxygenated Carbons (~63 ppm): The signal for the carbon atom of the methylene group attached to the ester oxygen appears in this region.

  • Aliphatic Carbons (17-41 ppm): The remaining signals in the upfield region correspond to the methyl, methylene, and methine carbons of the citronellyl chain.

Experimental Protocol for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~10-20 mg in ~0.6 mL CDCl₃ with TMS C Data Acquisition B->C Shimming, tuning, and setting parameters D Data Processing C->D Fourier Transform, phasing, baseline correction E Spectral Analysis D->E Peak picking, integration, and assignment

Figure 2: General workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe to the appropriate frequencies for ¹H and ¹³C.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Spectral Analysis: Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities. In the ¹³C spectrum, identify the chemical shifts of each carbon signal.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. An FTIR spectrum of this compound has been acquired on a Bruker IFS 45 instrument using the film technique.[2]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1600, ~1495MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Ester)
~1150StrongC-O stretch (Ester)
~750, ~700StrongC-H out-of-plane bend (Monosubstituted benzene)

Interpretation:

  • C=O Stretch (~1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the carbonyl stretch of the ester group. Its position is characteristic of an α,β-unsaturated ester.

  • C-H Stretches (~3030 cm⁻¹ and 2960-2850 cm⁻¹): The weaker band above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic ring. The strong bands below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic citronellyl chain.

  • C-O Stretches (~1250 cm⁻¹ and ~1150 cm⁻¹): Two strong bands are expected for the C-O stretching vibrations of the ester linkage, often referred to as the "ester fingerprint." Aromatic esters typically show a strong C-C-O stretch between 1310 and 1250 cm⁻¹ and an O-C-C stretch from 1130 to 1100 cm⁻¹.

  • Aromatic C=C Stretches (~1600, ~1495 cm⁻¹): These medium-intensity absorptions are characteristic of the carbon-carbon stretching within the benzene ring.

  • Aromatic C-H Bending (~750, ~700 cm⁻¹): The strong bands in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring.

Experimental Protocol for FTIR Analysis

FTIR_Workflow A Sample Preparation B Background Spectrum A->B Place a drop of neat liquid on ATR crystal or between NaCl/KBr plates C Sample Spectrum B->C Acquire background spectrum of empty cell or clean crystal D Data Analysis C->D Acquire sample spectrum D->D Identify characteristic absorption bands

Figure 3: General workflow for FTIR analysis.

  • Sample Preparation (ATR Method): Place a small drop of neat (undiluted) this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (Transmission Method): Alternatively, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

  • Sample Spectrum: Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the positions (in wavenumbers) and intensities of the major absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features. A GC-MS spectrum of this compound is available, indicating its molecular weight of 274.4 g/mol .[2]

Expected Fragmentation Pattern:

Upon electron ionization (EI), this compound will form a molecular ion (M⁺˙) which can then undergo various fragmentation pathways.

MS_Fragmentation M [C₁₈H₂₆O₂]⁺˙ m/z = 274 F1 [C₈H₅O]⁺ m/z = 117 M->F1 Loss of C₁₀H₁₉O radical F2 [C₇H₇]⁺ m/z = 91 M->F2 McLafferty Rearrangement F3 [C₁₀H₁₇]⁺ m/z = 137 M->F3 Loss of phenylacetoxy radical F4 [C₁₀H₁₈]⁺˙ m/z = 138 M->F4 Loss of phenylacetic acid

Figure 4: Plausible fragmentation pathways for this compound.

  • Molecular Ion (M⁺˙) at m/z = 274: The presence of a peak at this m/z value confirms the molecular weight of the compound.

  • Base Peak at m/z = 91: A prominent peak at m/z 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed via rearrangement of the benzyl fragment.

  • Fragment at m/z = 136: Loss of the citronellyl side chain as a neutral molecule (C₁₀H₁₈) would result in a fragment corresponding to phenylacetic acid with a mass of 136.

  • Fragments from the Citronellyl Moiety: Fragmentation of the citronellyl chain itself will lead to a series of smaller aliphatic fragments, typically differing by 14 mass units (CH₂). Common fragments from the citronellyl unit would include m/z 69 and 41.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be vaporized and separated from other components based on its boiling point and interaction with the GC column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation and identification. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the ester, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. The protocols and data interpretations presented in this guide offer a robust framework for the analysis of this compound and related compounds, ensuring scientific integrity and supporting the development of high-quality products in the pharmaceutical, flavor, and fragrance industries.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8767, this compound. Retrieved from [Link]

Sources

"physical and chemical properties of Citronellyl phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Citronellyl Phenylacetate

Introduction

This compound is an ester recognized for its significant applications in the fragrance and flavor industries.[1][2] It is characterized by a sophisticated floral-fruity aroma, often described as having smooth, rosy, and slightly citrus-green notes with honeyed undertones.[1][3] This profile makes it a valuable component in fine fragrances, particularly in formulations centered around rose, jasmine, and muguet themes.[1] Beyond perfumery, its stability allows for its use in a wide array of personal care, home, and fabric care products.[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation, stability testing, and analytical characterization. This guide provides a comprehensive technical overview of this compound, detailing its properties, analytical methodologies, and stability considerations.

Chemical Identity and Physical Properties

The fundamental characteristics of a compound are defined by its chemical structure and physical attributes. This compound, with the IUPAC name 3,7-dimethyloct-6-enyl 2-phenylacetate, is the ester formed from citronellol and phenylacetic acid.[2] Its identity is unambiguously established by a unique set of identifiers.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 3,7-dimethyloct-6-enyl 2-phenylacetatePubChem[2]
CAS Number 139-70-8PubChem[2][4]
Molecular Formula C₁₈H₂₆O₂PubChem[2][5]
Molecular Weight 274.4 g/mol PubChem[2]
InChIKey CVJBFMVLVJZZMM-UHFFFAOYSA-NPubChem[2]
SMILES CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1PubChem[2]
FEMA Number 2315PubChem[2][4]
EINECS Number 205-373-5PubChem[2]

The physical properties of this compound dictate its behavior in various matrices and are critical for its application and handling. It exists as a colorless, somewhat viscous liquid at room temperature.[2] A summary of its key physical properties is provided below.

Table 2: General and Physical Properties of this compound

PropertyValueSource(s)
Appearance Colorless, somewhat viscous liquidPubChem[2], Flavour & Essence Resource[3]
Odor Sweet, rosy, floral, with honey and waxy notesFlavour & Essence Resource[3], The Good Scents Company[6]
Boiling Point 342.0 °C at 760 mm HgPubChem[2], Flavour & Essence Resource[3]
Density 0.958 - 0.960 g/cm³ at 25 °CPubChem[2], Flavour & Essence Resource[3]
Refractive Index 1.492 - 1.510 at 20 °CPubChem[2], The Good Scents Company[6]
Flash Point > 100 °C (> 212 °F)The Good Scents Company[6]
Solubility Insoluble in water; soluble in oilsPubChem[2]

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound. The combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control and research purposes.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation & Final Report Sample This compound (Sample) GCMS GC-MS Analysis Sample->GCMS Purity & MW NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation IR FTIR Spectroscopy Sample->IR Functional Groups Purity Purity Assessment (e.g., >98%) GCMS->Purity Structure Structural Confirmation NMR->Structure Identity Identity Confirmation IR->Identity Report Comprehensive Characterization Report Purity->Report Structure->Report Identity->Report

Sources

An In-Depth Technical Guide to the Solubility and Stability of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Ester in Focus

Citronellyl phenylacetate (C18H26O2), a key aroma chemical prized for its fresh, rosy, and honey-like fragrance, is a staple in the formulation of fine fragrances, cosmetics, and personal care products.[1] Its molecular structure, an ester of citronellol and phenylacetic acid, bestows upon it a unique olfactory profile and specific physicochemical properties that dictate its performance and longevity in a final product. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount to ensuring product efficacy, safety, and shelf-life.

This technical guide provides a comprehensive exploration of the methodologies and scientific principles underpinning the solubility and stability assessment of this compound. It is designed to move beyond a simple recitation of protocols, offering instead a rationale for experimental design and an in-depth look at the molecular behaviors that govern the fate of this aromatic ester in various formulations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies. These characteristics, summarized in the table below, provide the basis for predicting its behavior in different solvent systems and under various stress conditions.

PropertyValueSource
Molecular Formula C18H26O2[1][2]
Molecular Weight 274.40 g/mol [1][2]
Appearance Colorless, clear, somewhat viscous liquid[2][3]
Boiling Point 342.00 °C @ 760.00 mm Hg[2]
Calculated Water Solubility 0.07646 mg/L @ 25 °C[3][4]
General Solubility Insoluble in water; soluble in ethanol and oils[2][3]

Part 1: Solubility Profiling of this compound

The solubility of an active ingredient or excipient is a critical parameter that influences formulation design, bioavailability, and product aesthetics. For this compound, its solubility profile dictates the types of cosmetic and pharmaceutical vehicles in which it can be effectively incorporated.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. This compound is a relatively large, non-polar molecule due to its long hydrocarbon chain (citronellyl moiety) and the phenyl group. This structure explains its very low solubility in polar solvents like water and its high solubility in non-polar organic solvents and oils.[2][3][4]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to quantitatively determine the solubility of this compound in a range of relevant solvents.

Caption: Workflow for determining the solubility of this compound.

Detailed Experimental Protocol: Shake-Flask Method

This method is a gold standard for determining the equilibrium solubility of a compound.

  • Solvent Selection: Choose a range of solvents relevant to potential applications, such as:

    • Ethanol (a common cosmetic solvent)

    • Propylene Glycol (a humectant and solvent)

    • Isopropyl Myristate (an emollient and oil-phase component)[5]

    • Glycerin (a polar solvent, for comparison)

    • Miglyol® 812 (a neutral oil)

  • Equilibration:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed, screw-cap vial. The excess solid/liquid ensures that a saturated solution is formed.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation and Sampling:

    • Cease agitation and allow the vials to stand undisturbed for a sufficient time to allow any undissolved this compound to settle or separate.

    • Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved portion. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) may be necessary.

  • Quantification:

    • Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Anticipated Solubility Profile

Based on its chemical structure, the expected solubility of this compound in the selected solvents is summarized below.

SolventPredicted SolubilityRationale
Ethanol High (Miscible)Ethanol has both polar and non-polar characteristics, allowing it to effectively solvate the ester.[1]
Propylene Glycol ModeratePropylene glycol is more polar than ethanol, which may limit the solubility of the non-polar this compound.
Isopropyl Myristate Very High (Miscible)As a non-polar ester, isopropyl myristate is an excellent solvent for the lipophilic this compound.[5]
Glycerin Very LowGlycerin is a highly polar polyol and is a poor solvent for non-polar compounds.
Miglyol® 812 Very High (Miscible)This medium-chain triglyceride is a non-polar oil and is expected to be an excellent solvent for this compound.

Part 2: Stability Assessment of this compound

The chemical stability of this compound is a critical determinant of its shelf-life and the safety of the final product. Degradation can lead to a loss of the desired fragrance, the formation of unpleasant odors, and potentially the generation of irritants or sensitizers.

Potential Degradation Pathways

The structure of this compound contains two primary points of potential instability: the ester linkage and the double bond in the citronellyl moiety.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (At C=C bond) CPA This compound Citronellol Citronellol CPA->Citronellol Ester Cleavage Phenylacetic_Acid Phenylacetic Acid CPA->Phenylacetic_Acid Ester Cleavage Epoxides Epoxides CPA->Epoxides Double Bond Attack Cleavage_Products Aldehydes/Ketones Epoxides->Cleavage_Products Further Oxidation

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The ester bond is susceptible to cleavage via hydrolysis, particularly in the presence of strong acids or bases, or enzymatic activity. This reaction yields citronellol and phenylacetic acid. The rate of hydrolysis is pH-dependent.[6]

  • Oxidation: The double bond in the citronellyl portion of the molecule is a prime target for oxidation. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of epoxides, hydroperoxides, and ultimately, cleavage products such as aldehydes and ketones, which can significantly alter the fragrance profile.[7]

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation. For terpene-derived molecules, thermal stress can also lead to rearrangements and dehydrogenation, forming various degradation byproducts.[7][8][9]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for elucidating the degradation profile of a molecule and for developing stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during its shelf-life.

Experimental Protocol for Forced Degradation
  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H2O2) at room temperature.

    • Thermal Degradation: Expose the solid or liquid sample to dry heat (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the sample to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the stressed samples using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the increase in the concentration of its degradation products.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is a powerful technique for this purpose.

Key Steps in Method Development:

  • Column and Mobile Phase Selection:

    • A C18 column is a good starting point for a molecule with the polarity of this compound.

    • The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer. Gradient elution may be necessary to separate the parent compound from its more polar or less polar degradation products.

  • Method Optimization:

    • Inject samples from the forced degradation studies to evaluate the separation of the parent peak from any new peaks that appear.

    • Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal resolution between all peaks.

  • Peak Purity Analysis:

    • Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products. This ensures that no degradants are co-eluting with the parent compound, which would lead to an overestimation of its stability.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Conclusion: A Framework for Comprehensive Assessment

The robust characterization of this compound's solubility and stability is not merely an academic exercise; it is a critical component of product development that ensures quality, safety, and performance. By employing systematic solubility testing across a range of relevant solvents, formulators can confidently select appropriate vehicles for their products. Furthermore, a thorough understanding of the degradation pathways, elucidated through forced degradation studies and monitored with a validated stability-indicating analytical method, allows for the development of stable formulations and the establishment of realistic shelf-lives. The principles and protocols outlined in this guide provide a solid framework for researchers and scientists to undertake these essential investigations, ultimately leading to the creation of superior and reliable consumer products.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • McGraw, G. W., et al. Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology. [Link]

  • ResearchGate. Thermal Degradation of Cannabinoids and Cannabis Terpenes. [Link]

  • SciSpace. Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]

  • PubMed. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. [Link]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • The Good Scents Company. citronellyl phenyl acetate. [Link]

  • MDPI. Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025). [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. Proposed mechanism for the thermal degradation of β-myrcene-d6. The... [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed Central. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods of Cosmetic Ingredients in Cosmetic Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]

  • Encyclopedia.pub. Meta-Analysis and Analytical Methods in Cosmetics Formulation. [Link]

  • MDPI. Analysis of Prohibited and Restricted Ingredients in Cosmetics. [Link]

  • MDPI. Immunological Analytical Techniques for Cosmetics Quality Control and Process Monitoring. [Link]

  • Stanford University. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]

  • Flavor and Extract Manufacturers Association. This compound. [Link]

  • PCCA. ISOPROPYL MYRISTATE NF. [Link]

  • The Good Scents Company. citronellyl acetate. [Link]

  • The Good Scents Company. isopropyl phenyl acetate. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • ResearchGate. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • CORE. Organic Solvent Solubility Data Book. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citronellyl phenylacetate, a fragrance and flavoring agent, is an ester comprised of the monoterpenoid alcohol citronellol and the aromatic carboxylic acid, phenylacetic acid. While direct biological studies on this ester are scarce, a comprehensive analysis of its constituent moieties provides a strong basis for predicting its potential pharmacological activities. This technical guide synthesizes the available scientific literature to propose and detail the potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties of this compound. Central to this analysis is the hypothesis that in vivo, this compound is hydrolyzed into its parent compounds, citronellol and phenylacetic acid, which are known to possess distinct and synergistic biological effects. This guide provides detailed, field-proven experimental protocols for the systematic investigation of these potential activities and explores the plausible molecular mechanisms and signaling pathways that may be involved. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents derived from natural product scaffolds.

Introduction: Unveiling the Potential of a Common Fragrance Compound

This compound is a colorless, viscous liquid with a characteristic sweet, rosy, and herbaceous odor, lending to its widespread use in the fragrance and cosmetics industries.[1] From a chemical standpoint, it is the ester formed from the condensation of citronellol, a naturally occurring acyclic monoterpenoid, and phenylacetic acid, a metabolite of phenylalanine.[1][2] While its primary applications have been in perfumery, the well-documented biological activities of its constituent molecules, citronellol and phenylacetic acid, suggest that this compound may possess a range of untapped therapeutic applications.

This guide will operate on the central hypothesis that upon administration, this compound undergoes enzymatic hydrolysis to release citronellol and phenylacetic acid, which then exert their respective biological effects. This principle of a pro-drug-like mechanism is fundamental to the exploration of this compound's potential. We will delve into the known activities of these parent molecules to build a compelling case for the investigation of this compound in four key areas: antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount in designing relevant biological assays and formulating potential delivery systems.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₂[1]
Molecular Weight 274.4 g/mol [1]
Appearance Colorless, somewhat viscous liquid[1]
Odor Sweet-herbaceous-rosy[1]
Boiling Point 342.00 °C @ 760.00 mm Hg[1]
Solubility Insoluble in water; soluble in oils and ethanol[1]
logP (o/w) 5.4 (estimated)[1]

The high lipophilicity of this compound, as indicated by its insolubility in water and high estimated logP value, suggests that it will readily partition into lipid bilayers. This has significant implications for its potential antimicrobial activity against membrane-rich microorganisms and its ability to be absorbed and distributed in biological systems.

The Hydrolysis Hypothesis: A Gateway to Bioactivity

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in biological systems. This enzymatic cleavage would release citronellol and phenylacetic acid, which can then interact with their respective molecular targets.

Hydrolysis CPA This compound Esterase Esterases (in vivo) CPA->Esterase Citronellol Citronellol Esterase->Citronellol Hydrolysis PAA Phenylacetic Acid Esterase->PAA Hydrolysis

Caption: Proposed in vivo hydrolysis of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the known biological profiles of citronellol and phenylacetic acid, we can predict the following activities for this compound.

Antimicrobial Activity

Both citronellol and phenylacetic acid have demonstrated antimicrobial properties.[3][4] Citronellol, a major component of citronella oil, exhibits broad-spectrum activity against various bacteria and fungi.[5][6] Phenylacetic acid is also known to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][7]

Proposed Mechanism: The lipophilic nature of the parent ester and its hydrolysis product, citronellol, would facilitate their integration into the microbial cell membrane, leading to increased permeability and disruption of cellular integrity. Phenylacetic acid, upon release, could contribute to the acidification of the cytoplasm and interfere with metabolic processes.[8]

Anti-inflammatory Activity

Terpenes and their derivatives are well-recognized for their anti-inflammatory effects.[9][10] Citronellal, a related monoterpenoid, has been shown to possess anti-inflammatory properties.[3] Terpenes can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.[9]

Proposed Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 would be suppressed.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation CPA_hydrolysis Citronellol/ Phenylacetic Acid CPA_hydrolysis->IKK Inhibition DNA DNA NFkB_nucleus->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Stimuli Inflammatory Stimuli (LPS, etc.) Stimuli->IKK MAPK_Pathway cluster_pathway MAPK Signaling Cascade Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation CPA_hydrolysis Citronellol/ Phenylacetic Acid CPA_hydrolysis->Raf Modulation? GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->Ras

Caption: Postulated modulation of the MAPK signaling pathway.

Experimental Protocols for a Self-Validating System

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of robust and reproducible data.

Antimicrobial Activity Assessment

5.1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Rationale: This assay determines the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC).

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with medium and solvent), negative (medium only), and antibiotic/antifungal control wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

    • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC.

Antimicrobial_Workflow Start Start PrepStock Prepare Stock Solution of this compound Start->PrepStock SerialDilute Serial Dilution in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate with Microorganism SerialDilute->Inoculate Incubate Incubate Inoculate->Incubate ReadMIC Read MIC (Visual Inspection) Incubate->ReadMIC Subculture Subculture from Clear Wells ReadMIC->Subculture IncubateAgar Incubate Agar Plates Subculture->IncubateAgar ReadMBC Read MBC IncubateAgar->ReadMBC End End ReadMBC->End

Caption: Workflow for MIC and MBC determination.

Anti-inflammatory Activity Assessment

5.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Rationale: This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Antioxidant Activity Assessment

5.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Rationale: This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Protocol:

    • Prepare various concentrations of this compound in a suitable solvent.

    • Add a solution of DPPH in methanol to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anticancer Activity Assessment

5.4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm. A decrease in absorbance compared to the control indicates a reduction in cell viability.

    • Calculate the percentage of cell viability and determine the IC50 value.

Safety and Toxicological Considerations

This compound is generally regarded as safe for use in fragrances and as a flavoring agent. [11]A 4% solution has been reported to cause no irritation or sensitization in humans. [11]However, a material safety data sheet indicates that it can be harmful if swallowed and may cause skin and eye irritation. [12]As with any compound intended for therapeutic use, a thorough toxicological evaluation is essential.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking, the known pharmacological profiles of its constituent molecules, citronellol and phenylacetic acid, provide a strong rationale for its investigation as a potential therapeutic agent. The proposed antimicrobial, anti-inflammatory, antioxidant, and anticancer activities are grounded in established scientific principles and the known mechanisms of related compounds. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these potential activities.

Future research should focus on:

  • Confirmation of in vivo hydrolysis: Validating the enzymatic cleavage of this compound into its active components is a critical first step.

  • In vivo efficacy studies: Positive in vitro results should be followed by well-designed animal studies to assess the efficacy and safety of this compound in relevant disease models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of more potent and selective compounds.

The exploration of readily available and generally safe compounds like this compound for novel therapeutic applications represents a promising and cost-effective strategy in drug discovery.

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Introduction: Beyond Scent - Deconstructing Bioactivity in the Digital Age

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In-Silico Modeling of Citronellyl Phenylacetate Interactions

This compound is a widely utilized ester in the fragrance and flavor industries, prized for its smooth, rosy, and sweet aromatic profile.[1][2] While its primary application is organoleptic, every chemical compound introduced to consumers possesses a spectrum of potential biological interactions. Understanding these interactions is paramount for safety assessment, mechanistic insight, and exploring novel applications. Traditional wet-lab screening, while indispensable, can be resource-intensive. In-silico modeling offers a powerful, predictive framework to investigate the molecular interactions of compounds like this compound with biological systems, providing a cost-effective and ethically sound approach to generate testable hypotheses.[3]

This guide provides a comprehensive, technically-grounded walkthrough of the in-silico methodologies used to characterize the potential bioactivity of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, emphasizing a self-validating workflow. This document will serve as a practical manual for researchers aiming to dissect the interactions of small molecules with protein targets, from initial binding prediction to assessing dynamic stability and pharmacokinetic profiles.

Section 1: Physicochemical Profile of the Ligand

Before any computational analysis, a thorough understanding of the molecule of interest is essential. This compound (CPA) is an ester formed from citronellol and phenylacetic acid. Its key properties, sourced from authoritative chemical databases, are summarized below.[4][5][]

PropertyValueSource
IUPAC Name 3,7-dimethyloct-6-enyl 2-phenylacetatePubChem[4]
CAS Number 139-70-8The Good Scents Company[2]
Molecular Formula C18H26O2PubChem[4]
Molecular Weight 274.4 g/mol PubChem[4]
SMILES CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1BOC Sciences[]
XLogP3 5.4PubChem[4]
Topological Polar Surface Area 26.3 ŲPubChem[4]
Rotatable Bond Count 9ECHEMI[5]

These parameters are not merely descriptive; they are the foundational inputs for subsequent modeling. The high XLogP3 value, for instance, suggests significant lipophilicity, which has implications for membrane permeability and potential hydrophobic interactions with protein targets.

Section 2: The In-Silico Modeling Workflow: A Strategic Overview

The in-silico investigation of a small molecule is a multi-stage process designed to build a comprehensive picture of its potential bioactivity. Each stage informs the next, creating a logical cascade from broad screening to detailed dynamic analysis. This integrated approach, combining molecular docking, molecular dynamics, and ADMET profiling, ensures a robust evaluation.[3][7]

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Interaction Modeling cluster_eval Phase 3: Pharmacokinetic & Safety Profile cluster_synthesis Phase 4: Synthesis Ligand Ligand Characterization (this compound) Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Ligand->ADMET Target Target Identification & Preparation (e.g., Olfactory Receptor) Target->Docking MD Molecular Dynamics (Complex Stability & Dynamics) Docking->MD Top Pose Analysis Integrated Data Analysis & Hypothesis Generation MD->Analysis ADMET->Analysis

Caption: Overall in-silico workflow from preparation to analysis.

Section 3: Molecular Docking - Predicting the Initial "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] It functions as a computational "screening" to identify plausible binding modes and rank-order potential interactions based on scoring functions, which estimate the free energy of binding.

Authoritative Grounding: The Choice of Target

For a fragrance molecule like CPA, a logical primary target class is the human Olfactory Receptors (hORs). However, many fragrance molecules are also investigated for their potential to cause skin sensitization through off-target interactions, such as binding to Human Leukocyte Antigen (HLA) molecules.[9] For this guide, we will proceed with a hypothetical hOR as our target to illustrate the core protocol. The principles described are transferable to any protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into a prepared receptor structure using the widely adopted AutoDock Vina software.[8][10]

1. Ligand Preparation:

  • Objective: To obtain a 3D structure of CPA and convert it into the required PDBQT format, which includes atomic charges and rotatable bond information.
  • Step 1: Download the 3D conformer of this compound (CID 8767) from the PubChem database in SDF format.[4]
  • Step 2: Use a molecular editing tool like Open Babel to convert the SDF file to PDB format. This step is crucial for compatibility with molecular modeling suites.
  • Step 3: Load the PDB file into AutoDock Tools (ADT). ADT will automatically compute Gasteiger charges and identify the rotatable bonds, which are critical for flexible ligand docking.
  • Step 4: Save the processed ligand as CPA.pdbqt.

2. Receptor Preparation:

  • Objective: To clean a protein structure from the Protein Data Bank (PDB) and prepare it for docking.
  • Step 1: Download the crystal structure of the target receptor (e.g., a representative hOR model) from the RCSB PDB.
  • Step 2: Using a visualization tool like PyMOL or ChimeraX, remove all non-essential molecules, including water, ions, and any co-crystallized ligands. This ensures the docking simulation focuses only on the protein-ligand interaction of interest.
  • Step 3: Load the cleaned receptor PDB file into ADT.
  • Step 4: Add polar hydrogens and compute Gasteiger charges for the protein. This step is vital for accurately modeling electrostatic interactions.
  • Step 5: Save the processed receptor as receptor.pdbqt.

3. Grid Box Definition:

  • Objective: To define the specific three-dimensional space on the receptor where Vina will search for binding poses.
  • Rationale: Focusing the search on a known or predicted binding pocket dramatically increases computational efficiency and accuracy. If the binding site is unknown, a "blind docking" approach with a grid box encompassing the entire protein can be used.
  • Step 1: In ADT, identify the coordinates of the active site. This can be based on the location of a co-crystallized ligand or predicted by pocket-finding algorithms.
  • Step 2: Center the grid box on these coordinates and adjust the dimensions (in Ångströms) to ensure it fully encloses the binding site.

4. Running the Docking Simulation:

  • Objective: To execute the docking algorithm using a configuration file.
  • Step 1: Create a text file named conf.txt containing the following information: receptor = receptor.pdbqt ligand = CPA.pdbqt center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate] size_x = [your_x_dimension] size_y = [your_y_dimension] size_z = [your_z_dimension] out = docking_results.pdbqt
  • Step 2: Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt
Visualization: Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Prep cluster_receptor Receptor Prep cluster_run Simulation cluster_analysis Analysis L1 Download CPA (SDF from PubChem) L2 Convert to PDB L1->L2 L3 Process in ADT (Add Charges) L2->L3 L4 Save as PDBQT L3->L4 C1 Create Config File L4->C1 R1 Download Receptor (PDB from RCSB) R2 Clean Structure (Remove Water/Ligands) R1->R2 R3 Process in ADT (Add Hydrogens, Charges) R2->R3 R4 Save as PDBQT R3->R4 R4->C1 G1 Define Grid Box (Binding Site) G1->C1 V1 Run AutoDock Vina C1->V1 A1 Analyze Binding Affinity (kcal/mol) V1->A1 A2 Visualize Poses (PyMOL/ChimeraX) A1->A2 A3 Identify Interactions (H-bonds, Hydrophobic) A2->A3 MD_Workflow Start Start with Best Docking Pose Prep System Preparation (Topology, Solvation, Ionization) Start->Prep Min Energy Minimization Prep->Min NVT NVT Equilibration (Temperature) Min->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Caption: Core stages of a molecular dynamics simulation.

Section 5: ADMET Profiling - Predicting Drug-Likeness and Safety

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its overall biological effect and safety profile. [11][12]In-silico ADMET prediction provides an early warning system for potential liabilities.

Experimental Protocol: ADMET Prediction with Online Tools

Web-based platforms like SwissADME and pkCSM leverage large datasets and machine learning models to predict a wide range of pharmacokinetic properties from a simple molecular structure. [13][14] 1. Input:

  • Copy the SMILES string for this compound: CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1.

2. Execution:

  • Paste the SMILES string into the input field of the SwissADME web server and run the prediction.

3. Analysis of Key Parameters:

  • Physicochemical Properties: Verify molecular weight, logP, etc.
  • Lipophilicity: Note the high consensus Log P value, confirming its fatty nature.
  • Water Solubility: Check the predicted solubility class (e.g., poorly soluble), which is expected for a lipophilic molecule.
  • Pharmacokinetics: Look for predictions on gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
  • Drug-likeness: Evaluate compliance with filters like Lipinski's Rule of Five. A compound with more than one violation may have poor oral bioavailability.
  • Medicinal Chemistry: Identify any potential problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).
Data Presentation: Predicted ADMET Profile for CPA
ADMET ParameterPredicted Value / AssessmentImplication
Gastrointestinal (GI) Absorption HighLikely to be absorbed if ingested.
Blood-Brain Barrier (BBB) Permeant YesPotential to cross into the central nervous system.
CYP Inhibitor (e.g., CYP2D6) Yes/No (Varies by isoform)Potential for drug-drug interactions.
Lipinski's Rule of Five 1 Violation (LogP > 5)Generally good "drug-like" properties, but high lipophilicity is noted.
Bioavailability Score 0.55Represents a reasonable probability of having drug-like pharmacokinetics.
PAINS Alerts 0 alertsNo known promiscuous-binding fragments detected.

(Note: These values are illustrative based on typical predictions for this class of molecule from tools like SwissADME.)

Conclusion: Synthesizing a Predictive Molecular Portrait

This guide has outlined a rigorous, multi-faceted in-silico strategy to investigate the molecular interactions of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can construct a detailed, predictive model of a small molecule's potential bioactivity.

  • Docking provides the initial hypothesis of binding mode and affinity.

  • MD simulations validate this hypothesis, assessing the stability and dynamic nature of the interaction over time.

  • ADMET prediction contextualizes these findings within a broader pharmacokinetic and safety framework.

This integrated computational approach does not replace experimental validation but rather enhances it, enabling scientists to prioritize resources, design more targeted experiments, and ultimately accelerate the journey from molecular structure to biological understanding.

References

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Citronellyl Phenylacetate: A Comprehensive Technical Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citronellyl phenylacetate, a naturally occurring ester, has long been valued in the fragrance and flavor industries for its pleasant floral and fruity aroma.[1] Beyond its sensory attributes, the unique chemical structure of this molecule, combining the monoterpenoid alcohol citronellol with the aromatic phenylacetic acid, suggests a largely unexplored potential for a range of scientific applications. This technical guide provides an in-depth review of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates the available knowledge on its synthesis, chemical properties, and characterization, and explores its prospective applications in antimicrobial, insecticidal, and pharmacological research, based on the activities of its constituent moieties and related ester compounds. This guide also presents detailed experimental protocols and methodologies to facilitate further investigation into this promising molecule.

Introduction: Unveiling the Potential of a Fragrant Ester

This compound (C₁₈H₂₆O₂) is an ester recognized for its soft, rosy, and sweet honey-like aroma.[1] It is a colorless, somewhat viscous liquid that is insoluble in water but soluble in oils and ethanol.[2] While its primary commercial use has been in perfumery and as a flavoring agent, the individual components of this compound hint at a broader spectrum of bioactivity.[1]

Citronellol, the alcohol moiety, is a well-documented monoterpenoid with established antimicrobial, anti-inflammatory, and insect-repellent properties. Phenylacetic acid, the acid moiety, and its derivatives have been investigated for their potential roles in various biological processes. The combination of these two molecules into a single ester presents an intriguing subject for scientific exploration, with the potential for synergistic or novel activities.

This guide aims to bridge the gap between the known fragrance applications of this compound and its yet-to-be-fully-realized potential in the scientific realm. By providing a comprehensive overview of its synthesis, characterization, and putative applications, we hope to stimulate further research into this versatile molecule.

Synthesis of this compound: Chemical and Enzymatic Routes

The synthesis of this compound can be achieved through both traditional chemical methods and more sustainable enzymatic pathways. The choice of method depends on factors such as desired purity, yield, and environmental considerations.

Chemical Synthesis: Fischer-Speier Esterification

A common method for synthesizing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol.[3] In the case of this compound, this would involve the reaction of citronellol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of citronellol and phenylacetic acid.

  • Solvent Addition: Add a suitable solvent, such as toluene or hexane, to dissolve the reactants. The solvent also aids in the azeotropic removal of water, which is a byproduct of the reaction and can limit the reaction equilibrium.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Fischer-Speier esterification of this compound.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis, particularly using lipases, offers a more environmentally friendly and selective method for ester production. Lipases can catalyze esterification reactions under mild conditions, often with high yields and purity.[4][5][6] The lipase-catalyzed synthesis of citronellyl acetate has been well-documented and provides a strong foundation for a similar approach to producing this compound.[4][5][6]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Enzyme Selection and Immobilization: Select a suitable lipase, such as Candida antarctica lipase B (Novozym 435) or a lipase from Pseudomonas fluorescens. Immobilization of the enzyme on a solid support can enhance its stability and reusability.

  • Reaction Mixture: In a sealed vessel, combine citronellol and phenylacetic acid in a suitable organic solvent (e.g., hexane, heptane). A solvent-free system may also be feasible.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation.

  • Monitoring and Termination: Monitor the reaction progress by GC-MS analysis of aliquots. Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by filtering out the immobilized enzyme.

  • Purification: The product can be purified from the reaction mixture by vacuum distillation or column chromatography.

Caption: Lipase-catalyzed synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is crucial for its identification, purification, and application.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₂[2]
Molecular Weight 274.40 g/mol [2]
Appearance Colorless, somewhat viscous liquid[2]
Odor Sweet, rosy, floral, honey, waxy[7]
Boiling Point 342.0 °C at 760 mmHg[2]
Density 0.958 - 0.960 g/cm³ at 25°C[7]
Refractive Index 1.491 - 1.501 at 20°C[7]
Solubility Insoluble in water; soluble in oils and ethanol[2]
Flash Point > 100 °C[7]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. Key expected signals would include those for the aromatic protons of the phenyl group, the methylene protons adjacent to the ester oxygen and the phenyl ring, and the characteristic signals of the citronellyl moiety, including the vinyl proton and the various methyl and methylene groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to ¹H NMR, a complete, assigned ¹³C NMR spectrum is not widely published. However, the PubChem database provides a ¹³C NMR spectrum.[2] Expected signals would include the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, and the carbons of the citronellyl chain.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound is available in databases.[2] Key characteristic absorption bands would include a strong C=O stretching vibration for the ester group (typically around 1735 cm⁻¹), C-O stretching vibrations, and bands corresponding to the aromatic C-H and C=C bonds of the phenyl group, as well as the aliphatic C-H bonds of the citronellyl chain. The IR spectrum of a similar compound, p-cresyl phenyl acetate, shows a strong ester peak at 1742 cm⁻¹.[8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful tool for the identification and quantification of this compound. The fragmentation pattern in the mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the citronellyl chain. The fragmentation of phenethylamines, which share the phenyl-ethyl substructure, often involves cleavage of the bond alpha to the nitrogen, leading to a prominent iminium ion.[9] A similar alpha-cleavage next to the oxygen in the ester could be expected for this compound.

Potential Scientific Applications: A Landscape of Opportunity

While direct research on the scientific applications of this compound is limited, the known biological activities of its constituent parts, citronellol and phenylacetic acid, as well as related terpene esters, provide a strong rationale for investigating its potential in several key areas.

Antimicrobial and Antifungal Activity

Rationale: Terpenoids and their derivatives are well-known for their antimicrobial properties. Citronellol has demonstrated inhibitory activity against various bacteria and fungi.[10] Phenolic compounds also possess significant antimicrobial activity.[11] The combination of these two moieties in this compound may result in enhanced or novel antimicrobial effects.

Proposed Experimental Protocol: Agar Diffusion Assay for Lipophilic Compounds

  • Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Application of Test Compound: Due to the lipophilic nature of this compound, it should be dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Sterile paper discs impregnated with the test solutions are then placed on the inoculated agar surface. A solvent control disc should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.

Insecticidal and Repellent Activity

Rationale: Citronellol is a widely used natural insect repellent.[12] Many essential oils and their components, including terpene esters, exhibit insecticidal and repellent properties.[13] The introduction of the phenylacetate group may modulate the volatility and efficacy of the parent alcohol, potentially leading to a longer-lasting repellent effect or enhanced insecticidal activity.

Proposed Experimental Protocol: Repellent Activity Assay (Tube Assay)

  • Apparatus: Use a Y-tube or a simple tube olfactometer.

  • Test Compound Application: Apply a known concentration of this compound dissolved in a suitable solvent to a filter paper and place it in one arm of the olfactometer. The other arm will contain a filter paper treated with the solvent only (control).

  • Insect Introduction: Release a known number of the target insects (e.g., mosquitoes, flies) at the base of the olfactometer.

  • Observation: After a set period, record the number of insects that have moved into the arm containing the test compound versus the control arm.

  • Data Analysis: Calculate a repellency index based on the distribution of the insects.

Pharmacological Activities: Anti-inflammatory and Cytotoxic Potential

Rationale: Citronellol has been reported to possess anti-inflammatory properties.[4] Furthermore, some phenylacetate derivatives have been investigated for their potential in cancer therapy. The cytotoxic activity of a related ester, citronellyl caproate, against murine leukemia cells has been demonstrated, suggesting that other citronellyl esters may also exhibit such properties.[14]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., P388 for leukemia) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Caption: Potential scientific applications of this compound.

Future Directions and Conclusion

This compound stands at the intersection of fragrance chemistry and modern scientific research. While its aromatic properties are well-established, its potential as a bioactive molecule remains largely untapped. This technical guide has outlined the current state of knowledge and provided a framework for future investigations.

The key areas for future research include:

  • Systematic Screening: A comprehensive evaluation of the antimicrobial, antifungal, insecticidal, and pharmacological activities of this compound is warranted.

  • Mechanism of Action Studies: For any observed biological activities, elucidating the underlying mechanisms of action will be crucial for its potential development into a useful agent.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of related esters, varying both the alcohol and acid moieties, could provide valuable insights into the structural requirements for specific biological activities.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies to assess the efficacy and safety of this compound in more complex biological systems.

References

  • Cytotoxic activity of citronellyl caproate on murine leukemia (P388) cells. (2016). ResearchGate. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). Biblioteka Nauki. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). ResearchGate. [Link]

  • Method for preparing phenylacetate.
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  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. (2024). National Institutes of Health. [Link]

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The Discovery and Isolation of Citronellyl Phenylacetate Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, isolation, and characterization of Citronellyl Phenylacetate and its analogs. It delves into the rationale behind experimental choices, providing field-proven insights to empower the design and execution of robust research programs targeting this versatile class of molecules.

Introduction: The Scientific Interest in this compound Analogs

This compound is a naturally occurring ester known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.[1][2] Beyond its olfactory properties, the molecular scaffold of this compound, combining a chiral monoterpene alcohol (citronellol) with an aromatic acid (phenylacetic acid), presents a compelling starting point for the development of novel bioactive compounds.

The rationale for exploring analogs of this parent molecule is rooted in the established biological activities of terpenes and phenylpropanoids. Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The esterification of terpenes can modulate their physicochemical properties, such as lipophilicity and stability, potentially enhancing their bioavailability and biological efficacy.[4] This guide will explore the synthesis of novel analogs through modification of the phenylacetate moiety and outline the methodologies for their isolation, purification, and biological evaluation.

Strategic Synthesis of this compound Analogs

The synthesis of this compound analogs is a two-step process involving the preparation of substituted phenylacetic acids followed by their esterification with citronellol. The chirality of citronellol introduces the potential for diastereomers if the substituted phenylacetic acid is also chiral, a factor that must be considered during purification and characterization.

Synthesis of Substituted Phenylacetic Acid Precursors

The functionalization of the phenyl ring of phenylacetic acid is the primary strategy for generating a library of diverse analogs. Several robust synthetic methods can be employed, with the choice depending on the desired substitution pattern and the starting materials available.

Key Synthetic Approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the aromatic ring of a suitable precursor, such as a bromophenylacetic ester. This method offers high functional group tolerance and allows for the creation of a diverse library of analogs.

  • Classical Electrophilic Aromatic Substitution: Standard reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation on phenylacetic acid or its ester can be employed to introduce substituents. The directing effects of the acetic acid side chain must be considered to achieve the desired regioselectivity.

  • Multi-step Synthesis from Substituted Anilines or Phenols: Commercially available substituted anilines or phenols can be converted to the corresponding phenylacetic acids through multi-step reaction sequences, providing access to a wide range of substitution patterns.

Below is a generalized workflow for the synthesis of a substituted phenylacetic acid, a critical precursor for generating this compound analogs.

Synthesis_Workflow cluster_0 Synthesis of Substituted Phenylacetic Acid Starting_Material Substituted Benzene Derivative (e.g., Bromoaniline) Reaction_1 Functional Group Interconversion (e.g., Diazotization) Starting_Material->Reaction_1 Intermediate_1 Reactive Intermediate (e.g., Diazonium Salt) Reaction_1->Intermediate_1 Reaction_2 Introduction of Acetic Acid Moiety (e.g., Cyanation then Hydrolysis) Intermediate_1->Reaction_2 Final_Product Substituted Phenylacetic Acid Reaction_2->Final_Product

Caption: Generalized workflow for the synthesis of substituted phenylacetic acids.

Esterification of Citronellol with Substituted Phenylacetic Acids

The final step in the synthesis is the esterification of citronellol with the prepared substituted phenylacetic acids. Several methods can be employed, with the choice often depending on the scale of the reaction and the sensitivity of the functional groups on the phenylacetic acid analog.

Common Esterification Methods:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. While effective, the harsh conditions may not be suitable for all substrates.

  • Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for mild and efficient esterification. This method is well-suited for sensitive substrates.

  • Enzymatic Esterification: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. This approach is particularly advantageous for chiral molecules as it can offer enantioselectivity.

Experimental Protocol: DCC-Mediated Esterification of Citronellol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetic acid (1.0 eq) and citronellol (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Isolation and Purification Strategies

The isolation of this compound analogs from natural sources or the purification of synthetically prepared analogs requires effective chromatographic techniques. Given the potential for diastereomers and the presence of closely related impurities, a multi-step purification strategy is often necessary.

Extraction from Natural Sources

Citronellyl esters are found in the essential oils of various plants.[5][6] The initial step in their discovery from natural sources is the extraction of the essential oil, typically through steam distillation or solvent extraction.

Experimental Protocol: Steam Distillation of Plant Material

  • Preparation of Plant Material: Fresh or dried plant material is placed in a still.

  • Steam Generation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state.

  • Separation: The essential oil, being immiscible with water, is then separated from the hydrosol.

Chromatographic Purification

Column chromatography is the primary method for purifying this compound analogs. The choice of stationary and mobile phases is critical for achieving good separation.

Chromatographic Techniques:

  • Silica Gel Chromatography: This is the most common method for the purification of moderately polar organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the compounds from the column.

  • Reversed-Phase Chromatography: For more polar analogs, or for the separation of diastereomers, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol) can be effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of small quantities of material or for the challenging separation of diastereomers, preparative HPLC is the method of choice.

Purification_Workflow cluster_1 Purification of this compound Analogs Crude_Product Crude Reaction Mixture or Essential Oil Fraction Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC analysis) Column_Chromatography->Fraction_Collection Further_Purification Preparative HPLC (if necessary) Fraction_Collection->Further_Purification Pure_Analog Pure Citronellyl Phenylacetate Analog Further_Purification->Pure_Analog

Caption: A typical workflow for the purification of synthesized or naturally isolated this compound analogs.

Spectroscopic Characterization

The unambiguous identification of novel this compound analogs requires a combination of spectroscopic techniques to elucidate their chemical structure.

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR confirms the presence of characteristic protons, while 13C NMR identifies the number and type of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.[7][8][9]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.[7][10]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the ester carbonyl group (typically around 1735 cm⁻¹) and aromatic C-H bonds.

Evaluation of Biological Activity

A primary motivation for synthesizing novel this compound analogs is the exploration of their potential biological activities. A tiered screening approach is often employed, starting with broad-based assays and progressing to more specific and mechanistic studies for promising candidates.

In Vitro Bioassays

A variety of in vitro assays can be used to screen for different biological activities.

Biological ActivityCommon In Vitro Assays
Anticancer Activity MTT or MTS assays to assess cytotoxicity against various cancer cell lines.[11][12] Further mechanistic studies can include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.[13][14][15]
Antimicrobial Activity Broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.[16][17][18]
Antioxidant Activity DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or FRAP (ferric reducing antioxidant power) assay to measure the antioxidant capacity.[16][17][18][19][20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of new bioactive molecules. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds. Future research in this area will likely focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and employing computational methods to guide the design of next-generation analogs with improved therapeutic potential. The methodologies outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery and development.

References

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Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of Citronellyl Phenylacetate Using Lipase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of Citronellyl Phenylacetate, a valuable aroma compound with a sophisticated floral-fruity character.[1] We delve into the principles of lipase-catalyzed esterification and transesterification in non-aqueous media, explaining the critical rationale behind experimental parameter selection. This document is intended for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries, offering robust, field-proven methodologies for producing this "natural" ester with high efficiency and purity.

Introduction: The Shift to Biocatalysis for Aroma Synthesis

This compound is an ester prized in the fragrance industry for its smooth, rosy, and slightly citrus-green aroma with honeyed undertones.[1] It is a key component in fine fragrances, personal care, and home fragrance products. Traditionally, such esters are produced via chemical synthesis, which often requires harsh conditions (high temperatures and pressures) and can generate undesirable byproducts, complicating purification and raising environmental concerns.[2]

The increasing consumer demand for "natural" products has propelled the adoption of biocatalysis. Enzymatic synthesis, particularly using lipases, offers a green and highly specific alternative.[3] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) operate under mild conditions, reduce side reactions, and when using naturally sourced precursors, the resulting product can be labeled as natural.[3] This document provides the scientific foundation and practical steps to leverage lipase technology for the efficient synthesis of this compound.

Section 1: Principles and Rationale of Lipase-Catalyzed Synthesis

The core of the process lies in exploiting the reversible nature of lipase activity. While their natural function in aqueous environments is to hydrolyze fats, in micro-aqueous or non-aqueous (organic solvent) systems, the thermodynamic equilibrium shifts to favor synthesis, namely esterification and transesterification.[3]

Synthetic Pathways: Esterification vs. Transesterification

There are two primary enzymatic routes to synthesize this compound:

  • Direct Esterification: This is the reaction between citronellol (the alcohol) and phenylacetic acid (the carboxylic acid). While direct, this reaction produces water as a byproduct. The accumulation of water can promote the reverse reaction (hydrolysis of the ester), thereby limiting the final conversion yield.[4]

  • Transesterification (Acyl Transfer): This pathway involves the reaction of citronellol with an acyl donor, which is an ester of phenylacetic acid (e.g., ethyl phenylacetate or an activated vinyl phenylacetate). This route is often favored as it avoids the co-production of water, which can lead to higher yields and faster reaction rates.[2][5][6][7] The choice of the acyl donor is critical; activated esters like vinyl esters are often used because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.

The Biocatalyst: Selection and Immobilization of Lipase

The choice of lipase is paramount for successful synthesis. Lipases from different sources exhibit varying specificities and stabilities.

  • Expert Insight: Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is widely cited as a highly efficient and robust biocatalyst for the synthesis of a broad range of esters, including terpenyl esters like citronellyl derivatives.[5][6][7][8][9][10] Its high activity, broad substrate specificity, and excellent stability make it a first-choice candidate for process development. Other lipases from sources like Rhizopus sp., Pseudomonas fluorescens, and Thermomyces lanuginosus have also been used effectively.[2][10][11][12]

The Power of Immobilization: Using lipases in their free, powdered form presents significant challenges for recovery and reuse. Immobilization—attaching the enzyme to a solid support—is a critical strategy to enhance process viability.

  • Causality: Immobilization prevents enzyme aggregation, improves thermal and operational stability, and, most importantly, allows for simple recovery of the biocatalyst (e.g., by filtration) for reuse over multiple batches, drastically reducing costs.[13][14] Effective supports are typically porous materials with high surface area, such as activated carbon, polymeric resins (e.g., Diaion HP-20), or polypropylene.[13][14][15]

Rationale Behind Key Reaction Parameters

Optimizing the reaction environment is crucial for maximizing yield and efficiency.

  • Solvent Choice: The solvent must solubilize the substrates while not denaturing the enzyme. Hydrophobic organic solvents (log P > 2) like heptane or hexane are generally preferred.[8][16][17] These solvents help to strip the essential water layer from the enzyme's surface, promoting a rigid, active conformation and minimizing the bulk water that could lead to hydrolysis. For greener processes, solvent-free systems are highly attractive, where the liquid substrates themselves act as the reaction medium.[10][14] This approach increases reactant concentration and simplifies downstream processing.

  • Water Activity (a_w): This is arguably the most critical parameter in non-aqueous enzymology. Lipases require a thin layer of water to maintain their catalytically active three-dimensional structure. However, excess water will promote the hydrolytic back-reaction.[16][17] The optimal water activity is a fine balance, often maintained at low levels (a_w < 0.1) by adding desiccants like 3Å molecular sieves to the reaction medium to sequester the water produced during esterification.[4][18]

  • Temperature: Enzymatic reactions are temperature-dependent. Higher temperatures increase the reaction rate but can lead to thermal denaturation and deactivation of the lipase. A typical range for lipase-catalyzed esterification is 40–70°C.[2][5][6][7][19] The optimal temperature must be determined empirically to balance catalytic speed with enzyme longevity.

  • Substrate Molar Ratio: According to Le Châtelier's principle, using an excess of one substrate (typically the less expensive one) can shift the equilibrium towards product formation. However, a large excess of either the alcohol or the acid can sometimes lead to enzyme inhibition. An equimolar ratio is a common starting point for optimization.[10]

Section 2: Experimental Protocols

These protocols are designed as self-validating systems, providing a robust starting point for research and development.

Protocol 2.1: Synthesis via Direct Esterification

This protocol details the synthesis using the highly effective immobilized lipase, Novozym® 435.

Materials:

  • Citronellol (≥95% purity)

  • Phenylacetic acid

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • n-Heptane (anhydrous)

  • Molecular Sieves (3Å, activated)

  • Orbital shaker incubator

  • Glass reaction vials (e.g., 20 mL screw-cap)

Methodology:

  • Preparation: Activate molecular sieves by heating at 250°C for at least 3 hours. Allow to cool in a desiccator.

  • Reactant Setup: In a 20 mL screw-cap vial, combine citronellol (e.g., 100 mM final concentration) and phenylacetic acid (e.g., 100 mM final concentration) in a total of 10 mL of n-heptane.

  • Water Removal: Add 0.5 g of activated 3Å molecular sieves to the vial. This is critical for sequestering the water produced and driving the reaction forward.[4]

  • Enzyme Addition: Add the biocatalyst, Novozym® 435. A typical starting enzyme load is 5-15% by weight of the total substrates.[19][20]

  • Reaction Incubation: Seal the vial tightly and place it in an orbital shaker incubator set to the optimal temperature (e.g., 60-70°C) and agitation speed (e.g., 150-200 rpm).[2][5][6][7] The agitation is crucial to minimize external mass transfer limitations.

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately dilute the aliquot in a suitable solvent (e.g., ethyl acetate) and filter or centrifuge to remove the enzyme before GC-MS analysis.

  • Termination and Recovery: Once the reaction reaches equilibrium (no further increase in product concentration), stop the reaction. Recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent (e.g., heptane) and dried for reuse in subsequent batches.[9]

Protocol 2.2: Product Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of the reaction mixture is essential to determine the conversion and yield.

Instrumentation and Columns:

  • GC-MS System: An Agilent GC-MS or equivalent system is suitable.

  • Column: A low-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended due to its robustness and suitability for a wide range of analytes.[21]

GC-MS Parameters (Typical Starting Conditions):

ParameterSettingRationale
Injector Temp 250°CEnsures complete volatilization of substrates and product.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for quantitative analysis.
Carrier Gas HeliumInert carrier gas with good chromatographic efficiency.
Oven Program Start at 100°C, hold 2 minAllows for solvent elution.
Ramp to 280°C at 15°C/minSeparates citronellol, phenylacetic acid, and the ester product.
Hold at 280°C for 5 minEnsures elution of all components.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Acquisition Mode Scan (m/z 40-400) & SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for accurate quantification using characteristic ions.

Analysis Procedure:

  • Calibration: Prepare standard solutions of pure citronellol, phenylacetic acid, and this compound at known concentrations to create calibration curves.

  • Sample Preparation: Dilute the reaction aliquots to fall within the linear range of the calibration curves.

  • Injection: Inject the prepared standards and samples into the GC-MS.

  • Quantification: Integrate the peak areas of the reactants and the product. Calculate the concentration of each component using the calibration curves. The conversion (%) can be calculated based on the consumption of the limiting substrate.

Section 3: Data Visualization and Workflow

A clear understanding of the experimental process and the underlying catalytic mechanism is essential for success.

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process for the enzymatic synthesis and analysis of this compound.

G Experimental Workflow for Enzymatic Ester Synthesis cluster_prep 1. Preparation cluster_reaction 2. Biocatalysis cluster_analysis 3. Analysis & Recovery P1 Substrates (Citronellol, Phenylacetic Acid) R1 Combine Reactants in Reaction Vessel P1->R1 P2 Immobilized Lipase (e.g., Novozym® 435) P2->R1 P3 Solvent & Desiccant (Heptane, Molecular Sieves) P3->R1 R2 Incubate with Shaking (Controlled Temp & RPM) R1->R2 R3 Monitor Reaction (Time-course Sampling) R2->R3 A4 Biocatalyst Recovery (Filtration & Washing) R2->A4 A1 Sample Dilution & Preparation R3->A1 A2 GC-MS Analysis A1->A2 A3 Data Processing (Quantification, % Conversion) A2->A3 A5 Enzyme Reuse A4->A5 A5->R1 Next Batch

Caption: Overall workflow from preparation to analysis and catalyst reuse.

Lipase Catalytic Mechanism: Ping-Pong Bi-Bi

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

G Lipase Ping-Pong Bi-Bi Mechanism for Esterification E Lipase (E-OH) E_RCOOH E-OH • RCOOH (Michaelis Complex) E->E_RCOOH + RCOOH E_Acyl Acyl-Enzyme (E-O-COR) + H2O E_RCOOH->E_Acyl - H2O E_Acyl_ROH E-O-COR • R'OH (Second Complex) E_Acyl->E_Acyl_ROH + R'OH E_Ester Lipase (E-OH) + Ester (RCOOR') E_Acyl_ROH->E_Ester - Ester E_Ester->E Regeneration RCOOH Phenylacetic Acid (RCOOH) RCOOH->E_RCOOH ROH Citronellol (R'OH) ROH->E_Acyl_ROH

Caption: The catalytic cycle of lipase showing the formation of the acyl-enzyme intermediate.

References

  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1992). Lipases from different sources vary widely in dependence of catalytic activity on water activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • Carvalho, A. C. S., et al. (2023). Enzymatic Synthesis of Aroma Ester Catalyzed by Lipases Immobilized on Activated Carbon Derived from Fermented Cocoa Bean Shells. ACS Omega. [Link]

  • Halling, P. J. (1994). Relationship Between Water Activity and Catalytic Activity of Lipases in Organic Media.
  • Gawas, S. D., et al. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. International Scholarly Research Notices. [Link]

  • Wehtje, E., Svensson, I., Adlercreutz, P., & Mattiasson, B. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering.
  • Trabelsi, I., et al. (2004). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. Biotechnology Progress.
  • Halling, P. J. (1994). Relationship between water activity and catalytic activity of lipases in organic media. Effects of supports, loading and enzyme preparation. Semantic Scholar. [Link]

  • García-García, E., et al. (2023). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? ACS Sustainable Chemistry & Engineering. [Link]

  • Abbas, H., & Comeau, L. (2009). Aroma synthesis by immobilized lipase from Mucor sp. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art.
  • Flavour & Essence Resource. (n.d.). CITRONELLYL PHENYL ACETATE. Flavour & Essence Resource. [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki. [Link]

  • Hermansyah, H., et al. (2016). Immobilized Lipase Technology for Making Natural Flavor. International Journal of Engineering Research and Development.
  • Xiong, L., et al. (2014). Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. ResearchGate. [Link]

  • Chiaradia, V., et al. (2012). Solvent engineering strategies for enzymes in organic solvents 4, 46. ResearchGate. [Link]

  • Macedo, G. A., et al. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology. [Link]

  • Mahapatra, P., et al. (2017). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). citronellyl phenyl acetate. The Good Scents Company. [Link]

  • Ventos. (n.d.). This compound. Ventos. [Link]

  • Macedo, G. A., et al. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. ResearchGate. [Link]

  • Staudt, K. Z., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Haupt, F., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering. [Link]

  • Staudt, K. Z., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. SciELO. [Link]

  • Macedo, G. A., et al. (2003). View of Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology. [Link]

  • Staudt, K. Z., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Semantic Scholar. [Link]

  • Park, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts. [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. [Link]

  • Yadav, P., & Lathi, P. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. 3 Biotech. [Link]

  • Staudt, K. Z., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. SciELO. [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. [Link]

  • Staudt, K. Z., et al. (2020). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology. [Link]

  • Student, A. (n.d.). Organic chemistry practical course. Studylib. [Link]

  • Agilent Technologies, Inc. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • Chen, J., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lu, T., et al. (2015). Optimization of lipase-catalyzed synthesis of caffeic acid phenethyl ester in ionic liquids by response surface methodology. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Chen, J., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. [Link]

  • Amanote Research. (n.d.). (PDF) Optimization and Characterization of Lipase Catalysed. Amanote Research. [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry. [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer Link. [Link]

  • Agilent Technologies, Inc. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Agilent. [Link]

  • Canellas, E., et al. (2020). (PDF) Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. ResearchGate. [Link]

  • Chen, J., et al. (2020). (PDF) Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. [Link]

Sources

Introduction: The Aromatic Signature of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Citronellyl Phenylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound (CAS No. 139-70-8) is an ester prized in the fragrance and flavor industry for its sophisticated aromatic profile, described as a smooth, rosy, and sweet scent with hints of honey and waxy floral notes.[1][2][3] Its chemical structure, 3,7-dimethyloct-6-enyl 2-phenylacetate, lends it a relatively high boiling point (approximately 342°C) and a molecular weight of 274.4 g/mol .[1][4] As a key component in fine fragrances, personal care products, and flavoring agents, ensuring its purity and quantifying its presence in complex mixtures is paramount for quality control and formulation development.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the characterization of volatile and semi-volatile compounds like this compound.[6][7][8] This method offers the high-resolution separation power of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, coupled with the precise identification capabilities of mass spectrometry, which fingerprints molecules based on their mass-to-charge ratio.[6][9]

This application note provides a comprehensive, field-proven protocol for the analysis of this compound. It is designed for researchers, quality control analysts, and formulation scientists, offering a step-by-step guide from sample preparation to data interpretation, while explaining the causality behind critical experimental choices.

Principle of the Method

The sample containing this compound is first diluted in a volatile organic solvent to a concentration suitable for GC-MS analysis. An aliquot of this solution is then injected into the GC system, where it is vaporized. The volatile components are carried by an inert gas (typically helium or hydrogen) through a capillary column.[10] The separation of this compound from other matrix components is achieved based on its boiling point and affinity for the column's stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting charged fragments are separated by a mass analyzer, producing a unique mass spectrum that serves as a molecular fingerprint for identification. Confirmation is achieved by comparing the obtained retention time and mass spectrum with that of a certified reference standard and established spectral libraries like NIST and Wiley.[6][11]

Materials and Reagents

  • Analyte Standard: this compound, ≥98% purity (CAS: 139-70-8)

  • Solvent: Hexane or Ethyl Acetate, GC-grade or higher purity

  • Inert Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Glassware: Volumetric flasks (Class A), autosampler vials with PTFE-lined septa, micropipettes

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended, though equivalent systems may be used.

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A non-polar or low-polarity column is recommended for general fragrance analysis. A DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm I.D., 0.25 µm film thickness, is an excellent choice due to its versatility and robustness.[6][10][12]

  • Autosampler: For precision and reproducibility.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Obtain Sample Prep2 Accurately weigh or measure sample Prep1->Prep2 Prep3 Dilute with Hexane to ~10-100 µg/mL Prep2->Prep3 Prep4 Vortex to ensure homogeneity Prep3->Prep4 Prep5 Transfer to autosampler vial Prep4->Prep5 Analysis1 Inject 1 µL into GC Inlet Prep5->Analysis1 Analysis2 Vaporization & Separation in GC Column Analysis1->Analysis2 Analysis3 Elution into MS Analysis2->Analysis3 Analysis4 Electron Ionization (70 eV) Analysis3->Analysis4 Analysis5 Mass Filtering (Quadrupole) Analysis4->Analysis5 Data1 Acquire Total Ion Chromatogram (TIC) Analysis5->Data1 Data2 Identify Peak by Retention Time Data1->Data2 Data3 Extract Mass Spectrum of Peak Data2->Data3 Data4 Compare with NIST/Wiley Libraries Data3->Data4 Data5 Quantify using calibration curve (optional) Data4->Data5 Report Report Data5->Report Final Report

Caption: Workflow for GC-MS Analysis of this compound.

Detailed Step-by-Step Protocol

Part 1: Standard and Sample Preparation

The goal of this step is to prepare a homogenous solution at a concentration that will not saturate the detector and is within the linear range of the instrument.

  • Stock Standard Preparation (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane. This stock solution can be used to prepare working standards for calibration.

  • Working Standard Preparation (e.g., 10 µg/mL): Perform a serial dilution of the stock standard. For example, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with hexane.

  • Sample Preparation:

    • For liquid samples (e.g., fragrance oils), accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask and dilute with hexane. This initial dilution may need to be adjusted based on the expected concentration of the analyte.

    • Ensure the final concentration is estimated to be within the 1-100 µg/mL range.

  • Final Step: Vortex all solutions for 30 seconds to ensure homogeneity. Transfer an aliquot of each standard and sample solution into a 2 mL autosampler vial.

Part 2: GC-MS Instrument Setup and Analysis

The parameters below are optimized for the separation and detection of this compound. The temperature program is designed to elute the analyte efficiently while separating it from other potential fragrance components.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples. A split injection prevents column overload for concentrated samples.[6]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.
Oven Program
Initial Temperature70 °C, hold for 2 minutesA starting temperature well below the analyte's boiling point to focus the injection band.
Temperature Ramp10 °C/min to 280 °CA moderate ramp rate to ensure good separation from other potential components.
Final Temperature280 °C, hold for 5 minutesEnsures that all high-boiling point compounds are eluted from the column, cleaning it for the next run.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching.[6]
Electron Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.[6]
MS Source Temp.230 °CPrevents condensation of the analyte within the ion source.
MS Quad Temp.150 °CMaintains the quadrupole at a stable temperature for consistent mass filtering.
Mass Scan Range40 - 450 amuA range that covers the molecular ion (274.4 m/z) and key fragment ions of this compound while excluding low-mass noise from the solvent and air.
Solvent Delay5 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

  • Peak Identification: After the analysis, examine the Total Ion Chromatogram (TIC). This compound should appear as a sharp, symmetrical peak. The retention time should be consistent between the standard and the sample.

  • Mass Spectrum Verification:

    • Obtain the mass spectrum by averaging across the identified chromatographic peak.

    • The EI mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 274, although it may be of low abundance.

    • Key fragment ions will be more prominent. The base peak is often associated with the tropylium ion (C₇H₇⁺) at m/z 91, a characteristic fragment of phenylacetyl esters. Other significant fragments arise from the citronellyl moiety.

    • Compare the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley) or from the injected standard.[6][11] A match factor of >80% typically indicates a confident identification.

Conclusion

This application note details a robust and reliable GC-MS protocol for the qualitative and quantitative analysis of this compound. The methodology, from sample preparation to specific instrument parameters, is designed to provide high-quality, reproducible results for researchers and industry professionals. By following this guide, laboratories can effectively monitor the purity of raw materials, verify the composition of fragrance formulations, and conduct research on this important aroma chemical.

References

  • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Vertex AI Search.
  • CITRONELLYL PHENYL ACET
  • This compound | C18H26O2. (n.d.).
  • 139-70-8, Citronellyl phenylacet
  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacet
  • This compound | Aroma Chemical For Floral & Fruity Fragrances. (n.d.).
  • GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments.
  • Rubiolo, P., et al. (2010). Essential oils and volatiles: Sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(5), 282-290.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.
  • Revealing the Molecular Basis of Fragrances using Gas Chrom
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023). Agilent Technologies.
  • The Characterization of Perfume Fragrances. (n.d.). PerkinElmer.
  • Nur Aidha, N., et al. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress.
  • Gas Chromatography in the Analysis of Flavours and Fragrances. (n.d.).
  • Analysis of perfumes by gas chrom
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m

Sources

Application Notes and Protocols for the Scientific Investigation of Citronellyl Phenylacetate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Olfactive Complexity and Scientific Interest

Citronellyl phenylacetate (CAS No. 139-70-8) is an ester of significant interest within the fragrance and cosmetic sciences.[1][2][3] It is formed from the esterification of citronellol, a monoterpenoid alcohol, and phenylacetic acid. This combination yields a molecule with a sophisticated and tenacious aroma profile, often described as a soft, rosy floral scent with sweet, honeyed, and waxy undertones.[1] Its stability and olfactory character make it a valuable component in a wide array of consumer products, from fine fragrances to personal and home care items.[4]

Beyond its aesthetic contributions, this compound serves as a compelling subject for scientific study. Its identity as a terpene ester places it at the intersection of natural product chemistry and synthetic fragrance development. For researchers, a comprehensive understanding of its analytical chemistry, synthesis, stability, and toxicological profile is paramount for innovation and ensuring consumer safety.

This document provides a detailed guide for the scientific investigation of this compound, offering in-depth application notes and validated protocols. The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, providing a framework for its comprehensive evaluation.

Part 1: Physicochemical and Olfactive Characterization

A foundational understanding of a fragrance ingredient begins with its physical, chemical, and sensory properties. This data is critical for formulation, quality control, and predicting its behavior in various matrices.

Core Properties

The fundamental properties of this compound are summarized below. This data is essential for raw material specification and for designing analytical and formulation strategies.

PropertyValueSource(s)
Chemical Name 3,7-dimethyloct-6-enyl 2-phenylacetate[1][5]
CAS Number 139-70-8[1][2][5]
Molecular Formula C₁₈H₂₆O₂[1][2][5]
Molecular Weight 274.40 g/mol [1][5]
Appearance Colorless, clear to slightly viscous liquid[1]
Odor Profile Fresh, sweet, rosy, floral, with honey and waxy notes[1]
Boiling Point 374.3 °C at 760 mmHg[2]
Specific Gravity 0.958 - 0.960 @ 25 °C[1]
Refractive Index 1.492 - 1.510 @ 20 °C[5]
Solubility Soluble in alcohol; insoluble in water[5]
Chemical Structure and Its Implications

The chemical structure of this compound dictates its properties and interactions. Understanding this structure is key to predicting its behavior.

G cluster_0 Dermal Sensitization Assessment cluster_1 Phototoxicity Assessment A Key Event 1: Covalent Binding to Proteins B Key Event 2: Keratinocyte Activation A->B P1 In Chemico Assay: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) A->P1 C Key Event 3: Dendritic Cell Activation B->C P2 In Vitro Assay: KeratinoSens™ (OECD TG 442D) B->P2 P3 In Vitro Assay: h-CLAT (OECD TG 442E) C->P3 S1 Measure UV-Vis Spectrum (290-700 nm) S2 Absorbance > Benchmark? S1->S2 S3 3T3 NRU Phototoxicity Test (OECD TG 432) S2->S3 Yes S6 No Concern for Phototoxicity S2->S6 No S4 Positive Result? S3->S4 S5 Reconstructed Human Epidermis (RhE) Test (OECD TG 498) S4->S5 Yes S4->S6 No G CPA This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) CPA->Hydrolysis Citronellol Citronellol Hydrolysis->Citronellol PAA Phenylacetic Acid Hydrolysis->PAA OmegaOx ω-Oxidation Citronellol->OmegaOx Conj Conjugation with Glutamine PAA->Conj BetaOx β-Oxidation OmegaOx->BetaOx Metabolites Further Metabolites BetaOx->Metabolites PAG Phenylacetylglutamine Conj->PAG Excretion Urinary Excretion Metabolites->Excretion PAG->Excretion

Sources

Application Note & Protocol: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Citronellyl phenylacetate is a sophisticated floral-fruity ester recognized for its application in the fragrance and cosmetics industries.[1] Structurally, it is an ester derived from citronellol, a known monoterpenoid alcohol, and phenylacetic acid. While its olfactory properties are well-documented, its potential as an antimicrobial agent remains largely unexplored. The growing challenge of antimicrobial resistance necessitates the investigation of novel compounds for therapeutic and preservative applications. Both citronellol and phenylacetic acid, the parent components of the target molecule, have demonstrated antimicrobial properties.[2][3] This guide provides a detailed, validated framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of this compound. We present a multi-tiered approach, beginning with qualitative screening and progressing to quantitative determination of inhibitory and bactericidal concentrations, grounded in methodologies adapted from the Clinical and Laboratory Standards Institute (CLSI).

Principle and Hypothesized Mechanism of Action

This compound is a lipophilic molecule, a characteristic common to many essential oil components with antimicrobial activity.[4] It is hypothesized that its primary mechanism of action involves the disruption of bacterial cell membrane integrity.

Postulated Steps:

  • Adsorption and Partitioning: The molecule's lipophilicity facilitates its partitioning into the lipid bilayer of the bacterial cell membrane.

  • Membrane Disruption: This integration disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability.[4]

  • Loss of Homeostasis: The compromised membrane loses its ability to regulate the passage of ions and small molecules, resulting in the leakage of critical intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Inhibition of Cellular Processes: The disruption of the membrane potential and ion gradients inhibits essential cellular processes, including respiration and ATP synthesis, ultimately leading to cell death.[3][5]

This mechanism is common among monoterpenes and phenolic compounds, which cause significant damage to the cell membrane structure and function.[4][6]

Health and Safety Precautions

Before beginning any experimental work, it is crucial to review the Material Safety Data Sheet (MSDS). This compound and the solvents used require careful handling.

  • General Handling: Use with adequate ventilation to avoid inhaling vapors.[7] Avoid direct contact with skin and eyes.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[1][7]

  • Spills and Disposal: Absorb spills with an inert material and dispose of the waste in accordance with local, regional, and national regulations.[7] Prevent entry into drains and waterways.[7]

Materials and Reagents

4.1 Test Compound and Chemicals

  • This compound (CAS No. 139-70-8)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Polysorbate 80 (Tween 80, sterile)

  • Positive Control Antibiotics (e.g., Gentamicin, Ampicillin, Ciprofloxacin)

  • Phosphate-Buffered Saline (PBS, sterile, pH 7.4)

4.2 Media and Strains

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA) or other non-selective agar

  • Test Microorganisms (Quality Control Strains Recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Other relevant strains as required.

4.3 Equipment and Consumables

  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile glass test tubes

  • Sterile cotton swabs

  • Sterile spreader or inoculating loops

Overall Experimental Workflow

The evaluation follows a logical progression from a broad screening assay to precise quantitative measurements. This ensures an efficient use of resources while generating robust, reproducible data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation A Prepare Compound Stock Solution B Prepare Bacterial Inoculum (0.5 McFarland) C Agar Well Diffusion Assay B->C E Broth Microdilution Assay (Determine MIC) B->E D Observe & Measure Zones of Inhibition C->D D->E If Active F Subculture from Clear Wells (Determine MBC) E->F G Incubate & Count Colonies F->G H Calculate MBC/MIC Ratio G->H I Classify Activity: Bactericidal vs. Bacteriostatic H->I

Caption: Overall workflow for antimicrobial activity testing.

Detailed Experimental Protocols

6.1 Preparation of Test Compound Stock Solution

Causality: this compound is insoluble in water.[] A solvent is required to create a stock solution that can be serially diluted in aqueous culture media. DMSO is a common choice, but its final concentration in the assay must be non-inhibitory to the test organisms. A surfactant like Tween 80 helps maintain a stable emulsion.

  • Prepare a primary stock solution of this compound at 100 mg/mL (or other high concentration) in sterile DMSO.

  • Create a working stock solution for the assay. For example, dilute the primary stock to 10.24 mg/mL in sterile MHB supplemented with 0.5% (v/v) Tween 80. Vortex vigorously for at least 2 minutes to ensure a homogenous emulsion. This concentration is a starting point and may need optimization.

6.2 Preparation of Bacterial Inoculum

Causality: The density of the bacterial inoculum is a critical variable that can significantly affect MIC results.[9] Standardization using a 0.5 McFarland standard ensures reproducibility and adherence to established guidelines like those from CLSI.

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile PBS or MHB.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance of 0.08-0.10 at 625 nm).

  • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the assay plate for a final test concentration of 5 x 10⁵ CFU/mL.

6.3 Method 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity. It is particularly useful for screening multiple compounds or strains. The well variant is often more sensitive than the disc variant for natural products.[10][11]

  • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension (adjusted to 0.5 McFarland).

  • Allow the plate to dry for 5-10 minutes in a biosafety cabinet.

  • Using a sterile cork borer or pipette tip, create wells (6 mm in diameter) in the agar.

  • Pipette a fixed volume (e.g., 50 µL) of the this compound working stock solution into a well.

  • In separate wells, add 50 µL of a positive control (e.g., Gentamicin solution) and a negative control (the solvent vehicle, e.g., MHB with DMSO and Tween 80).

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

6.4 Method 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[12][13]

  • Dispense 100 µL of sterile MHB into wells of columns 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working stock solution (e.g., 1024 µg/mL) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10. This results in concentrations ranging from 1024 µg/mL to 2 µg/mL before adding the inoculum.

  • Column 11 will serve as the Growth Control (no compound).

  • Column 12 will serve as the Sterility Control (100 µL MHB, no compound, no inoculum).

  • Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. This halves the concentration of the compound in each well, resulting in a final test range of 512 µg/mL to 1 µg/mL and a final bacterial density of 5 x 10⁵ CFU/mL.

  • Seal the plate (e.g., with a breathable film) to prevent evaporation and cross-contamination.

  • Incubate at 35 ± 2 °C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no turbidity (growth) is observed.

G cluster_plate 96-Well Plate Layout for MIC Determination cluster_legend Legend 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 A A A1 512 A2 256 A3 128 A4 64 A5 32 A6 16 A7 8 A8 4 A9 2 A10 1 A11 Growth Control A12 Sterility Control key1 Compound Concentration (µg/mL) key2 Growth Control (Bacteria + Broth) key3 Sterility Control (Broth Only)

Caption: Example 96-well plate layout for MIC determination.

6.5 Method 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] It distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well from the MIC plate.

  • Gently mix the contents of each selected well.

  • Using a calibrated micropipette, subculture 10 µL from each of these wells onto a fresh, appropriately labeled MHA plate.

  • Spread the 10 µL sample evenly over a quadrant of the plate.

  • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each quadrant.

  • The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL). In practice, this is often identified as the concentration that results in ≤ 0.1% of the original inoculum surviving (e.g., ≤ 5 colonies for a 10 µL sample from an initial inoculum of 5 x 10⁵ CFU/mL).

G MIC_Plate MIC Plate (Post-Incubation) Select_Wells Select clear wells: MIC, 2x MIC, 4x MIC MIC_Plate->Select_Wells Subculture Subculture 10 µL from each selected well onto MHA plate Select_Wells->Subculture Incubate Incubate MHA Plate (18-24h at 35°C) Subculture->Incubate Count Count Colonies (CFU) Incubate->Count Compare Compare CFU to initial inoculum (e.g., ~500 CFU for a 10µL sample) Count->Compare MBC MBC = Lowest concentration with ≥99.9% kill Compare->MBC

Caption: Logical flow for MBC determination from MIC results.

Data Analysis and Interpretation

7.1 MIC and MBC Values

The results are recorded as the specific concentrations determined from the assays.

ParameterDefinition
MIC Lowest concentration with no visible turbidity.
MBC Lowest concentration yielding ≥99.9% reduction in CFU from the initial inoculum.[14]

7.2 MBC/MIC Ratio

The ratio of MBC to MIC is a valuable metric for classifying the primary effect of the antimicrobial agent.[16]

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .[14]

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Table 1: Example Data Interpretation

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus 64 128 2 Bactericidal

| E. coli | 128 | >512 | >4 | Bacteriostatic |

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in wells Poor solubility; concentration too high.Increase Tween 80 concentration slightly (e.g., to 1%); ensure vigorous vortexing of stock solution; consider a lower starting concentration.
Growth in negative control well Contamination of compound stock or media.Use fresh, sterile reagents; ensure aseptic technique.
Inconsistent growth in replicates Inaccurate pipetting; uneven inoculum distribution.Calibrate pipettes; ensure inoculum is well-mixed before dispensing; mix plate gently after inoculation.
No growth in Growth Control well Inoculum was not viable; error in preparation.Use a fresh bacterial culture; re-check McFarland standardization and dilution steps.

References

  • Vertex AI Search. (n.d.). This compound | Aroma Chemical For Floral & Fruity Fragrances.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS).
  • Ríos, J. L., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Kowalska, J., et al. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. National Institutes of Health.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology.
  • Saranraj, P., & Sivasakthivelan, P. (2012). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of Applied Pharmaceutical Science.
  • PubChem. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 139-70-8 this compound.
  • Hulin, V., et al. (2022). The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria. Foods.
  • ResearchGate. (2025). Further analysis of the antimicrobial activity of α-phenylseleno citronellal and α-phenylseleno citronellol.
  • Di Pasqua, R., et al. (2007). Mechanisms of Antibacterial Action of Three Monoterpenes. Applied and Environmental Microbiology.
  • D'Arrigo, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
  • Moellering Jr, R. C. (1979). Mechanism of action of antimicrobial agents. Clinical Obstetrics and Gynecology.
  • Li, W., et al. (2019). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Frontiers in Microbiology.

Sources

Application Notes & Protocols: A Framework for Evaluating the Insecticidal and Repellent Properties of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Citronellyl phenylacetate is a well-characterized ester, primarily utilized in the fragrance industry for its pleasant, rosy, and honey-like aroma.[1][2][] While structurally related compounds, such as citronellol and other citronellyl esters, are known to possess insect repellent properties, the specific bioactivity of this compound against insect pests remains largely unexplored.[4] This document provides a comprehensive framework for researchers, entomologists, and professionals in drug and pesticide development to systematically evaluate the insecticidal and repellent potential of this compound. We present detailed, field-proven protocols for key bioassays, explain the scientific rationale behind experimental designs, and propose a potential mechanism of action based on current knowledge of insect olfactory signaling.

Introduction: The Scientific Rationale

This compound (CAS 139-70-8) is an organic ester formed from citronellol and phenylacetic acid.[5][6] Its molecular structure, combining a terpenoid alcohol moiety (citronellol) with an aromatic acid, suggests a potential for bioactivity. Terpenoids are a well-established class of botanical insecticides and repellents, and aromatic compounds are known to interact with insect sensory systems.[7] The primary objective of these application notes is to provide a robust, self-validating methodological framework to test the hypothesis that this compound possesses significant insect repellent and/or insecticidal properties. The following protocols are designed to generate reproducible and comparable data, adhering to standards set forth by organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[8][9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₆O₂[][11]
Molecular Weight 274.40 g/mol [][5]
Appearance Colorless, somewhat viscous liquid[5]
Odor Sweet, rosy, floral, honey, waxy[1][2]
Boiling Point 374.3°C at 760 mmHg[5][12]
Flash Point >100.00 °C[1]
Water Solubility Insoluble (0.07646 mg/L @ 25°C est.)[][5]
LogP 4.5 - 5.4[5]

Evaluation of Repellent Properties

Repellency is defined as the ability of a substance to cause insects to make oriented movements away from its source. The following assays are standard methods for quantifying this effect.

Protocol: Arm-in-Cage Bioassay for Biting Insects

This method is a gold standard for testing repellents against mosquitoes and other biting flies, providing a direct measure of protection on a human host.[9][13] The primary endpoint is the Complete Protection Time (CPT), which is the duration from repellent application until the first confirmed bite.[13]

Causality: The use of a human host is critical as skin chemistry, temperature, and emitted volatiles (like CO₂) are key attractants for biting insects. This assay, therefore, provides the most realistic assessment of a repellent's practical efficacy.

Step-by-Step Methodology:

  • Insect Rearing: Use laboratory-reared, disease-free adult female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-15 days old, which have been sugar-starved for 12 hours but provided with water.[14][15]

  • Subject Recruitment: All studies involving human subjects must receive prior approval from an Institutional Review Board (IRB).[10] Subjects should avoid using scented products on the day of testing.

  • Test Substance Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as ethanol or acetone (e.g., 1%, 5%, 10%, and 25% w/v). A solvent-only control and a positive control (e.g., 20% DEET) must be included.

  • Application: Mark a defined area (e.g., 300 cm²) on the forearm of a human volunteer. Apply a standard volume (e.g., 1.0 mL) of the test substance evenly over the marked area.[15] The other hand should be gloved to prevent bites.

  • Exposure: At 30-minute intervals post-application, the treated forearm is inserted into a cage containing a known number of hungry female mosquitoes (e.g., 200) for a fixed duration (e.g., 3 minutes).[15]

  • Data Collection: Record the number of mosquitoes that land on and/or bite the treated skin during the exposure period. The test for a given volunteer is concluded after the first confirmed bite.

  • Calculation: The Complete Protection Time (CPT) is the time from application to the first bite. The median CPT across all subjects is used as the summary measure of efficacy.[10]

Arm_in_Cage_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Citronellyl Phenylacetate Dilutions P2 Recruit IRB-Approved Human Subjects P3 Prepare Cages of Starved Female Mosquitoes E1 Apply 1.0 mL of Test Substance to Forearm P3->E1 E2 Insert Arm into Cage for 3 min E1->E2 E3 Observe & Record Landings/Bites E2->E3 E4 First Bite? E3->E4 A1 Record Time as Complete Protection Time (CPT) E4->A1 Yes A2 Wait 30 min E4->A2 No A3 Calculate Median CPT Across All Subjects A1->A3 A2->E2

Caption: Workflow for the Arm-in-Cage Repellent Bioassay.

Evaluation of Insecticidal Properties

Insecticidal activity can manifest as contact toxicity (lethality upon direct contact) or fumigant toxicity (lethality via respiratory action). Both should be assessed to understand the full potential of this compound.

Protocol: Topical Application Bioassay (Contact Toxicity)

This method determines the dose of a substance required to cause mortality upon direct contact, allowing for the calculation of the Lethal Dose 50 (LD₅₀).[16][17]

Causality: This assay isolates the effect of the compound via cuticular absorption, removing behavioral avoidance as a variable. It is a direct measure of the physiological toxicity of the compound to the insect.

Step-by-Step Methodology:

  • Insect Selection: Use 3-5 day old adult female mosquitoes (Aedes aegypti) or flightless fruit flies (Drosophila melanogaster) for ease of handling.[17]

  • Immobilization: Anesthetize the insects briefly by chilling them on a cold plate or using a short exposure to CO₂.

  • Dose Preparation: Prepare serial dilutions of this compound in a high-purity volatile solvent like acetone.

  • Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.1 - 0.5 µL) of the test solution to the dorsal thorax of each immobilized insect.[17]

  • Controls: A solvent-only group and a positive control group (treated with a known insecticide like permethrin) are essential.

  • Observation: Place the treated insects in recovery cups with access to a sugar source. Record mortality at 24 and 48 hours post-application. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Use probit analysis to calculate the LD₅₀ value—the dose estimated to be lethal to 50% of the test population. Mortality data should be corrected for control mortality using Abbott's formula if control mortality is between 5% and 20%.[17]

Topical_Application_Workflow cluster_app Application cluster_obs Observation P1 Prepare Serial Dilutions in Acetone A1 Apply 0.5 µL of Solution to Dorsal Thorax via Microapplicator P1->A1 P2 Anesthetize Insects (e.g., Chilling) P2->A1 A2 Treat Control Groups (Solvent, Positive Control) O1 Place Insects in Recovery Cups with Food Source O2 Record Mortality at 24h and 48h A3 Perform Probit Analysis O2->A3 A4 Calculate LD50 Value A3->A4 cluster_app cluster_app cluster_app->O1

Caption: Workflow for the Topical Application Insecticidal Bioassay.

Proposed Mechanism of Action: Olfactory System Disruption

While the precise mechanism of action for this compound is unknown, its chemical structure allows for a scientifically grounded hypothesis centered on the insect olfactory system. Insect behavior is heavily driven by the detection of volatile organic compounds (VOCs) via Odorant Receptors (ORs) located on their antennae.[18][19]

Hypothesis: this compound likely acts as a competitive antagonist or an allosteric modulator of insect Odorant Receptors (ORs), specifically those tuned to host attractants.

Scientific Rationale:

  • OR Complexity: Functional ORs are heteromeric ion channels composed of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[18][20]

  • Structural Interference: The bulky structure of this compound may allow it to bind to the orthosteric or allosteric sites on OrX or Orco proteins. This binding could prevent host attractant molecules from activating the receptor, thus "blinding" the insect to attractant cues and resulting in repellent behavior.

  • Neural Signal Jamming: Alternatively, it may act as a potent agonist for a specific OR, causing hyper-activation of olfactory sensory neurons.[20] This overstimulation can lead to aversive behavior, effectively functioning as a repellent. Aromatic compounds, in particular, have been shown to activate specific ORs that mediate repellency.[7]

Olfactory_Pathway cluster_membrane Olfactory Neuron Membrane cluster_extracellular Extracellular Space (Sensillum Lymph) cluster_intracellular Intracellular Space (Neuron) Orco Orco (Co-Receptor) OrX OrX (Odorant-Binding) Ion Ion Influx (Ca²⁺, Na⁺) OrX->Ion Channel Opens Attractant Host Attractant (e.g., Octenol) Attractant->OrX Binds & Activates CPA Citronellyl Phenylacetate CPA->OrX Blocks Binding (Antagonist) Depol Membrane Depolarization Ion->Depol AP Action Potential (Signal to Brain) Depol->AP Repel Repellent Behavior AP->Repel

Caption: Proposed Antagonistic Mechanism of this compound.

Data Interpretation and Quantitative Summary

Table 2: Example Data Summary for Repellency and Toxicity

ParameterTest OrganismValue95% Confidence IntervalMethod
Median CPT (min) Aedes aegypti[Experimental Result][Lower, Upper]Arm-in-Cage
% Repellency at 2h Anopheles gambiae[Experimental Result][Lower, Upper]Area Preference
LD₅₀ (µ g/insect ) Drosophila melanogaster[Experimental Result][Lower, Upper]Topical Application
LC₅₀ (mg/L air) Culex quinquefasciatus[Experimental Result][Lower, Upper]Fumigation Chamber

Safety, Handling, and Concluding Remarks

This compound is classified as a combustible liquid and may cause skin and eye irritation.[21] Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling.[21] While it is generally recognized as safe for use as a flavoring agent at low concentrations, its toxicological profile as a high-concentration topical agent is not well-established.[11]

References

  • Henderson, T. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety.
  • Nayak, S., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments.
  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications.
  • University of Nottingham. Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays.
  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests.
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin.
  • World Health Organization. Guidelines for efficacy testing of spatial repellents.
  • ResearchGate. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
  • The Good Scents Company. citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate.
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 8767.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - this compound.
  • Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • ResearchGate. Standard Methods for Testing Mosquito Repellents.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Phenyl acetate.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. Food and Chemical Toxicology.
  • The Good Scents Company. citronellyl acetate, 150-84-5.
  • Advanced Biotech. This compound | Aroma Chemical For Floral & Fruity Fragrances.
  • Google Patents. (2020). US20200253199A1 - Insect repelling composition.
  • ECHEMI. 139-70-8, this compound Formula.
  • BOC Sciences. CAS 139-70-8 this compound.
  • National Center for Biotechnology Information. SID 134974242 - this compound. PubChem Substance Record.
  • ScenTree. DL-citronellyl acetate (CAS N° 150-84-5).
  • ECHEMI. Buy citronellyl phenyl acetate from Dayang Chem (Hangzhou) Co.,Ltd.
  • National Center for Biotechnology Information. Citronellyl Acetate. PubChem Compound Summary for CID 9017.
  • The Good Scents Company. citronellyl acetate, 150-84-5.
  • ContaminantDB. This compound (chem005172).
  • ChemNet. 139-70-8 this compound. CAS Database.
  • Augustus Oils Ltd. Citronellyl Phenyl Acetate Aroma & Flavour Chemical CAS 139-70-8.
  • National Center for Biotechnology Information. (2025). Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights.
  • Frontiers in Ecology and Evolution. (2015). The narrowing olfactory landscape of insect odorant receptors.
  • National Center for Biotechnology Information. (2022). Odorant Receptor PxylOR11 Mediates Repellency of Plutella xylostella to Aromatic Volatiles.
  • Frontiers in Ecology and Evolution. (2015). The narrowing olfactory landscape of insect odorant receptors.

Sources

Application Notes and Protocols for Controlled-Release Systems of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing the Longevity of a Sophisticated Aroma

Citronellyl phenylacetate is a valued aroma chemical in the fragrance industry, prized for its complex scent profile characterized by a smooth, rosy, and slightly citrus-green character with honeyed undertones.[1] Its application spans fine fragrances, personal care products, and home care systems due to its excellent stability and long-lasting aroma.[1] However, the inherent volatility of fragrance molecules like this compound presents a persistent challenge in formulation, leading to a diminished scent profile over time. Controlled-release systems, particularly microencapsulation, offer a robust solution by protecting the fragrance molecules, enhancing their stability, and modulating their release for a prolonged sensory experience.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in controlled-release systems. We will delve into the rationale behind experimental choices, present step-by-step methodologies for encapsulation and characterization, and provide visual aids to elucidate key processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective controlled-release system. As a hydrophobic ester, the choice of encapsulation technique and polymer will be dictated by its limited solubility in water and good solubility in organic solvents and oils.

PropertyValueReference
Chemical Name 3,7-dimethyloct-6-enyl 2-phenylacetate[2][3]
CAS Number 139-70-8[2]
Molecular Formula C18H26O2[2][3]
Molecular Weight 274.40 g/mol [2][3]
Appearance Colorless, somewhat viscous liquid[3][4]
Odor Profile Fresh, sweet, honey, rose, waxy[2][5]
Boiling Point 342.0 °C @ 760.00 mm Hg[2][3]
Solubility Insoluble in water; soluble in oils[3][4]
Specific Gravity 0.958 - 0.960 @ 25°C[2]

Conceptual Framework for Controlled Release

The core principle of a controlled-release system for fragrances is to sequester the volatile molecules within a protective matrix or shell.[6] The release of the entrapped fragrance is then triggered by specific stimuli over an extended period.[6] This approach offers several advantages:

  • Longevity: A sustained release profile prolongs the perception of the fragrance.

  • Stability: The encapsulating material shields the fragrance from degradation by environmental factors such as light, heat, and oxygen.[7]

  • Triggered Release: The release can be designed to occur in response to specific conditions like moisture, friction, heat, or changes in pH.[6]

Controlled_Release_Concept cluster_0 Encapsulation Process cluster_1 Release Mechanism Fragrance This compound (Volatile) Encapsulated_Fragrance Microcapsule (Stable, Non-volatile) Fragrance->Encapsulated_Fragrance Encapsulation Polymer Polymer Matrix/Shell Polymer->Encapsulated_Fragrance Released_Fragrance Released Fragrance (Perceivable Scent) Encapsulated_Fragrance->Released_Fragrance Triggered Release Stimuli Trigger (e.g., Friction, Moisture, Heat) Stimuli->Encapsulated_Fragrance

Caption: Conceptual workflow of fragrance encapsulation and triggered release.

Application Notes: Selecting the Appropriate Encapsulation Strategy

Given the lipophilic nature of this compound, several microencapsulation techniques are suitable. The choice will depend on the desired particle size, release mechanism, and the intended application.

Complex Coacervation

This technique is particularly well-suited for creating microcapsules with a distinct core-shell structure. It involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (the coacervate) that deposits around emulsified oil droplets. Gelatin and gum arabic are a classic pair of polymers used for this purpose.

  • Rationale: Complex coacervation is a relatively gentle process, avoiding high temperatures that could degrade the fragrance. It can produce microcapsules with high payload and good barrier properties, leading to excellent retention of the fragrance.[8] The release is typically triggered by mechanical rupture (friction).

Interfacial Polymerization

Interfacial polymerization involves a reaction between two monomers at the interface of an oil-in-water emulsion. One monomer is dissolved in the oil phase (containing this compound), and the other is in the aqueous phase. The polymerization reaction forms a solid polymer shell at the interface of the oil droplets.

  • Rationale: This method allows for the formation of thin, robust microcapsule walls, offering excellent protection and controlled release.[6][9] The release is often triggered by mechanical rupture. The properties of the shell can be tailored by selecting different monomers.

Spray Drying

Spray drying is a widely used, scalable, and cost-effective technique. It involves atomizing an emulsion of the fragrance oil in a polymer solution into a stream of hot air. The rapid evaporation of the solvent results in the formation of a dry powder of microcapsules.

  • Rationale: Ideal for producing large quantities of powdered microcapsules.[10][11] The resulting matrix-type microcapsules can offer a sustained release profile. However, care must be taken to optimize the inlet temperature to minimize fragrance loss during the process.[11]

Experimental Protocols

The following protocols provide a starting point for the encapsulation of this compound. Optimization of the parameters will be necessary depending on the specific application and desired microcapsule characteristics.

Protocol 1: Microencapsulation by Complex Coacervation

This protocol is adapted from methodologies for encapsulating essential oils using gelatin and gum arabic.[12][13][14][15]

Materials:

  • This compound (core material)

  • Gelatin (Type A or B)

  • Gum arabic

  • Deionized water

  • Glutaraldehyde (25% aqueous solution, cross-linking agent)

  • Acetic acid (10% v/v)

  • Sodium hydroxide (1 M)

  • Emulsifier (e.g., Tween 20)

Equipment:

  • Homogenizer

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers and graduated cylinders

  • Ice bath

  • Freeze-dryer or spray dryer

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with constant stirring.

    • Prepare a 2% (w/v) gum arabic solution in deionized water at room temperature.

  • Emulsification:

    • Combine the gelatin and gum arabic solutions in a 1:1 ratio.

    • Add this compound to the polymer solution at a core-to-wall ratio of 1:1 to 1:4. Add a small amount of emulsifier (e.g., 0.1% Tween 20) to the oil phase before adding to the polymer solution.

    • Homogenize the mixture at 5000-10000 rpm for 5-10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • While stirring, slowly add 10% acetic acid to the emulsion to lower the pH to approximately 4.0. This will induce the formation of the coacervate.

    • Once the desired pH is reached, cool the mixture to 5-10°C in an ice bath and maintain for 1-2 hours to allow the coacervate to deposit around the oil droplets.

  • Cross-linking:

    • Slowly add a calculated amount of glutaraldehyde solution (e.g., 0.2% of the total wall material weight) to the mixture while stirring.

    • Continue stirring for at least 12 hours at 5-10°C to allow for complete cross-linking of the gelatin.

    • After cross-linking, adjust the pH to 7.0 with 1 M sodium hydroxide.

  • Drying:

    • The resulting microcapsule slurry can be freeze-dried or spray-dried to obtain a free-flowing powder.

Complex_Coacervation_Workflow Polymer_Solutions 1. Prepare Gelatin & Gum Arabic Solutions Emulsification 2. Emulsify this compound in Polymer Solution Polymer_Solutions->Emulsification Coacervation 3. Induce Coacervation (pH Adjustment) Emulsification->Coacervation Crosslinking 4. Cross-link with Glutaraldehyde Coacervation->Crosslinking Drying 5. Dry to Obtain Microcapsule Powder Crosslinking->Drying

Caption: Workflow for complex coacervation of this compound.

Protocol 2: Microencapsulation by Interfacial Polymerization

This protocol outlines the formation of polyurea microcapsules, a common system for fragrance encapsulation.

Materials:

  • This compound (core material)

  • Toluene diisocyanate (TDI) or other suitable diisocyanate (oil-soluble monomer)

  • Ethylenediamine or other suitable diamine (water-soluble monomer)

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Organic solvent (e.g., cyclohexane)

Equipment:

  • Homogenizer

  • Mechanical stirrer

  • Reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • Preparation of Oil Phase:

    • Dissolve the diisocyanate in an organic solvent.

    • Add this compound to this solution to form the oil phase.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

    • Dissolve the diamine in the aqueous surfactant solution.

  • Emulsification:

    • Add the oil phase to the aqueous phase under high shear homogenization to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Polymerization:

    • Transfer the emulsion to a reaction vessel and stir at a moderate speed.

    • Gently heat the emulsion to 50-60°C for 2-4 hours to facilitate the interfacial polymerization reaction, forming the polyurea shell.

  • Curing and Washing:

    • Allow the reaction mixture to cool to room temperature while continuing to stir.

    • Filter the microcapsules and wash them several times with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and excess surfactant.

  • Drying:

    • Dry the washed microcapsules in an oven at a low temperature (e.g., 40°C) or by freeze-drying.

Characterization Protocols

Thorough characterization is essential to validate the success of the encapsulation process and to understand the performance of the controlled-release system.

Protocol 3: Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial amount of fragrance that has been successfully entrapped within the microcapsules.

Method: Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

  • Quantification of Total Fragrance:

    • Accurately weigh a known amount of microcapsules.

    • Crush the microcapsules in a known volume of a suitable organic solvent (e.g., hexane or dichloromethane) to release the encapsulated fragrance.

    • Analyze the extract by GC-MS to determine the concentration of this compound.

  • Quantification of Surface (Unencapsulated) Fragrance:

    • Accurately weigh the same amount of intact microcapsules.

    • Wash the microcapsules with a known volume of the same organic solvent for a short period (e.g., 1-2 minutes) to dissolve only the fragrance on the surface.

    • Analyze the solvent wash by GC-MS.

  • Calculation:

    • EE (%) = [(Total Fragrance - Surface Fragrance) / Total Fragrance] x 100

Protocol 4: Analysis of Release Kinetics

This protocol determines the rate at which the fragrance is released from the microcapsules under specific conditions.

Method: Headspace Gas Chromatography (HS-GC)

  • Sample Preparation:

    • Place a known amount of microcapsules in a headspace vial.

  • Incubation and Release:

    • Incubate the vial at a constant temperature (e.g., 30°C, 40°C, 50°C) for a defined period.

    • At specific time intervals, collect a sample of the headspace gas using a gas-tight syringe.

  • Analysis:

    • Inject the headspace sample into a GC-MS to quantify the amount of released this compound.[16]

  • Data Analysis:

    • Plot the cumulative amount of released fragrance against time to generate a release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi model) to understand the release mechanism.

Protocol 5: Stability Testing

Stability testing assesses the ability of the microcapsules to retain the fragrance under various stress conditions.[17][18][19][20][21]

Accelerated Stability (Thermal Stress):

  • Store samples of the microcapsules at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 4 weeks).

  • At each time point, determine the amount of remaining encapsulated fragrance using the method described in Protocol 3.

  • Compare the results to a control sample stored at room temperature.

Photostability (UV Stress):

  • Expose samples of the microcapsules to a controlled UV light source for a specified duration.

  • Determine the amount of remaining encapsulated fragrance at different time intervals.

  • Compare with a control sample kept in the dark.

Visualization of Characterization Workflow

Characterization_Workflow Microcapsules Synthesized Microcapsules Morphology Morphology & Size (SEM, Particle Size Analyzer) Microcapsules->Morphology Encapsulation_Efficiency Encapsulation Efficiency (Solvent Extraction, GC-MS) Microcapsules->Encapsulation_Efficiency Release_Kinetics Release Kinetics (Headspace GC) Microcapsules->Release_Kinetics Stability Stability Testing (Thermal & UV Stress) Microcapsules->Stability

Caption: Key characterization steps for this compound microcapsules.

Conclusion and Future Perspectives

The encapsulation of this compound in controlled-release systems presents a promising avenue for enhancing its performance in a wide range of consumer products. The protocols outlined in this guide provide a solid foundation for developing and characterizing such systems. Future research could explore the use of novel, stimuli-responsive polymers for "on-demand" fragrance release, further tailoring the sensory experience to consumer needs.[22][23][24] Additionally, the development of biodegradable polymer shells would address the growing demand for environmentally friendly product formulations. By leveraging these advanced delivery systems, researchers and formulators can unlock the full potential of sophisticated aroma compounds like this compound, creating products with lasting and impactful fragrances.

References

  • This compound | Aroma Chemical For Floral & Fruity Fragrances. (URL: )
  • Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. MDPI. (URL: [Link])

  • Controlled-release Mechanisms of Fragrances. Cosmetics & Toiletries. (URL: [Link])

  • Handbook of Encapsulation and Controlled Release. (URL: [Link])

  • CITRONELLYL PHENYL ACETATE. Flavour & Essence Resource. (URL: [Link])

  • Microencapsulation For Fragrance. (URL: [Link])

  • This compound | C18H26O2. PubChem. (URL: [Link])

  • Preparation and properties of photothermal responsive fragrance microcapsules. (URL: Not available)
  • Microencapsulated Fragrances: A Review. IJSDR. (URL: [Link])

  • Handbook of Encapsulation and Controlled Release. (URL: [Link])

  • Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation. MDPI. (URL: [Link])

  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. The Good Scents Company. (URL: [Link])

  • Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. PMC. (URL: [Link])

  • Stimulus responsive microcapsules and their aromatic applications. (URL: [Link])

  • Microencapsulation of active substances and fragrances in textile material applications. (URL: [Link])

  • Encapsulated recyclable porous materials: an effective moisture-triggered fragrance release system. PubMed. (URL: [Link])

  • Enhancing The Solubility Characteristics Of High Lipophilicity Drugs Via Spray Drying. (URL: [Link])

  • Stimulus responsive microcapsules and their aromatic applications. PubMed. (URL: [Link])

  • Fragrance Stability Testing. ILT - Integrated Liner Technologies. (URL: [Link])

  • Microencapsulation by solvent evaporation: state of the art for process engineering approaches. PubMed. (URL: [Link])

  • Rational Design of Sustainable Liquid Microcapsules for Spontaneous Fragrance Encapsulation. PMC - NIH. (URL: [Link])

  • MICROENCAPSULATION TECHNIQUES. (URL: [Link])

  • (PDF) Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation. ResearchGate. (URL: [Link])

  • Hydrogel Microcapsules for Stimuli-Responsive Textiles[v1]. Preprints.org. (URL: [Link])

  • The Fabrication of Fragrance Microcapsules and Their Sustained and Broken Release Behavior. MDPI. (URL: [Link])

  • Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. PMC - NIH. (URL: [Link])

  • US20170232210A1 - Encapsulation of lipophilic ingredients in dispensible spray dried powders suitable for inhalation.
  • Application of encapsulating lavender essential oil in gelatin/gum-arabic complex coacervate and varnish screen-printing in making fragrant gift-wrapping paper. ResearchGate. (URL: [Link])

  • A Comprehensive Review of Microencapsulation Techniques and Application. International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

  • Spray Drying for the Encapsulation of Oils—A Review. PMC - NIH. (URL: [Link])

  • International Journal of Engineering. (URL: [Link])

  • US20090189304A1 - Encapsulation of oils by coacervation.
  • Encapsulation of Essential Oils Using Complex Coacervation: A Study on Microcapsule Formation and Efficiency. International Journal of Computational and Experimental Science and Engineering. (URL: [Link])

  • Design of gum Arabic/gelatin composite microcapsules and their cosmetic applications in encapsulating tea tree essential oil. RSC Publishing. (URL: [Link])

  • Dynamic Headspace Analysis of Fragrance Products. (URL: [Link])

  • Fragrance-Containing Microcapsules Based on Interfacial Thiol-Ene Polymerization. (URL: [Link])

  • Microencapsulation by Interfacial Polymerization. Micro Caps Tech. (URL: [Link])

  • Fragrance Stability. Orchadia Solutions. (URL: [Link])

  • Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. Certified Laboratories. (URL: [Link])

  • Stability Testing. Oxford Biosciences. (URL: [Link])

  • Preparation of high encapsulation efficiency fragrance microcapsules and their application in textiles. RSC Publishing. (URL: [Link])

  • Stability Testing of Cosmetics. MakingCosmetics. (URL: [Link])

  • Preparation of High Encapsulation Efficiency Fragrance Microcapsules and Application in Textile. (URL: [Link])

  • Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. MDPI. (URL: [Link])

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (URL: [Link])

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"synthesis of Citronellyl phenylacetate derivatives for enhanced bioactivity"

Author: BenchChem Technical Support Team. Date: February 2026

<_ APPLICATION NOTE & PROTOCOLS

Topic: Synthesis of Citronellyl Phenylacetate Derivatives for Enhanced Bioactivity

For: Researchers, scientists, and drug development professionals.

Abstract

Terpenoid esters, such as this compound, are recognized for their applications in the flavor, fragrance, and pharmaceutical industries[1][2]. The strategic modification of their chemical structures offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities, particularly as antimicrobial agents[3][4]. This guide provides a comprehensive framework for the synthesis of this compound derivatives, focusing on lipase-catalyzed methods that align with green chemistry principles[5]. Furthermore, it details protocols for the evaluation of their antimicrobial properties, providing insights into structure-activity relationships (SAR) to guide the rational design of more potent bioactive compounds.

Introduction: The Rationale for Derivatization

This compound is an ester formed from citronellol, a monoterpenoid alcohol, and phenylacetic acid[6][7]. While the parent compound is valued for its floral and fruity aroma, the constituent parts belong to chemical classes known for their bioactivity. Terpenoids, derived from essential oils, have well-documented antimicrobial, antioxidant, and insecticidal properties[3][4][8]. Their mechanism of action often involves the disruption of microbial cell membranes[8][9].

The phenylacetate moiety also presents a scaffold for chemical modification. By introducing various substituents to the phenyl ring, it is possible to modulate the molecule's physicochemical properties, such as lipophilicity (hydrophobicity) and electronic effects. These modifications can profoundly influence the compound's ability to interact with biological targets, potentially leading to a significant enhancement of its inherent bioactivity[10][11]. This guide focuses on a lipase-catalyzed approach for synthesis, which offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes[5][12][13].

Part 1: Enzymatic Synthesis of this compound Derivatives

Principle of Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium shifts to favor synthesis reactions, such as esterification and transesterification[12][13]. This catalytic duality is exploited for the clean and efficient synthesis of esters. The reaction proceeds via a serine hydrolase mechanism, offering high regio- and enantioselectivity, which is often difficult to achieve with conventional chemical catalysts[5]. Immobilized lipases, such as Novozym® 435 (Candida antarctica Lipase B), are particularly advantageous as they can be easily recovered and reused, enhancing the cost-effectiveness of the process[13][14].

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis, purification, and characterization of a this compound derivative.

Caption: General workflow for the enzymatic synthesis of this compound derivatives.

Protocol 1: Lipase-Catalyzed Synthesis of 4-Chlorothis compound

This protocol describes the synthesis of a representative derivative, 4-Chlorothis compound, using an immobilized lipase.

1. Materials & Reagents:

  • Citronellol (≥95%)

  • 4-Chlorophenylacetic acid (≥98%)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • n-Hexane (anhydrous, ≥99%)

  • Molecular sieves (3 Å)

  • Silica gel (for column chromatography)

  • Ethyl acetate (HPLC grade)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • Preparation: To a 100 mL round-bottom flask, add citronellol (e.g., 10 mmol) and 4-chlorophenylacetic acid (e.g., 10 mmol).

    • Causality Note: An equimolar ratio of substrates is a common starting point for optimization. The acid is the acyl donor, and the alcohol is the acyl acceptor.

  • Solvent Addition: Add 50 mL of n-hexane. The use of a non-polar solvent like hexane is crucial as it minimizes enzyme denaturation and favors the synthetic reaction over hydrolysis[1][13].

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of total substrates).

    • Causality Note: Enzyme loading is a critical parameter. Too little enzyme results in slow reaction rates, while too much can be uneconomical. 10% is a typical starting concentration for optimization.

  • Reaction: Place the flask in an orbital shaker set to 200 rpm and a constant temperature (e.g., 45°C). Allow the reaction to proceed for 24-72 hours.

    • Causality Note: Temperature affects both enzyme activity and stability. Temperatures between 40-50°C are often optimal for lipases like Novozym 435, balancing reaction rate with enzyme longevity. Progress can be monitored by TLC or GC analysis.

  • Enzyme Recovery: After the reaction, remove the immobilized enzyme by simple filtration or centrifugation. The enzyme can be washed with fresh solvent, dried, and stored for reuse in subsequent batches.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with 5% sodium bicarbonate solution (to remove unreacted acid), water, and finally brine.

    • Causality Note: The bicarbonate wash is essential to remove the acidic starting material, simplifying the subsequent purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: Structure-Activity Relationship (SAR) and Bioactivity Enhancement

The primary hypothesis for enhancing bioactivity is that modifying the electronic and steric properties of the phenylacetate ring will improve the molecule's interaction with microbial targets. Terpenoids primarily act by disrupting the microbial cell membrane[4][8]. The lipophilicity of the molecule is a key factor governing its ability to partition into and disrupt this lipid bilayer[15].

  • Electron-Withdrawing Groups (EWGs) such as halogens (-Cl, -F) or nitro groups (-NO₂) can increase the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack by microbial enzymes. They also significantly alter the molecule's overall lipophilicity and dipole moment.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) groups can also modulate lipophilicity and steric bulk, influencing how the molecule fits into target sites.

The following table summarizes hypothetical derivatives and their expected impact on properties relevant to bioactivity.

Derivative Substituent (on Phenyl Ring)Expected Property ChangeRationale for Potential Bioactivity Enhancement
-H (Parent Compound) BaselineReference compound.
4-Fluoro (-F) Increased lipophilicity, strong EWGHalogen bonding potential, altered membrane partitioning.
4-Chloro (-Cl) Significantly increased lipophilicity, EWGEnhanced membrane interaction due to higher hydrophobicity[10][16].
4-Methoxy (-OCH₃) Increased polarity, EDGPotential for specific hydrogen bond interactions with target proteins.
4-Nitro (-NO₂) Increased polarity, strong EWGStrong electronic effects may alter target binding affinity.

Part 3: Protocols for Antimicrobial Bioactivity Screening

To validate the efficacy of the newly synthesized derivatives, a standardized antimicrobial screening assay is required. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard clinical laboratory methods.

1. Materials & Reagents:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Amoxicillin)[8]

  • Spectrophotometer or plate reader

2. Procedure:

  • Stock Solution Preparation: Dissolve each synthesized derivative and the control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). d. Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the derivative at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel this compound derivatives. By employing enzymatic synthesis, researchers can create libraries of these compounds in an efficient and environmentally friendly manner. The subsequent antimicrobial screening provides critical data for establishing structure-activity relationships, which is the cornerstone of rational drug design[15][17][18]. Future work should focus on expanding the derivative library to include a wider range of substituents and exploring other bioactivities, such as antifungal, anti-inflammatory, or insecticidal properties. The synergistic effects of these compounds with conventional antibiotics also represent a promising area for further investigation[4][8].

References

  • Masyita, A., et al. (2022). Terpenes and Terpenoids as Main Bioactive Compounds of Essential Oil, Their Roles in Human Health and Potential Application as Natural Food Preservatives. Molecules. Available at: [Link]

  • Rath, S., et al. (2024). Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics. Frontiers in Microbiology. Available at: [Link]

  • De O. Rezende, J., et al. (2021). A Structure–Activity Study of Antibacterial Diterpenoids. MDPI. Available at: [Link]

  • Rath, S., et al. (2024). Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics. National Institutes of Health (NIH). Available at: [Link]

  • Guimarães, A. C., et al. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules. Available at: [Link]

  • Carica papaya lipase-catalyzed synthesis of terpene esters. ResearchGate. (2015). Available at: [Link]

  • ul Haq, N., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki. Available at: [Link]

  • Macedo, G. A., et al. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology. Available at: [Link]

  • Krishna, S. H., et al. (2004). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. Available at: [Link]

  • Macedo, G. A., et al. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology. Available at: [Link]

  • ul Haq, N., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. Available at: [Link]

  • Rao, G. K., et al. (2011). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(SUBSTITUTED PHENYL CARBOXAMIDO)-4-(O-ETHYLACETATE OXY PHENYL) THIAZOLE DERIVATIVE. TSI Journals. Available at: [Link]

  • Macedo, G. A., et al. (2003). View of Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology. Available at: [Link]

  • Abd Al-Hassan, I. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. ResearchGate. Available at: [Link]

  • Antimicrobial properties of essential oil constituents. ResearchGate. (2015). Available at: [Link]

  • This compound. National Institutes of Health (NIH). (n.d.). Available at: [Link]

  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. The Good Scents Company. (n.d.). Available at: [Link]

  • Valdivieso-Ugarte, M., et al. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. National Institutes of Health (NIH). Available at: [Link]

  • Chen, J., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available at: [Link]

  • Chen, J., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • This compound | Aroma Chemical For Floral & Fruity Fragrances. Advanced Biotech. (n.d.). Available at: [Link]

  • Phenyl acetate. Wikipedia. (n.d.). Available at: [Link]

  • Synthesis, antimicrobial activity, and structure–activity relationships of eugenol, menthol, and genistein esters. ResearchGate. (2017). Available at: [Link]

  • Dos Santos, J. C. S., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. National Institutes of Health (NIH). Available at: [Link]

  • Reyes-Villegas, E., et al. (2018). Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. MDPI. Available at: [Link]

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. (n.d.). Available at: [Link]

  • Al Aboody, M. S., et al. (2022). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. MDPI. Available at: [Link]

  • de Oliveira, D., et al. (2021). Lipases as Effective Green Biocatalysts for Phytosterol Esters’ Production: A Review. MDPI. Available at: [Link]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. (2000). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Citronellyl Phenylacetate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of citronellyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your experimental conditions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the enzymatic synthesis of this compound, offering potential causes and actionable solutions based on established principles of biocatalysis.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive Enzyme: The lipase may have lost activity due to improper storage, handling, or denaturation. 2. Sub-optimal Reaction Conditions: The pH, temperature, or solvent may not be ideal for the selected lipase.[1] 3. Water Inhibition: Excess water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis).[2] 4. Substrate or Product Inhibition: High concentrations of citronellol or this compound may be inhibiting the enzyme.[3][4] 5. Poor Substrate Solubility: The substrates may not be sufficiently soluble in the chosen solvent.[1] 6. Mass Transfer Limitations: Inadequate mixing can limit the interaction between the substrates and the enzyme, especially with immobilized catalysts.[4]1. Verify Enzyme Activity:     a. Run a standard assay with a known substrate to confirm lipase activity.     b. If using an immobilized enzyme, check for leaching and ensure the support matrix is compatible with your reaction medium.[5][6] 2. Optimize Reaction Conditions:     a. Temperature: Screen a range of temperatures (e.g., 30-60°C). While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[7][8] An optimal temperature of around 40-50°C is common for many lipases.[4][5][7]     b. pH (for immobilized enzymes): The pH of the buffer used during immobilization can impact enzyme activity. An optimal pH is often near neutral (6.5-8.0).[1][9]     c. Solvent Selection: Use a non-polar organic solvent like n-hexane, heptane, or toluene to favor the esterification reaction.[7] The choice of solvent can significantly impact enzyme activity and substrate solubility. 3. Control Water Content:     a. Use anhydrous solvents and substrates.     b. Consider adding molecular sieves to the reaction mixture to remove water as it is formed.[2] 4. Investigate Inhibition:     a. Perform kinetic studies with varying substrate concentrations to identify potential inhibition.[3][10]     b. A step-wise addition of the inhibitory substrate can sometimes mitigate this issue. 5. Enhance Solubility:     a. If solubility is an issue, screen different organic solvents. 6. Improve Mass Transfer:     a. Increase the agitation speed. A speed of around 200 rpm is often sufficient to minimize external diffusion limitations.[4][5]
Slow Reaction Rate 1. Low Enzyme Concentration: Insufficient amount of lipase will lead to a slower conversion.[8][11] 2. Sub-optimal Substrate Molar Ratio: An inappropriate ratio of citronellol to the acyl donor can limit the reaction rate. 3. Mass Transfer Limitations: As mentioned above, poor mixing can hinder the reaction.[4]1. Optimize Enzyme Load:     a. Increase the enzyme concentration systematically (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL) to find the optimal load.[7][10] Be aware that simply adding more enzyme won't help if another factor is limiting. 2. Adjust Substrate Ratio:     a. Experiment with different molar ratios of citronellol to phenylacetic acid (or its ester). An equimolar ratio (1:1) is a good starting point, but an excess of one substrate may be beneficial.[7][12] 3. Enhance Mixing:     a. Ensure adequate agitation throughout the reaction to maintain a homogenous mixture.
Formation of Byproducts 1. Undesired Side Reactions: The enzyme may catalyze competing reactions. 2. Impure Substrates: The starting materials may contain impurities that lead to byproduct formation.1. Optimize for Specificity:     a. Adjusting the reaction conditions (e.g., temperature, solvent) can sometimes favor the desired reaction. 2. Ensure Substrate Purity:     a. Use high-purity citronellol and phenylacetic acid/ester. Analyze starting materials by GC or other appropriate methods before use.
Difficulty in Enzyme Recovery and Reuse (Immobilized Enzymes) 1. Enzyme Leaching: The lipase may detach from the support material. 2. Denaturation during Recovery: The recovery process (e.g., filtration, washing) may damage the enzyme. 3. Fouling of the Support: The immobilized enzyme may become coated with substrates or products, blocking active sites.1. Strengthen Immobilization:     a. Consider covalent binding methods for immobilization, which are generally more stable than physical adsorption.[5] 2. Gentle Recovery Protocol:     a. Wash the immobilized enzyme with a suitable solvent to remove residual substrates and products before drying and reuse.[13] 3. Optimize Washing Steps:     a. Develop a gentle washing protocol to clean the immobilized enzyme between cycles without causing denaturation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enzymatic synthesis of this compound.

1. Which type of enzymatic reaction is best for synthesizing this compound: direct esterification or transesterification?

Both direct esterification (using citronellol and phenylacetic acid) and transesterification (using citronellol and a phenylacetate ester, like methyl or ethyl phenylacetate) are viable options.[14]

  • Direct Esterification: The primary byproduct is water, which must be removed to drive the reaction towards product formation.[2]

  • Transesterification: This method avoids the production of water. Using an activated acyl donor like vinyl phenylacetate can make the reaction practically irreversible, leading to higher yields.[5] However, the byproduct is an alcohol (e.g., methanol or ethanol), which should be removed if it inhibits the enzyme.

The choice between the two often depends on the availability and cost of the acyl donor, as well as the specific lipase being used. Some lipases show higher activity in transesterification reactions.[12][14]

2. What are the most critical parameters to optimize for this synthesis?

Based on extensive research in enzymatic ester synthesis, the following parameters are crucial:

  • Enzyme Selection: Different lipases exhibit varying activities and stabilities. Common choices include lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas fluorescens, and Rhizopus sp.[4][5][12][14]

  • Temperature: Typically optimized between 40-60°C.[5][10]

  • Substrate Molar Ratio: The ratio of citronellol to the acyl donor.[7]

  • Enzyme Concentration: The amount of lipase used in the reaction.[7]

  • Organic Solvent: A non-polar solvent is generally preferred.[7][15]

  • Water Activity: Minimizing water content is essential, especially for direct esterification.[2]

3. Should I use a free or an immobilized lipase?

For industrial and repeated laboratory use, immobilized lipases are highly recommended . Here's a comparison:

FeatureFree LipaseImmobilized Lipase
Reusability Difficult to recover and reuse.Easily separated from the reaction mixture and can be used for multiple cycles.[3][5]
Stability Generally lower thermal and operational stability.[5]Often exhibits enhanced stability against changes in temperature and pH.[5][6]
Product Purity Can be challenging to separate from the final product.Leads to a cleaner product as the enzyme is easily removed.
Cost Lower initial cost.Higher initial cost, but more cost-effective in the long run due to reusability.

Immobilization can also improve the enzyme's catalytic activity in some cases.[5]

4. How can I monitor the progress of the reaction?

The most common method for monitoring the synthesis of this compound is Gas Chromatography (GC) .[1][7][15] By taking samples from the reaction mixture at regular intervals, you can quantify the consumption of substrates (citronellol and phenylacetic acid/ester) and the formation of the product (this compound).[7][15]

Experimental Protocols and Visualizations

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol provides a starting point for your experiments. Optimization will be necessary based on your specific enzyme and laboratory conditions.

  • Reaction Setup: In a screw-capped vial, combine citronellol (1 mmol) and your chosen acyl donor (e.g., phenylacetic acid or ethyl phenylacetate, 1 mmol) in 5 mL of n-hexane.[7]

  • Enzyme Addition: Add the desired amount of lipase (e.g., 20 mg/mL of immobilized lipase).[10]

  • Incubation: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).[5][16]

  • Monitoring: At specific time points (e.g., 1, 6, 12, 24, 48 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Centrifuge the aliquot to separate the enzyme. Dilute the supernatant with an appropriate solvent (e.g., n-hexane) before analysis.

  • Analysis: Analyze the sample by Gas Chromatography (GC) to determine the percentage conversion.[15]

  • Termination: Once the reaction has reached equilibrium or the desired conversion, terminate it by filtering off the enzyme.[16] The product can then be purified, for example, by removing the solvent under vacuum.[16][17]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification substrates Substrates: Citronellol & Phenylacetic Acid/Ester reaction_vessel Reaction Vessel (e.g., 45°C, 200 rpm) substrates->reaction_vessel solvent Solvent: n-Hexane solvent->reaction_vessel enzyme Lipase (Free or Immobilized) enzyme->reaction_vessel sampling Sampling at Time Intervals reaction_vessel->sampling Monitor Progress termination Reaction Termination (Filter Enzyme) reaction_vessel->termination Endpoint gc_analysis GC Analysis sampling->gc_analysis purification Product Purification termination->purification product Citronellyl Phenylacetate purification->product optimization_parameters cluster_enzyme Enzyme Factors cluster_conditions Reaction Conditions cluster_substrates Substrate Factors center Product Yield & Reaction Rate enzyme_type Enzyme Type (e.g., Novozym 435) enzyme_type->center enzyme_conc Enzyme Concentration enzyme_conc->center immobilization Immobilization immobilization->center temperature Temperature temperature->center solvent Solvent solvent->center water_activity Water Activity water_activity->center agitation Agitation Speed agitation->center substrate_ratio Substrate Molar Ratio substrate_ratio->center substrate_conc Substrate Concentration substrate_conc->center

Caption: Interplay of key parameters in optimizing this compound synthesis.

References

  • Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of Citronellyl Acetate. (n.d.). MDPI. [Link]

  • Effect of pH of immobilized lipase during the synthesis of citronellyl... (n.d.). ResearchGate. [Link]

  • Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of citronellyl acetate in non-aqueous media: kinetic modelling study. (2014, April 10). PubMed. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (n.d.). Biblioteka Nauki. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024, June 22). ResearchGate. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024, June 10). ResearchGate. [Link]

  • Immobilized Lipase Technology for Making Natural Flavor. (n.d.). ijerd.com. [Link]

  • Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. (2025, December 18). ResearchGate. [Link]

  • Factors affecting enzyme activity. (n.d.). Monash University. [Link]

  • Factors Affecting Enzyme Activity. (n.d.). ResearchGate. [Link]

  • Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. (n.d.). SciELO. [Link]

  • Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. (2025, August 7). [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (n.d.). SciRP.org. [Link]

  • A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases. (2025, August 6). ResearchGate. [Link]

  • Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. (2025, August 7). ResearchGate. [Link]

  • Supporting Information for Lipase-catalyzed Knoevenagel Condensation Together with Esterification in the Presence of Organic solvents. (n.d.). The Royal Society of Chemistry. [Link]

  • ethyl phenylacetate. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Citronellyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Citronellyl Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fragrance and flavor compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of citronellol and phenylacetic acid is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yield in Fischer esterification is a frequent issue, primarily due to the reversible nature of the reaction.[1][2] The initial and most critical aspects to verify are:

  • Water Removal: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials, significantly reducing your ester yield.[1] Ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is functioning efficiently.[1][3][4]

  • Reactant Stoichiometry: Employing a large excess of one reactant, typically the more cost-effective one (in this case, likely citronellol), can shift the equilibrium towards the product side.[1] A 10-fold excess of the alcohol can dramatically increase the yield.[1]

  • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated, as this will reduce its effectiveness.

Q2: I'm observing several unexpected peaks in my GC-MS analysis. What are the likely side products in the acid-catalyzed synthesis of this compound?

A2: Under acidic conditions, citronellol, being a terpene alcohol, is susceptible to several side reactions. The most common byproducts to look for are:

  • Isomers of Citronellol: Acid can catalyze the isomerization of citronellol to other terpene alcohols, which can then be esterified.

  • Cyclization Products: Citronellol can undergo acid-catalyzed intramolecular cyclization to form cyclic ethers.[5][6][7][8]

  • Geranyl Phenylacetate: Commercial citronellol often contains geraniol as an impurity. Geraniol will also undergo esterification to produce geranyl phenylacetate.

Q3: My enzymatic synthesis of this compound has stalled at a low conversion rate. What could be the issue?

A3: Low conversion in lipase-catalyzed esterification often points to issues with the enzyme's microenvironment or inhibition. Key factors to investigate include:

  • Water Activity (a_w): Lipases require a minimal amount of water to maintain their active conformation, but excess water will promote the reverse reaction (hydrolysis).[9] The optimal water activity is crucial and needs to be empirically determined for your specific enzyme and reaction conditions.

  • Substrate or Product Inhibition: High concentrations of either the alcohol (citronellol) or the carboxylic acid (phenylacetic acid) can inhibit the lipase.[10] Similarly, the accumulation of the product, this compound, can also inhibit the enzyme.

  • Enzyme Denaturation: Phenylacetic acid, being a short-chain carboxylic acid, can potentially denature the lipase, especially at higher concentrations or temperatures.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Yield in Fischer-Speier Esterification

Symptoms:

  • Consistently low yield (<50%) of this compound despite standard reaction conditions.

  • Presence of significant amounts of unreacted citronellol and phenylacetic acid in the final product mixture.

Root Cause Analysis and Solutions:

The primary culprit for low yield in Fischer esterification is the equilibrium nature of the reaction. To drive the reaction to completion, Le Chatelier's principle must be effectively applied.

Troubleshooting Workflow:

Caption: Simplified mechanism of acid-catalyzed cyclization of citronellol.

  • Mitigation:

    • Use a Milder Acid Catalyst: Strong acids like sulfuric acid are more prone to induce cyclization. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst. [11] * Lower Reaction Temperature: Higher temperatures accelerate side reactions. Optimize for the lowest effective temperature.

2. Isomerization of Geraniol Impurity:

  • Issue: Commercial citronellol often contains geraniol, which can isomerize to nerol under acidic conditions. Both geraniol and nerol will react to form the corresponding phenylacetate esters, leading to impurities. [12][13]* Mitigation:

    • High-Purity Starting Materials: Use citronellol with the lowest possible geraniol content.

    • Purification: If impure starting material is unavoidable, be prepared for a more rigorous purification of the final product.

Protocol 3: GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: Compare the mass spectra of the unknown peaks with a library (e.g., NIST) to identify potential byproducts.

Issue 3: Optimizing Lipase-Catalyzed Synthesis

Symptoms:

  • The reaction starts but plateaus at a low conversion.

  • The enzyme activity appears to decrease over time.

Root Cause Analysis and Solutions:

Enzymatic reactions are highly sensitive to the reaction environment. Optimizing conditions is key to achieving high yields.

Troubleshooting Workflow for Enzymatic Synthesis:

Caption: Troubleshooting workflow for low conversion in enzymatic synthesis.

Detailed Protocols:

Protocol 4: Determining Optimal Water Activity

  • Pre-equilibration: Before the reaction, equilibrate the immobilized enzyme at different water activities using saturated salt solutions in a desiccator.

  • Reaction Setup: Run parallel reactions with the enzyme preparations equilibrated at different water activities.

  • Analysis: Monitor the initial reaction rate and final conversion for each condition to identify the optimal water activity.

Protocol 5: Mitigating Substrate/Product Inhibition

  • Fed-Batch Approach: Instead of adding all the phenylacetic acid at the beginning, add it portion-wise over the course of the reaction. This keeps the instantaneous concentration of the acid low, reducing its potential inhibitory or denaturing effects on the lipase. [10]2. In Situ Product Removal: If product inhibition is suspected, consider using a biphasic system where the product is continuously extracted into a second, immiscible solvent phase, thereby keeping its concentration in the vicinity of the enzyme low.

References

  • Chuah, G. K., et al. (2001). Cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids.
  • Álvarez-Rodríguez, et al. (2012).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • J. Chem. Research (S). (2000). Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. 234-235.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (n.d.). Effect of substrate molar ratio on enzymatic synthesis of citronellyl. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. [Link]

  • ResearchGate. (n.d.). Cyclization of citronellal over zeolites and mesoporous materials for production of isopulegol. [Link]

  • ResearchGate. (n.d.). Mechanism of Citronellal Cyclization. [Link]

  • Srivastava, R., et al. (2007). γ-irradiation: A simple route for isomerization of geraniol into nerol and linalool. Journal of the Indian Chemical Society, 84(11), 1147-1149.
  • Climent, M. J., et al. (2011). Heteropoly acid catalysts for the synthesis of fragrance compounds from bio-renewables: acetylation of nopol and terpenic alcohols. Green Chemistry, 13(5), 1290-1300.
  • Writing in Biology. (2018). Experimental Procedure for Esterification. [Link]

  • YouTube. (2021). 10. Fischer Esterification Part 1. [Link]

  • Semantic Scholar. (2005). ISOMERIZATION OF LINALOOL TO GERANIOL/NEROL CATALYZED BY VANADIUM COMPLEXES SYSTEM. [Link]

  • ResearchGate. (n.d.). Industrial-scale production process of nerol and geraniol. [Link]

  • ResearchGate. (n.d.). γ-irradiation: A simple route for isomerization of geraniol into nerol and linalool. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. [Link]

  • Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. [Link]

  • The Good Scents Company. (n.d.). citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. [Link]

  • Moya, C., & Castro, M. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181.
  • Ghamgui, H., et al. (2004). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International journal of molecular sciences, 25(7), 3587.
  • ResearchGate. (n.d.). effect of different molar ratios to the esterification yield. [Link]

  • Fengjing Bio. (n.d.). citronellyl phenyl acetate good scents. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • MDPI. (2019). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media.
  • Royal Society of Chemistry. (2018).
  • The Good Scents Company. (n.d.). citronellyl acetate, 150-84-5. [Link]

  • Google Patents. (n.d.). US7091155B2 - Catalyst for ester production and process for producing ester.
  • Laboret, F., & Perraud, R. (1999). Lipase-catalyzed production of short-chain acids terpenyl esters of interest to the food industry. Applied biochemistry and biotechnology, 82(3), 185-198.
  • ResearchGate. (n.d.). Structure-function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols and acids. [Link]

  • FEMA. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

  • Gotor-Fernández, V., et al. (2017). From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Agilent. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]

  • ResearchGate. (n.d.). What is the simple method to follow up transesterification of oils to produce biofuel?. [Link]

  • Thangaraj, B., et al. (2021). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. BioEnergy Research, 14(3), 735-753.
  • Flavour & Essence Resource. (n.d.). CITRONELLYL PHENYL ACETATE. [Link]

Sources

"byproduct formation in the chemical synthesis of Citronellyl phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Chemical Synthesis of Citronellyl Phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable aroma chemical. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is low, and I observe several unexpected peaks in the GC-MS analysis. What are the likely byproducts?

Low yields and the presence of multiple byproducts in the synthesis of this compound, typically performed via Fischer esterification of citronellol with phenylacetic acid under acidic catalysis, are common challenges. The primary byproducts often originate from side reactions of the starting material, citronellol, due to its chemical structure.

Likely Byproducts:

  • Dehydration Products of Citronellol: The acidic conditions required for esterification can also promote the dehydration of citronellol, an alcohol. This elimination of water can lead to the formation of various terpene hydrocarbons.

  • Isomerization Products of Citronellol: Acid catalysts can induce isomerization of the double bond in citronellol, leading to the formation of its isomers.

  • Esters of Citronellol Isomers: If citronellol isomerizes under the reaction conditions, these isomers can also undergo esterification with phenylacetic acid, resulting in isomeric ester byproducts.

  • Geranyl Phenylacetate and Neryl Phenylacetate: Commercial grades of citronellol often contain its isomers, geraniol and nerol, as impurities.[1] These will also be esterified to form geranyl phenylacetate and neryl phenylacetate, respectively.

Troubleshooting and Solutions:

  • Catalyst Choice: Strong mineral acids like sulfuric acid can be aggressive and promote side reactions. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (PTSA) or an acidic ion-exchange resin (e.g., Amberlyst-15), which can offer higher selectivity.[2]

  • Temperature Control: Higher reaction temperatures accelerate both the desired esterification and the undesired side reactions. Maintain the lowest effective temperature that allows for a reasonable reaction rate.

  • Water Removal: The Fischer esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the starting materials.[3] Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the equilibrium towards the product.

  • Starting Material Purity: Use high-purity citronellol and phenylacetic acid to minimize the formation of byproducts from impurities. Analyze the starting materials by GC-MS before use.

Reaction Monitoring:

  • Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the accumulation of byproducts from prolonged reaction times or excessive heating.

Q2: I'm having difficulty separating the desired this compound from the byproducts. What purification strategies are most effective?

The purification of this compound from a crude reaction mixture requires a multi-step approach to remove unreacted starting materials, the acid catalyst, and structurally similar byproducts.

Step-by-Step Purification Protocol:

  • Neutralization and Washing:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and remove unreacted phenylacetic acid. Be cautious of CO₂ evolution (foaming). Repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with water to remove any remaining bicarbonate salts.

    • Finally, wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove the bulk of the dissolved water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Fractional Distillation:

    • The final and most critical step for separating this compound from terpene byproducts and other esters is fractional distillation under vacuum. The lower pressure is necessary to prevent thermal decomposition of the ester at its high boiling point.

    • Carefully collect the fractions based on their boiling points. The desired this compound will have a higher boiling point than the lower molecular weight terpene hydrocarbon byproducts.

Analytical Verification:

  • Analyze the collected fractions by GC-MS to confirm their purity and identify the composition of any mixed fractions.

Frequently Asked Questions (FAQs)

What is the primary reaction mechanism for the synthesis of this compound?

The most common laboratory and industrial synthesis method is the Fischer esterification . This is an acid-catalyzed equilibrium reaction between a carboxylic acid (phenylacetic acid) and an alcohol (citronellol) to form an ester (this compound) and water.[3]

The mechanism proceeds through the following key steps:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of citronellol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

How can I minimize the formation of dehydration byproducts from citronellol?

Minimizing the dehydration of citronellol is crucial for achieving a high yield of the desired ester. Here are key strategies:

  • Use a Mild Acid Catalyst: As mentioned in the troubleshooting guide, avoid strong, non-selective acids like concentrated sulfuric acid. Opt for catalysts like PTSA or solid acid catalysts.

  • Control the Reaction Temperature: Keep the temperature as low as possible while still achieving a reasonable reaction rate. High temperatures provide the activation energy needed for the elimination reaction to occur.

  • Stoichiometry: Using a slight excess of the less expensive reagent (usually the alcohol, citronellol) can help to drive the reaction towards the ester product without needing to resort to higher temperatures.

  • Solvent Choice: While often run neat or with an excess of one reactant, the choice of an appropriate solvent can sometimes influence selectivity.

What analytical techniques are recommended for monitoring the reaction and assessing product purity?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It allows for the separation of volatile compounds in the reaction mixture and their identification based on their mass spectra. This is essential for identifying byproducts and confirming the structure of the desired product.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is excellent for quantifying the relative amounts of the different components in the reaction mixture, allowing you to track the consumption of starting materials and the formation of the product and byproducts over time.

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the appearance of the product spot and the disappearance of the reactant spots.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the ester by observing the appearance of a strong carbonyl (C=O) stretch at around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural elucidation of the final purified product to confirm its identity and purity.

Data & Protocols

Table 1: Influence of Starting Material Impurities on Product Profile
Starting Material Impurity in CitronellolCorresponding Byproduct in Final MixtureMethod of IdentificationMitigation Strategy
GeraniolGeranyl PhenylacetateGC-MSUse high-purity citronellol; Fractional distillation of the final product.
NerolNeryl PhenylacetateGC-MSUse high-purity citronellol; Fractional distillation of the final product.

Note: Geraniol and nerol are geometric isomers of citronellol and will have similar reactivity towards esterification.

Experimental Protocol: Standard Synthesis of this compound

Materials:

  • Citronellol (high purity)

  • Phenylacetic acid

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add citronellol, phenylacetic acid (in a 1:1 to 1.2:1 molar ratio of citronellol to phenylacetic acid), a catalytic amount of PTSA (e.g., 1-2 mol%), and toluene as the solvent.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC until the starting material is consumed or the reaction reaches equilibrium.

  • Cool the reaction mixture to room temperature.

  • Follow the purification protocol outlined in the "Troubleshooting Guide" (Q2).

Visualizations

Reaction Scheme: Fischer Esterification of Citronellol

Fischer_Esterification cluster_reactants Reactants cluster_products Products Citronellol Citronellol (Alcohol) Catalyst H+ Catalyst Phenylacetic_Acid Phenylacetic Acid (Carboxylic Acid) Phenylacetic_Acid->Catalyst + Citronellyl_Phenylacetate This compound (Ester) Water Water Citronellyl_Phenylacetate->Water + Catalyst->Citronellyl_Phenylacetate

Caption: Fischer Esterification of Citronellol with Phenylacetic Acid.

Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze crude product by GC-MS Start->Analyze Identify_Byproducts Identify Byproducts Analyze->Identify_Byproducts Unreacted_SM Unreacted Starting Materials? Identify_Byproducts->Unreacted_SM Yes Dehydration_Products Dehydration Products (Terpenes)? Identify_Byproducts->Dehydration_Products Yes Isomer_Esters Isomeric Esters? Identify_Byproducts->Isomer_Esters Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Add excess of one reactant - Ensure efficient water removal Unreacted_SM->Optimize_Conditions Modify_Catalyst_Temp Modify Conditions: - Use milder acid catalyst - Lower reaction temperature Dehydration_Products->Modify_Catalyst_Temp Check_SM_Purity Check Starting Material Purity: - Analyze citronellol for geraniol/nerol Isomer_Esters->Check_SM_Purity Purify Purify by Fractional Distillation Optimize_Conditions->Purify Modify_Catalyst_Temp->Purify Check_SM_Purity->Purify

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

References

  • The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. (2019). Journal of Physics: Conference Series. [Link]

  • Simultaneous geraniol and citronellol transesterification using Pseudomonas fluorescens lipase for the production of fragrance, flavour and pharmaceutical esters: a kinetic study. (n.d.). ChemRxiv. [Link]

  • Fractionation of Citronella Oil and Identification of Compounds by Gas Chromatography-Mass Spectrometry. (2019). Molekul. [Link]

  • One Hundred Faces of Geraniol. (2020). Molecules. [Link]

  • Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China. (2019). Molecules. [Link]

  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). Biblioteka Nauki. [Link]

  • Catabolism of citronellol and related acyclic terpenoids in pseudomonads. (2001). Applied Microbiology and Biotechnology. [Link]

  • Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. (2024). Plant Physiology. [Link]

  • Biological properties of functional flavoring produced by enzymatic esterification of citronellol and geraniol present in Cymbopogon winterianus essential oil. (2020). Food Research International. [Link]

  • Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. (2019). Microbial Cell Factories. [Link]

  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe. [Link]

  • Application of the Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) Sample Preparation Method for Fingerprinting of Honey Volatiles. (2021). Molecules. [Link]

  • This compound | C18H26O2. (n.d.). PubChem. [Link]

  • Heterogeneous Catalytic Conversion of Terpenes into Biofuels: An Open Pathway to Sustainable Fuels. (2023). Catalysts. [Link]

  • Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. (2025). Preprints.org. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2010). Arkivoc. [Link]

  • Acid catalysed rearrangement of monoterpenes. (2005). Flavour and Fragrance Journal. [Link]

  • Journal articles: 'Synthesis impurities'. (2022). Grafiati. [Link]

  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. (n.d.). The Good Scents Company. [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). RSC Advances. [Link]

Sources

"overcoming challenges in the purification of Citronellyl phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Citronellyl phenylacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable aroma chemical. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common challenges and achieve high-purity this compound.

Introduction: The Purification Challenge

This compound, a key ester in the fragrance and flavor industry, is prized for its soft, rosy, and honey-like aroma.[1] It is typically synthesized via the Fischer-Speier esterification of citronellol with phenylacetic acid, catalyzed by a strong acid.[2][3] While the synthesis is straightforward, the purification process is often where challenges arise. The primary difficulties stem from the incomplete conversion inherent in this equilibrium-driven reaction, leading to a crude product contaminated with starting materials, catalyst residues, and potential side products.[4]

This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and a framework for logical decision-making during the purification workflow.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

The most prevalent impurities are the unreacted starting materials due to the equilibrium nature of the Fischer esterification.[4]

  • Unreacted Phenylacetic Acid: A crystalline solid that is acidic.

  • Unreacted Citronellol: An oily alcohol with a boiling point significantly lower than the product ester.

  • Acid Catalyst: Residual strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

  • Water: A byproduct of the esterification reaction.[4]

  • Isomeric Esters: If the starting citronellol contains isomers like geraniol, you may have corresponding isomeric esters (e.g., geranyl phenylacetate) in your product mixture.[5]

Q2: How can I efficiently remove unreacted phenylacetic acid and the acid catalyst after the reaction?

The most effective method is a liquid-liquid extraction using a weak aqueous base. Phenylacetic acid and the strong acid catalyst are readily deprotonated by a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] This converts them into their respective sodium salts, which are highly soluble in water and can be easily separated from the organic layer containing your ester product. A subsequent wash with brine (saturated NaCl solution) helps to break any emulsions and remove residual water from the organic phase.[6]

Q3: My crude product is a mixture of this compound and unreacted citronellol. What is the best separation method?

You have two primary high-efficacy options, depending on your scale and required purity:

  • Vacuum Fractional Distillation: This is the preferred method for larger quantities. There is a substantial difference in the boiling points of citronellol (~225 °C at 760 mmHg) and this compound (~342 °C at 760 mmHg), which allows for effective separation under reduced pressure.[7][8] Vacuum is critical to lower the boiling points and prevent thermal degradation of the ester.

  • Flash Column Chromatography: For smaller scales or when extremely high purity (>99%) is required, flash chromatography is ideal. This compound is significantly less polar than citronellol. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will allow the ester to elute first, while the more polar citronellol is retained longer on the column.

Q4: I'm observing significant product loss or degradation during purification by distillation. What's going wrong?

Thermal degradation is a major risk when distilling high-boiling-point esters.[8] The cause is almost always excessive temperature. This can be due to:

  • Inadequate Vacuum: Ensure your vacuum system can achieve and hold a low pressure (e.g., 1-10 mmHg). A leak in the system will raise the required distillation temperature.

  • Overheating: The heating mantle temperature should be only slightly higher than the boiling point of your compound at the operating pressure. Using a sand bath or oil bath can provide more uniform heating.

  • Prolonged Heating: Minimize the time the ester is exposed to high temperatures. Do not leave the distillation running unattended for extended periods.

Q5: Is there a risk of the ester hydrolyzing back to the starting materials during the aqueous work-up?

Yes, this is a valid concern. Ester hydrolysis can be catalyzed by both acid and base. During the aqueous work-up:

  • Acidic Conditions: If residual strong acid catalyst is present, it can promote hydrolysis when water is added. This is why the first step should be to neutralize the reaction mixture.

  • Basic Conditions (Saponification): Using a strong base (like NaOH) or prolonged exposure to even a weak base during the wash can cause saponification (base-catalyzed hydrolysis). Therefore, it is crucial to perform the basic wash quickly and without excessive heating. Using a mild base like sodium bicarbonate is generally safer than stronger bases.

Troubleshooting Guide & Workflow Visualization

Navigating purification challenges requires a systematic approach. The following decision tree illustrates a logical workflow for isolating pure this compound.

PurificationWorkflow A Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) B Quench & Dilute (Add organic solvent, e.g., Ethyl Acetate) A->B C Aqueous Work-up: 1. NaHCO3 (aq) Wash 2. Water Wash 3. Brine Wash B->C Neutralize acids D Dry Organic Layer (e.g., Na2SO4 or MgSO4) C->D Remove aqueous phase E Concentrate in vacuo (Rotary Evaporator) D->E Remove drying agent F Crude Purified Product E->F G Purity Analysis (GC-FID) F->G H Final Purification Step G->H Purity < 98%? K Pure this compound G->K Purity ≥ 98% I Column Chromatography (High Purity, Small Scale) H->I Decision: Scale/Purity J Vacuum Distillation (Good Purity, Large Scale) H->J Decision: Scale/Purity I->K J->K

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Technical Support Center: A Guide to the Degradation Pathways of Citronellyl Phenylacetate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the stability of Citronellyl Phenylacetate (CPA), a common fragrance ester valued for its sweet, rosy, and honey-like aroma.[1] Understanding its degradation is critical for ensuring the quality, safety, and shelf-life of formulations in the cosmetic and pharmaceutical industries.[2][3][4] This document moves beyond simple protocols to explain the chemical causality behind the degradation of CPA, empowering you to troubleshoot experimental issues and design robust stability studies.

Part 1: Frequently Asked Questions (FAQs) on Fundamental Degradation

This section addresses the core principles of this compound's chemical stability.

Q1: What are the primary predicted degradation pathways for this compound?

A: The degradation of this compound (CPA) is primarily governed by the chemistry of its two key structural features: the ester linkage and the terpenoid (citronellyl) chain . From these, we can predict three main degradation pathways under common stress conditions.

  • Hydrolysis: The most common pathway is the cleavage of the ester bond, especially in the presence of water, acid, or base.[5][6] This reaction yields the precursor molecules: Citronellol and Phenylacetic Acid . This pathway is often accelerated by heat.[7] The loss of the parent ester directly results in a change to the intended fragrance profile.[5]

  • Oxidation: The citronellyl portion of the molecule contains a carbon-carbon double bond, which is susceptible to oxidation.[8][9] Stress conditions involving oxidative agents (e.g., peroxides) or exposure to air over time can lead to a variety of degradation products.[10] Key oxidative reactions include:

    • Epoxidation: Formation of an epoxide across the double bond.[8][9]

    • Allylic Oxidation: Oxidation at the carbon atoms adjacent to the double bond, forming alcohols or ketones.[9]

    • Double Bond Cleavage: More aggressive oxidation can break the double bond, yielding smaller aldehydes and ketones.[8][9] These smaller, often volatile molecules can be responsible for sharp, off-odors.

  • Photodegradation: Exposure to UV light can provide the necessary energy to initiate free-radical reactions.[10][11] This can lead to complex degradation profiles, including polymerization and the formation of a wide array of secondary products that may cause discoloration.

CPA This compound (CPA) AcidBase Acid/Base, Heat (Hydrolysis) Oxidants Oxidants, Air (Oxidation) Light UV Light (Photodegradation) Hydrolysis_Products Citronellol + Phenylacetic Acid AcidBase->Hydrolysis_Products Ester Cleavage Oxidation_Products Epoxides, Aldehydes, Ketones Oxidants->Oxidation_Products Double Bond Attack Photo_Products Complex Radical Products, Polymers Light->Photo_Products Radical Initiation start Prepare CPA Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C in oven) Photo Photolytic (ICH-compliant light chamber) sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) Acid->sampling Base->sampling Oxidation->sampling Thermal->sampling Photo->sampling neutralize Neutralize Acid/Base Samples (if required for analysis) sampling->neutralize analysis Analyze All Samples by Stability-Indicating Method (e.g., GC-MS, HPLC-MS) neutralize->analysis end Identify Degradants & Assess Peak Purity and Mass Balance analysis->end

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Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS analysis of Citronellyl Phenylacetate. As a moderately non-polar fragrance ingredient, its analysis in complex matrices like cosmetics, environmental samples, or biological fluids is often plagued by matrix effects, leading to inaccurate and irreproducible results. This document provides a structured approach to diagnosing, mitigating, and controlling these effects to ensure the integrity of your data.

Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in LC-MS?

A1: The "matrix" refers to all components in your sample other than the analyte of interest (this compound).[1] Matrix effects occur when these co-eluting components influence the ionization efficiency of your analyte in the mass spectrometer's ion source.[1][2] This can lead to two phenomena:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing its signal intensity.[1][3]

  • Ion Enhancement: A less common effect where matrix components improve the ionization efficiency of the analyte, artificially increasing its signal.[1]

Both effects compromise the accuracy and reproducibility of quantitative analysis.[4]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound is a relatively non-polar ester. When analyzing it in complex samples such as cosmetic creams, lotions, or biological fluids (plasma, urine), it is often co-extracted with other hydrophobic and non-polar matrix components like lipids, oils, waxes, and polymers.[5] These endogenous compounds are notorious for causing ion suppression, particularly in Electrospray Ionization (ESI).[6]

Q3: How can I quickly determine if my assay is suffering from matrix effects?

A3: A standard diagnostic experiment is to compare the analyte's response in a pure solvent versus its response in a blank matrix extract. This is often called a "post-extraction spike" experiment.[1][3] A significant difference (typically >15-20%) between the signal in the matrix and the signal in the solvent indicates the presence of matrix effects.[1] Regulatory guidelines from bodies like the FDA and EMA require the evaluation of matrix effects during method validation.[7][8][9]

Q4: Is ESI or APCI better for analyzing this compound to minimize matrix effects?

A4: Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[6][10] For a moderately non-polar and volatile compound like this compound, APCI is often a better choice.[11][12][13][14] APCI relies on gas-phase chemical ionization, which can be less affected by non-volatile matrix components like salts and lipids that heavily impact the ESI mechanism.[10][12]

Systematic Troubleshooting Guide

This guide follows a logical workflow from problem diagnosis to implementing robust solutions at each stage of the analysis.

Phase 1: Diagnosis - Quantifying the Matrix Effect

Before attempting to fix the problem, you must confirm and quantify it. The post-extraction spike is the definitive method.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-QC level) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., cream base, plasma) through your entire sample preparation procedure. In the final step, spike the resulting clean extract with this compound at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with this compound at the same concentration before the sample preparation procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS.

    • Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • Calculate Process Efficiency (%PE): %PE = (Peak Area in Set C / Peak Area in Set A) * 100

Interpreting the Results:

%ME ValueInterpretation
100% No matrix effect.
< 85% Significant ion suppression.
> 115% Significant ion enhancement.
85% - 115% Generally considered an acceptable range.

This quantitative assessment is crucial for validating your method and is a requirement of regulatory bodies like the FDA.[8][15]

Phase 2: Mitigation at the Source - Sample Preparation

Improving sample preparation is the most effective way to combat matrix effects. The goal is to selectively remove interfering components while efficiently recovering your analyte.[1][16]

For a non-polar analyte like this compound in a complex matrix, several options exist:

  • Liquid-Liquid Extraction (LLE): A classic technique. Using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) can effectively extract this compound while leaving behind polar interferences. A double LLE, first with a highly non-polar solvent to remove lipids, can further improve cleanup.[16]

  • Solid-Phase Extraction (SPE): Highly selective and often provides the cleanest extracts.[1][17] For this compound, a non-polar (reversed-phase) sorbent like C18 or C8 is appropriate.[18][19]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticides in food, this dispersive SPE method is excellent for complex matrices.[20][21][22] It involves an extraction with acetonitrile followed by a cleanup step with sorbents that can remove lipids and pigments.[20][23]

G start Start: High Matrix Effect Detected matrix_type What is the matrix complexity? start->matrix_type low_complexity Low Complexity (e.g., simple aqueous solution) matrix_type->low_complexity Low high_complexity High Complexity (e.g., cosmetic cream, plasma) matrix_type->high_complexity High dilute_shoot Try 'Dilute and Shoot' low_complexity->dilute_shoot lle Liquid-Liquid Extraction (LLE) (Good starting point) high_complexity->lle spe Solid-Phase Extraction (SPE) (High selectivity) high_complexity->spe quechers QuEChERS (Fast, for very complex matrices) high_complexity->quechers G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled (SIL) Internal Standard no_is_suppression Matrix Suppression Occurs Signal Drops 50% no_is_result Result: Measured amount is 50% low (Inaccurate) no_is_suppression->no_is_result Leads to is_suppression Matrix Suppression Occurs Analyte & SIL Signal BOTH Drop 50% is_result Result: Analyte/SIL Ratio is Unchanged (Accurate) is_suppression->is_result Ratio Corrects for Error

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Technical Support Center: Optimization of Extraction Methods for Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful extraction and optimization of Citronellyl Phenylacetate from natural matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable aromatic ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - The Foundations of Extraction

This section addresses fundamental questions that form the basis of a robust extraction strategy.

Q1: What is this compound and why are its properties important for extraction?

This compound (C₁₈H₂₆O₂) is an ester known for its sweet, rosy, and herbaceous aroma. Understanding its physicochemical properties is the first step in designing an effective extraction protocol. Key properties are summarized below.

PropertyValueSignificance for Extraction
Molecular Weight ~274.4 g/mol [1]Influences diffusion rates through membranes and solvents.
Boiling Point ~342 °C at 760 mmHg[1]Its high boiling point makes it suitable for steam distillation, as it is volatile with steam but will not easily decompose at 100°C.
Solubility Insoluble in water; soluble in oils and ethanol[1][2]This dictates solvent selection. Non-polar or moderately polar solvents are effective, while water is suitable for distillation but not for solvent extraction.
Appearance Colorless, somewhat viscous liquid[1]Helps in the visual identification of the separated oil phase.
Density 0.958 - 0.960 g/cm³ at 25°C[1][2]Being less dense than water, it will form the upper layer in an oil-water separate, which is critical for collection post-distillation.
Q2: How should I prepare my raw plant material before extraction?

Proper preparation of the plant matrix is as critical as the extraction method itself.[3] The goal is to maximize the surface area for solvent or steam contact and to prevent the degradation of the target compound.[3]

  • Answer: Your pre-treatment workflow should involve several key steps. First, perform pre-washing to remove extraneous debris.[4] Next, drying is essential to reduce moisture content, which can prevent microbial growth and improve the efficiency of certain extraction methods.[5] Techniques like convection drying or freeze-drying are common.[3][4] Finally, grinding or milling the dried material to a consistent and fine particle size is crucial for homogenizing the sample and increasing the surface area available for extraction, which enhances the release of bioactive compounds.[3][4]

Q3: What are the most critical parameters to optimize for any extraction method?
  • Answer: Regardless of the specific technique, several universal parameters must be optimized to maximize yield and purity. These include:

    • Solvent Choice (for solvent-based methods): The polarity of the solvent should match that of this compound (moderately non-polar). Ethanol, hexane, or ethyl acetate are common starting points.[6]

    • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of thermolabile compounds or extract unwanted impurities.[7]

    • Extraction Time: Sufficient time is needed for the solvent or steam to penetrate the matrix and solubilize the compound. However, excessively long times can lead to degradation.[8]

    • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can create a larger concentration gradient, improving mass transfer.[9]

    • Particle Size and Matrix Condition: As discussed in Q2, smaller particle sizes increase surface area. The inherent complexity of the plant cell wall can also impede extraction.[4]

Part 2: Troubleshooting Guide for Specific Extraction Methods

This section provides detailed troubleshooting for common issues encountered during specific extraction procedures.

Method 1: Steam Distillation

Steam distillation is a common method for extracting essential oils and other volatile compounds like this compound from plant material.[5]

cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing prep Prepare Plant Material (Grind, Weigh) setup Assemble Distillation Apparatus (Check seals, add water) prep->setup pack Pack Biomass Flask setup->pack heat Apply Heat to Boiling Flask pack->heat steam Steam Passes Through Biomass heat->steam vapor Vapor (Steam + Oil) Rises steam->vapor condense Condense Vapor in Condenser vapor->condense collect Collect Distillate (Hydrosol + Oil) condense->collect separate Separate Oil from Hydrosol collect->separate dry Dry Oil (e.g., with Na2SO4) separate->dry analyze Quantify & Qualify (GC-MS, HPLC) dry->analyze

Caption: General workflow for steam distillation of this compound.

  • Answer: Low yield is a frequent issue in essential oil production.[10] The causes can be systematic or related to the raw material itself.

    • Cause 1: Inefficient Steam Penetration: The steam may be channeling through the biomass rather than permeating it evenly. This happens if the material is packed too tightly or too loosely.

      • Solution: Ensure the ground plant material is packed firmly enough to prevent channels but not so tightly that it creates a pressure buildup. The material should be of a consistent particle size.

    • Cause 2: Insufficient Heat/Steam: If the heating rate is too low, the volume of steam produced may not be sufficient to carry over the volatile ester effectively.[11]

      • Solution: Gradually increase the heating mantle's temperature. The goal is a steady, consistent distillation rate, often cited as approximately 1 drop of distillate per second.[12]

    • Cause 3: System Leaks: Poorly sealed ground glass joints are a common source of vapor loss.[13]

      • Solution: Ensure all joints are properly sealed and lightly greased if necessary. Check that the condenser is functioning efficiently (i.e., the cooling water is flowing at an adequate rate and is cool to the touch at the outlet).[13]

    • Cause 4: Suboptimal Harvest Time: The concentration of this compound in the plant can vary significantly with the plant's growth cycle and season.[10][14]

      • Solution: Consult literature for the optimal harvest time for your specific plant matrix. A small pilot extraction on material harvested at different times can validate this.

  • Answer: A burnt odor is a clear sign of thermal degradation.[11] This occurs when the plant material comes into direct contact with overheated surfaces or when the distillation temperature is too high for too long.

    • Cause 1: Direct Contact with Hot Glass: If the biomass flask is heated directly or if water in the boiling flask runs low and the material drops down, it can scorch.

      • Solution: Use a setup where steam is generated in a separate flask and piped into the biomass flask.[13] This prevents direct, intense heating of the plant material. Always ensure the boiling flask has an adequate supply of water, replenishing it if necessary during long extractions.[12]

    • Cause 2: Excessive Heating Rate: Too much heat can superheat the steam, leading to the degradation of sensitive compounds.

      • Solution: Reduce the power to the heating mantle. Find the "sweet spot" where boiling is sustained enough to produce steam that reaches the condenser without being overly vigorous.[11] Insulating the apparatus above the heating mantle can help maintain a consistent temperature with less energy input, reducing the risk of localized overheating.[15]

  • Answer: A milky or cloudy distillate is common and indicates the formation of an emulsion of microscopic oil droplets suspended in the aqueous phase (the hydrosol).[12] This often happens with oils that have some polarity.

    • What it means: You are successfully extracting the compound, but it is not coalescing into a distinct layer due to its dispersion in the water.

    • How to handle it:

      • Continue Distillation: The cloudiness should not be a reason to stop the process. Often, you can cease distillation when the distillate runs clear.[12]

      • Post-Extraction Separation: Do not attempt to separate the layers by simple decanting. The milky distillate must be treated with a solvent extraction. Transfer the entire distillate to a separatory funnel and extract it with a non-polar, water-immiscible solvent like hexane or diethyl ether. The this compound will partition into the organic layer.

      • Break the Emulsion: If a stable emulsion forms during this subsequent solvent extraction, you can try adding a small amount of saturated sodium chloride (brine) solution to increase the polarity of the aqueous phase, which often forces the separation.

Method 2: Solvent Extraction (Maceration, Soxhlet)

Solvent extraction is versatile and can be performed at various temperatures, making it suitable for a wide range of compounds.[5]

  • Answer: Low yield in solvent extraction is typically an issue of solubility or mass transfer limitations.

    • Cause 1: Incorrect Solvent Polarity: this compound is an ester, making it moderately non-polar. Using a highly polar solvent (like pure water) or a completely non-polar one may not be optimal.

      • Solution: A solvent system of intermediate polarity is often best. Ethanol is a good starting point due to its solubility profile.[1] For optimization, consider testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, and aqueous mixtures of ethanol or methanol).[6] Response Surface Methodology (RSM) can be a powerful tool to optimize solvent composition, temperature, and time simultaneously.[8]

    • Cause 2: Insufficient Agitation or Time (Maceration): Without proper mixing, the solvent immediately surrounding the plant material becomes saturated, creating an equilibrium that stops further extraction.

      • Solution: Incorporate continuous stirring or shaking during maceration.[6] The extraction process should be run for a sufficient duration (e.g., 24 hours) to allow the system to reach equilibrium.[6][8]

    • Cause 3: Inefficient Cycling (Soxhlet): In a Soxhlet apparatus, a low heating rate can lead to very slow cycling of the solvent, prolonging the extraction time unnecessarily.

      • Solution: Adjust the heating mantle to ensure a steady and consistent reflux and cycling of the solvent through the thimble containing the plant material.

  • Answer: Co-extraction of undesirable compounds like chlorophyll and waxes is a common problem, especially with non-polar solvents.

    • Solution 1: Pre-treatment: If the feedstock is rich in lipids or waxes, a preliminary wash (degreasing) with a highly non-polar solvent like hexane can remove these interfering compounds before extracting the target ester with a slightly more polar solvent.

    • Solution 2: Temperature Control: Performing the extraction at a lower temperature (cold percolation or maceration) can often reduce the solubility of waxes and some pigments, leading to a cleaner initial extract.

    • Solution 3: Post-Extraction Cleanup (Winterization): Dissolve the crude extract in ethanol and chill it to a low temperature (e.g., -20°C). Waxes and lipids will precipitate out and can be removed by filtration.

    • Solution 4: Supercritical Fluid Extraction (SFE): SFE with CO₂ is highly selective. By fine-tuning the pressure and temperature, you can specifically target compounds based on their solubility in the supercritical fluid, often leaving behind undesirable components.[16]

Method 3: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly CO₂, as the solvent. It is known for its high selectivity and is ideal for temperature-sensitive molecules.[16][17]

  • Answer: The solvating power of supercritical CO₂ is a direct function of its density, which is controlled by pressure and temperature.

    • 1. Adjust Pressure: Pressure is often the most influential parameter. Increasing the pressure at a constant temperature increases the density of the SC-CO₂, which generally enhances its solvent power and improves extraction yield.[7] This should be your first adjustment.

    • 2. Adjust Temperature: Temperature has a dual effect. Increasing temperature at constant pressure decreases density (reducing solvent power), but it also increases the vapor pressure of the analyte (increasing its solubility). The net effect depends on which factor dominates. For thermolabile compounds, it's best to keep the temperature low (e.g., 35-60°C) to prevent degradation.[7]

    • 3. Add a Co-solvent: If pressure and temperature adjustments are insufficient, adding a small amount (1-10%) of a polar co-solvent like ethanol can dramatically increase the polarity of the SC-CO₂ fluid. This can significantly improve the extraction efficiency for moderately polar compounds like esters.

start Low SFE Yield pressure Increase Pressure (e.g., in 50 bar increments) start->pressure check1 Is Yield Sufficient? pressure->check1 temp Adjust Temperature (e.g., in 5°C increments) check1->temp No end_ok Optimized Condition Found check1->end_ok Yes check2 Is Yield Sufficient? temp->check2 cosolvent Introduce Co-solvent (e.g., 2-5% Ethanol) check2->cosolvent No check2->end_ok Yes check3 Is Yield Sufficient? cosolvent->check3 check3->end_ok Yes end_review Review Matrix Pre-treatment & Flow Rate check3->end_review No

Caption: A logical decision tree for troubleshooting and optimizing SFE parameters.

Part 3: Analytical Validation and Quality Control

An optimized extraction is meaningless without a reliable method to confirm your results.

Q: How do I accurately quantify the amount of this compound in my final extract?
  • Answer: Accurate quantification requires validated analytical techniques.[18]

    • Primary Techniques: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the standard methods for quantification.[18] GC is often preferred for volatile compounds like esters.

    • Method Validation: To ensure your quantification is accurate, the analytical method must be validated.[19] This involves:

      • Specificity: Ensuring the peak in your chromatogram corresponds only to this compound and not an interfering compound. GC-Mass Spectrometry (GC-MS) can be used to confirm identity.[18]

      • Linearity: Creating a calibration curve with certified standards to demonstrate a linear relationship between concentration and instrument response.

      • Accuracy & Precision: Determining how close your measurements are to the true value and how repeatable they are.

      • Limits of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.[20]

Q: I suspect my this compound is degrading during extraction. How can I confirm this and prevent it?
  • Answer: Esters can be susceptible to hydrolysis (breaking down into an alcohol and a carboxylic acid), especially in the presence of water at high temperatures or under acidic/basic conditions.

    • Confirmation of Degradation:

      • Analytical Monitoring: Use GC-MS or LC-MS to analyze your extract. Look for the presence of degradation products: citronellol and phenylacetic acid.

      • Spike Study: Add a known amount of pure this compound standard to your raw plant material and run the entire extraction process. A recovery rate significantly below 100% (after accounting for extraction efficiency) suggests degradation.

    • Prevention Strategies:

      • Minimize Heat and Time: Use the lowest possible temperature and the shortest extraction time that still provides an acceptable yield.[21]

      • Control pH: Ensure the water used for steam distillation is neutral. Plant materials can sometimes create acidic conditions when heated, which can catalyze hydrolysis.

      • Use "Greener" Methods: Consider methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or SFE, which can reduce the risk of thermal degradation.[5][21]

References

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"scale-up challenges for the industrial synthesis of Citronellyl phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the industrial synthesis of Citronellyl Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important aroma chemical's production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful and efficient synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

The most prevalent method for industrial synthesis is the Fischer-Speier esterification. This involves the direct esterification of citronellol with phenylacetic acid, typically in the presence of an acid catalyst.[1][2] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[2][3]

Q2: What are the typical reaction conditions for this esterification?

On a large scale, the reaction is often heated under reflux to increase the reaction rate.[4] Temperatures can range from 120°C to 180°C, depending on the specific catalyst and solvent system used.[4][5] To shift the equilibrium, an excess of one reactant (usually the less expensive one, citronellol) can be used, or water, a byproduct of the reaction, can be continuously removed.[6][7]

Q3: What are the catalyst options, and which is recommended for industrial scale-up?

Several catalyst systems can be employed:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst that also acts as a dehydrating agent.[4][8] However, its corrosive nature and the challenges associated with its disposal are significant drawbacks on an industrial scale.[8]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like ion-exchange resins, zeolites, and metal oxides are increasingly preferred for industrial applications.[8] They offer advantages such as easier separation from the product, potential for regeneration and reuse, and reduced waste generation.[8]

  • Enzymatic Catalysts: Lipases can be used as biocatalysts for the synthesis of citronellyl esters.[9][10] This approach offers high selectivity and milder reaction conditions, which can be advantageous. However, the cost and stability of the enzyme can be limiting factors for large-scale production.[10][11]

For industrial scale-up, heterogeneous acid catalysts are often the most practical choice, balancing catalytic activity with operational efficiency and environmental considerations.

Q4: What is the expected yield for the synthesis of this compound?

With proper optimization, including the use of excess reactant and removal of water, yields can be quite high. Bench-scale reactions can achieve yields of over 80%.[5] On an industrial scale, yields are typically optimized to be as high as economically feasible, often exceeding 90%.

Q5: What are the key safety precautions to consider during the synthesis?

Safety is paramount in any chemical synthesis, especially at an industrial scale. Key precautions include:

  • Handling of Raw Materials: Both citronellol and phenylacetic acid can be irritants. Concentrated sulfuric acid is highly corrosive.[1][12] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, must be worn at all times.[1][12]

  • Flammability: Citronellol is flammable, so the reaction should be conducted in a well-ventilated area away from open flames or sparks.[1]

  • Reaction Monitoring: The reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local regulations.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Product Yield

Symptom: The final isolated yield of this compound is significantly lower than expected.

Potential Cause Recommended Solution
Reaction Equilibrium Not Favoring Products The Fischer esterification is a reversible reaction.[2] To drive the reaction forward, either use a large excess of one of the reactants (typically the less expensive one, citronellol) or remove the water byproduct as it is formed.[6][7] A Dean-Stark apparatus can be employed for azeotropic removal of water on a larger scale.
Insufficient Catalyst Activity Ensure the catalyst is active and used in the correct concentration. If using a heterogeneous catalyst, it may need regeneration or replacement. For homogeneous catalysts like sulfuric acid, ensure it is of high concentration.
Incomplete Reaction Increase the reaction time or temperature (within safe limits) to ensure the reaction goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Product Loss During Workup During the aqueous wash steps, some product may be lost if emulsions form or if the layers are not separated cleanly. Use a brine wash to help break emulsions and reduce the solubility of the ester in the aqueous phase.
Issue 2: Product Impurity

Symptom: The final product contains significant amounts of unreacted starting materials or byproducts, as determined by analytical methods like GC-MS.

Potential Cause Recommended Solution
Unreacted Phenylacetic Acid After the reaction, wash the organic layer with a mild base solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining acidic starting material.[4] Be cautious as this will produce CO₂ gas.
Unreacted Citronellol Unreacted citronellol can be removed during the final purification step. Fractional distillation is an effective method to separate the higher-boiling this compound from the lower-boiling citronellol.[4]
Byproduct Formation At high temperatures and with strong acid catalysts, side reactions such as the dehydration of citronellol can occur. Consider using a milder catalyst or lowering the reaction temperature. Enzymatic catalysis can offer higher selectivity and reduce byproduct formation.[9]
Issue 3: Catalyst Deactivation

Symptom: When reusing a heterogeneous catalyst, a noticeable decrease in reaction rate or final yield is observed.

Potential Cause Recommended Solution
Poisoning of Active Sites Impurities in the reactants or solvent can bind to the catalyst's active sites and inhibit its function. Ensure high-purity starting materials are used.
Fouling of Catalyst Surface High molecular weight byproducts can deposit on the catalyst surface, blocking the active sites.[6] The catalyst may need to be washed with a suitable solvent or regenerated according to the manufacturer's instructions.
Thermal Degradation Excessive reaction temperatures can cause structural damage to the catalyst, leading to a loss of activity.[6] Operate within the recommended temperature range for the specific catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark apparatus with a condenser, add citronellol (1.2 equivalents) and phenylacetic acid (1.0 equivalent).

  • Catalyst Addition: Slowly add the chosen acid catalyst. For example, concentrated sulfuric acid (0.05 equivalents) or a heterogeneous catalyst like Amberlyst-15 (10% by weight of the limiting reactant).

  • Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[4] Collect the water that separates in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by analyzing small aliquots using GC or TLC until the consumption of the limiting reactant is complete.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification
  • Catalyst Removal: If a heterogeneous catalyst was used, filter it off. If a homogeneous catalyst was used, proceed to the next step.

  • Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid and any water-soluble impurities).

    • 5% Sodium Bicarbonate solution (to neutralize any remaining acid).[4] Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Brine (saturated NaCl solution) to aid in layer separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[4] Collect the fraction boiling at the correct temperature and pressure.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Reactants Citronellol + Phenylacetic Acid Protonated_Acid Protonated Phenylacetic Acid Reactants->Protonated_Acid + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Citronellol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Water Molecule Leaves Proton_Transfer->Water_Leaves Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester Product This compound + Water Protonated_Ester->Product - H+ (Catalyst)

Caption: The acid-catalyzed mechanism for the Fischer esterification of Citronellol and Phenylacetic Acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Equilibrium Is water being effectively removed? Is there an excess of one reactant? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in the correct concentration? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Implement water removal (e.g., Dean-Stark). Increase excess of one reactant. Check_Equilibrium->Solution_Equilibrium No Check_Reaction_Time Has the reaction gone to completion? Check_Catalyst->Check_Reaction_Time Yes Solution_Catalyst Use fresh or regenerated catalyst. Optimize catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Workup Are there significant losses during purification? Check_Reaction_Time->Check_Workup Yes Solution_Reaction_Time Increase reaction time or temperature. Monitor reaction progress (TLC/GC). Check_Reaction_Time->Solution_Reaction_Time No Solution_Workup Use brine wash to break emulsions. Ensure clean layer separation. Check_Workup->Solution_Workup Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • Esterification - SmartLabs.
  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction - Biblioteka Nauki.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI.
  • Biodiesel production via transesterification: Process safety insights from kinetic modeling - ResearchGate.
  • Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note - PubMed.
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  • This compound | Aroma Chemical For Floral & Fruity Fragrances.
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  • This compound | C18H26O2 | CID 8767 - PubChem - NIH.
  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate - The Good Scents Company.
  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction - ResearchGate.
  • CN103553914A - Phenylethyl acetate synthesis method - Google Patents.
  • CN101811966A - Method for preparing phenylacetate - Google Patents.
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - Jetir.Org.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • WO 2019/030122 A1 - Googleapis.com.
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  • US4638094A - Process for producing phenylacetones - Google Patents.
  • Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters | Request PDF - ResearchGate.
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit.
  • Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature - ResearchGate.
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com.
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Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Analysis of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the pharmaceutical and fragrance industries, the accurate quantification of aromatic compounds is paramount. This guide provides an in-depth, comparative analysis of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Citronellyl Phenylacetate, a common fragrance ingredient. We will delve into the critical validation parameters, drawing upon established principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare them with practical considerations for analyzing fragrance esters in complex matrices.[1][2]

The Foundational Importance of Method Validation

Before any analytical method can be confidently deployed for routine use, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3] For the analysis of this compound, this ensures that the reported concentration is accurate, reliable, and reproducible. This guide will walk you through the essential validation characteristics, offering both theoretical grounding and practical insights.

Experimental Workflow: A Step-by-Step Overview

A robust GC-MS method for this compound analysis begins with meticulous sample preparation and is followed by a series of validation experiments. The following diagram illustrates a typical workflow.

GC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation start Sample extraction Liquid-Liquid Extraction start->extraction e.g., cosmetic matrix concentration Concentration extraction->concentration e.g., evaporation injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: A typical workflow for the validation of a GC-MS method for fragrance analysis.

Core Validation Parameters: A Comparative Discussion

The ICH Q2(R1) guideline outlines the key parameters for analytical method validation.[1] Below, we discuss each in the context of this compound analysis, comparing the theoretical requirements with practical experimental design.

Specificity

ICH Guideline: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Practical Application for this compound: In a cosmetic or fragrance formulation, this compound will be part of a complex mixture. To demonstrate specificity, a placebo (a matrix without the analyte) should be analyzed to show the absence of interfering peaks at the retention time of this compound. Additionally, the mass spectrum of the analyte in a standard solution should be compared to the spectrum obtained from a spiked matrix sample to confirm identity. The use of Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance specificity by monitoring for characteristic ions of this compound.[1][2]

Linearity

ICH Guideline: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

Practical Application: A series of standard solutions of this compound at different concentrations (typically 5-6 levels) should be prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. For a method to be considered linear, the correlation coefficient (r²) should ideally be ≥ 0.995.[1] For fragrance allergens, good linearity has been demonstrated in concentration ranges of 0.1–10 μg/mL.[1]

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.515,234
1.030,156
2.575,890
5.0151,234
10.0302,567
Correlation Coefficient (r²) 0.9998

Table 1: Example of linearity data for this compound analysis.

Accuracy

ICH Guideline: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Practical Application: Accuracy is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known concentration of this compound at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. For fragrance analysis, recovery rates between 84.4% and 119% are often considered acceptable.[1]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low1.00.9898.0
Medium5.05.12102.4
High10.09.9199.1

Table 2: Example of accuracy data from a recovery study.

Precision

ICH Guideline: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Practical Application: Precision is evaluated at two levels:

  • Repeatability (Intra-day precision): Analyzing a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by a minimum of 6 determinations at 100% of the test concentration in a single day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessing the method's performance on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (RSD). For fragrance analysis, a coefficient of variation (CV) or RSD below 13.5% is generally acceptable.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ICH Guideline:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Practical Application: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the analysis of fragrance allergens, LOQs in the range of 2–20 μg/g have been reported.[1]

Robustness

ICH Guideline: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Practical Application: To test robustness, small, deliberate changes are made to the GC-MS method parameters, such as:

  • GC oven temperature ramp rate (e.g., ± 2°C/min)

  • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • Injection volume (e.g., ± 0.2 µL)

The effect of these changes on the results (e.g., peak area, retention time) is then evaluated. The method is considered robust if the results remain within the defined acceptance criteria.

System Suitability Testing: The Pre-Analysis Checkpoint

Before commencing any validation or routine analysis, a System Suitability Test (SST) must be performed. This ensures that the chromatographic system is performing adequately on the day of analysis.

System_Suitability_Test sst_standard Inject System Suitability Standard check_parameters Check Key Parameters sst_standard->check_parameters pass System is Suitable Proceed with Analysis check_parameters->pass All Parameters Pass fail System is Not Suitable Troubleshoot and Re-run check_parameters->fail One or More Parameters Fail

Caption: The decision-making process of a System Suitability Test.

Key SST parameters include:

  • Peak Area Reproducibility: The RSD of the peak area from replicate injections of a standard solution should be within a specified limit (e.g., ≤ 2%).

  • Retention Time Reproducibility: The RSD of the retention time should also be within a tight limit.

  • Peak Tailing Factor: A measure of peak symmetry, which should be within an acceptable range (e.g., 0.8 - 1.5).

  • Resolution: The separation between the analyte peak and any closely eluting peaks.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh approximately 1 g of the cosmetic or fragrance sample into a centrifuge tube. b. Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether) and 5 mL of deionized water.[1][2] c. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. d. Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Operating Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan (m/z 50-550) for initial identification and SIM mode for quantification, monitoring characteristic ions of this compound.

Conclusion: A Framework for Reliable Analysis

The validation of a GC-MS method for the analysis of this compound is a systematic process that ensures the generation of high-quality, reliable data. By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing sound experimental design, researchers and scientists can develop and implement robust analytical methods. This comparative guide has provided a framework that bridges regulatory expectations with practical laboratory application, empowering professionals to confidently assess the quality and composition of fragrance-containing products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 700-708. Retrieved from [Link]

  • Al-Saleh, I., et al. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Molecules, 28(4), 1689. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5419-5434. Retrieved from [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 700-708. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GL Sciences. (n.d.). Quantative analysis of allergens in cosmetics with GC/MS. Retrieved from [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Agilent Technologies. (2024). Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved from [Link]

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A Comparative Study of Citronellyl Phenylacetate and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the multifaceted world of chemical research and development, particularly in the fragrance, pharmaceutical, and agrochemical industries, a deep understanding of structure-activity relationships is paramount. This guide offers a detailed comparative analysis of citronellyl phenylacetate and its key structural analogs. By examining their fragrance profiles, antimicrobial efficacy, and insect repellent properties, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to inform their work.

This compound, a significant aroma chemical, is prized for its sweet, rosy, and honey-like fragrance with a remarkable tenacity.[1] Its molecular structure, an ester of citronellol and phenylacetic acid, provides a versatile scaffold for the exploration of structural modifications that can modulate its sensory and biological activities. This guide will delve into a comparative analysis of this parent compound with its analogs, focusing on esters of closely related terpene alcohols and variations in the acyl group.

Structural Analogs Under Investigation

The structural analogs selected for this comparative study fall into two main categories:

  • Analogs with variation in the alcohol moiety: These are phenylacetate esters of terpene alcohols structurally related to citronellol, namely geraniol, nerol, and rhodinol.

  • Analogs with variation in the acyl moiety: These are esters of citronellol with different carboxylic acids, including acetate, butyrate, and valerate.

The rationale for selecting these analogs lies in their structural similarity to this compound, which allows for a systematic investigation of how subtle changes in the molecular architecture influence key performance characteristics.

Comparative Performance Analysis

This section presents a detailed comparison of this compound and its analogs across three critical performance domains: fragrance profile, antimicrobial activity, and insect repellent efficacy. The data is compiled from various authoritative sources and presented to facilitate a clear, side-by-side comparison.

Fragrance Profile: A Symphony of Rose and Fruit

The olfactory characteristics of these esters are of primary importance in the fragrance industry. The subtle interplay of rosy, fruity, and green notes is highly dependent on the structure of both the alcohol and the acyl group.

CompoundOdor DescriptionKey NuancesSubstantivity (Longevity)
This compound Sweet, rosy, honey, waxy, herbal[1]Reminiscent of rose petals[1]~192 hours[1]
Geranyl Phenylacetate Soft, very sweet honey-rose[2]Geranium-like undertones, slightly fruity[2]~14.4 hours[2]
Neryl Phenylacetate Honey, rose, honeysuckle[3]Floral, sweet[3]-
Rhodinyl Phenylacetate Floral, red rose, honey, waxy, powdery[4]Geranium nuances[4]-
Citronellyl Acetate Fruity, floral, rosy, sweet--
Citronellyl Butyrate Fruity, rosy, sweet--
Citronellyl Valerate Fruity, rosy, sweet--

Expert Insights: The phenylacetate moiety consistently imparts a honey-rose character to the esters. Variations in the terpene alcohol introduce distinct nuances. For instance, geranyl phenylacetate is described as having geranium undertones, while neryl phenylacetate leans towards a honeysuckle note.[2][3] The difference between the geometric isomers, geranyl acetate (trans) and neryl acetate (cis), is also noteworthy, with neryl acetate often described as having more sweet and fruity power than geranyl acetate.[5] The substantivity, or longevity, of the fragrance is also a key parameter, with this compound exhibiting a particularly long-lasting scent.[1]

Antimicrobial Efficacy: A Potential for Functional Fragrance

The increasing demand for functional ingredients has led to the exploration of the antimicrobial properties of fragrance compounds. While extensive comparative data on the phenylacetate esters is limited, studies on the parent terpene alcohols and other esters provide valuable insights into their potential antimicrobial activity.

It is generally reported that essential oils rich in aldehydes or phenols exhibit the highest antibacterial activity, followed by those containing terpene alcohols.[6] Esters, such as geranyl acetate, are considered to have weaker activity.[6] However, the specific structure of the ester can influence its efficacy.

Structure-Activity Relationship: The antimicrobial action of terpenes and their derivatives is often attributed to their ability to disrupt the cell membrane of microorganisms.[7] The lipophilicity of the molecule is a crucial factor, as it governs the compound's ability to partition into the bacterial cell membrane.[7] It is hypothesized that an optimal balance between hydrophilicity and lipophilicity is necessary for potent antimicrobial activity. While direct comparative data for the phenylacetate series is scarce, it is plausible that the varying alkyl chains of the parent alcohols and the different acyl groups in the citronellyl ester series would modulate their lipophilicity and, consequently, their antimicrobial potential. For instance, a molecular docking study has suggested that geranyl acetate shows potential antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus by targeting cell wall synthesis proteins.[8]

Insect Repellent Properties: A Natural Alternative

Natural compounds are increasingly being investigated as alternatives to synthetic insect repellents. The parent alcohols of the esters in this study, citronellol and geraniol, are well-known for their mosquito repellent properties.

Mechanism of Action: Insect repellents primarily act on the olfactory system of insects, disrupting their ability to locate a host.[11] Compounds like citronella have been shown to interact with specific olfactory receptors in mosquitoes. The structural variations among the analogs likely lead to differential binding affinities to these receptors, thereby influencing their repellent efficacy.

Experimental Methodologies

To ensure the scientific integrity of this comparative guide, it is essential to describe the standardized experimental protocols used to generate the performance data.

Fragrance Profile Evaluation

The characterization of a fragrance profile is a multi-faceted process that combines analytical chemistry with sensory analysis.

Gas Chromatography-Olfactometry (GC-O): This technique is instrumental in identifying the specific volatile compounds that contribute to the overall aroma of a sample.

  • Methodology:

    • A solution of the ester is injected into a gas chromatograph (GC) to separate its volatile components.

    • The effluent from the GC column is split, with one portion going to a detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.

    • A trained sensory panelist sniffs the effluent and describes the odor of each compound as it elutes from the column.[12]

Sensory Panel Analysis: A trained panel of individuals evaluates the fragrance characteristics of the compounds.

  • Methodology:

    • Samples of each ester are prepared at a standardized concentration in a neutral solvent.

    • Panelists rate the intensity of various sensory descriptors (e.g., rosy, fruity, sweet, green) on a structured scale.

    • The data is statistically analyzed to generate a quantitative sensory profile for each compound.[12]

Fragrance_Profile_Workflow cluster_analytical Analytical Chemistry cluster_sensory Sensory Analysis A Sample Preparation B Gas Chromatography (GC) A->B C Mass Spectrometry (MS) B->C Identification D Olfactometry (Sniffing Port) B->D Odor Description I Comprehensive Fragrance Profile C->I D->I E Sample Standardization F Trained Sensory Panel E->F G Rating of Descriptors F->G H Statistical Analysis G->H H->I

Caption: Workflow for Fragrance Profile Evaluation.

Antimicrobial Activity Assessment

The antimicrobial efficacy of the compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Methodology:

    • Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

    • To determine the MBC, aliquots from the wells showing no growth are plated onto an agar medium. The MBC is the lowest concentration that results in a significant reduction in the number of viable bacteria.[13]

Antimicrobial_Testing_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Microorganism A->B C Incubate B->C D Determine MIC (No Visible Growth) C->D E Plate on Agar (from clear wells) D->E F Incubate Agar Plates E->F G Determine MBC (No Bacterial Growth) F->G Insect_Repellent_Workflow A Volunteer Recruitment & Consent C Application of Repellent to Forearm A->C F Control Arm (Vehicle Only) A->F B Preparation of Repellent Solutions B->C B->F D Exposure to Mosquitoes in Cage C->D E Record Time to First Bite (CPT) D->E G Data Analysis & Comparison E->G F->D

Sources

A Comparative Analysis of the Biological Activities of Fragrance Esters: Unveiling the Potential of Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fragrance chemistry, esters are celebrated for their vast aromatic diversity, forming the cornerstone of countless scents that define the personal care, cosmetic, and food industries.[1] Beyond their olfactory contributions, a growing body of scientific evidence reveals that many of these volatile compounds possess significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insect repellent properties. This guide provides a detailed comparison of the biological activities of prominent fragrance esters, with a special focus on the enigmatic Citronellyl Phenylacetate and its potential, viewed through the lens of its better-studied counterparts, Geranyl Acetate and Linalyl Acetate.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and application development.

The Chemical Landscape of Fragrance Esters

Fragrance esters are synthesized through the esterification of an alcohol and a carboxylic acid.[1] Their chemical structure, characterized by the presence of an ester functional group (-COO-), dictates not only their scent profile but also their physicochemical properties and, consequently, their biological efficacy. The lipophilicity, molecular size, and stereochemistry of these esters are critical determinants of their ability to interact with biological systems.

Comparative Biological Activity: A Data-Driven Overview

To provide a clear and objective comparison, the following sections summarize the available experimental data for the antimicrobial, anti-inflammatory, antioxidant, and insect repellent activities of Geranyl Acetate and Linalyl Acetate.

Antimicrobial Activity

The ability of fragrance esters to inhibit the growth of pathogenic microorganisms is of significant interest for applications in topical treatments, food preservation, and sanitizing products.

Table 1: Antimicrobial Efficacy of Geranyl Acetate and Linalyl Acetate

CompoundTest OrganismAssay TypeResult (MIC in mg/mL)Reference
Geranyl Acetate Pseudomonas aeruginosaMolecular DockingN/A (in silico)[2]
Gram-positive & Gram-negative bacteriaCasting TechniqueGood activity at 0.5% & 1.0% (v/v) in films[3][4]
FungiCasting TechniqueGood activity at 0.5% & 1.0% (v/v) in films[3][4]
Linalyl Acetate Staphylococcus aureus ATCC 43300Broth Microdilution28.2 - 112.6[5]
Staphylococcus aureus ATCC 6538PBroth Microdilution>5[5]
Escherichia coli ATCC 15221Broth Microdilution>5[5]
Methicillin-resistant S. aureus (MRSA)Broth Microdilution28.2 - 112.6[5]
Escherichia coli & Enterobacter cloacaeNot SpecifiedStrong antimicrobial agent[6]

Experimental Insight: The antimicrobial activity of these esters is often attributed to their ability to disrupt the cell membranes of microorganisms, leading to leakage of intracellular components and eventual cell death. Geranyl acetate has demonstrated broad-spectrum activity against both bacteria and fungi.[3][4] Linalyl acetate also shows promise, particularly against certain strains of Staphylococcus aureus.[5]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Fragrance esters with anti-inflammatory properties hold potential for development into therapeutic agents.

Table 2: Anti-inflammatory Effects of Geranyl Acetate and Linalyl Acetate

CompoundModelKey FindingsReference
Geranyl Acetate Animal study (rose geranium oil)Potent inhibition of skin inflammatory response[7]
Inflammatory Arthritis Model (rats)Significantly reduced paw edema[8]
Linalyl Acetate HepG2 liver cell lineDownregulated NF-κB signaling and IL-6 expression[9]
Various in vivo and in vitro modelsReduces levels of IL-1β, TNF-α, and inhibits caspase-1 and NF-κB activation[10]
Carrageenan-induced edema in ratsReduced edema, suggesting a pro-drug behavior[11]

Mechanistic Causality: The anti-inflammatory action of these esters is often mediated through the modulation of key signaling pathways. Linalyl acetate, for instance, has been shown to downregulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[9] Both geraniol (the parent alcohol of geranyl acetate) and linalool (the parent alcohol of linalyl acetate) have also been reported to possess anti-inflammatory properties, suggesting that the ester forms may act as pro-drugs, releasing the active alcohol upon hydrolysis in the body.[8][11]

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in aging and various diseases.

Table 3: Antioxidant Capacity of Geranyl Acetate and Linalyl Acetate

CompoundAssay TypeResult (IC50)Reference
Geranyl Acetate DPPH free-radical scavenging4.2 µg/mg[12]
Superoxide Dismutase (SOD) activityData not specified[13]
Linalyl Acetate DPPH free-radical scavenging72.99 mg/mL (in MAE lavender oil)[14]
Ferric Reducing Antioxidant Power (FRAP)1.31 mM Fe2+/g (in MAE lavender oil)[14]
Gastroprotection in ratsDecreased gastric Total Oxidant Status (TOS)[15]

Experimental Rationale: The antioxidant capacity of these esters is evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidized species. The DPPH assay, for example, measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The lower the IC50 value, the higher the antioxidant activity.[12] Geranyl acetate has shown notable radical scavenging activity.[12] While specific IC50 values for pure linalyl acetate are less common in the literature, essential oils rich in this ester have demonstrated significant antioxidant potential.[14]

Insect Repellent Activity

The development of safe and effective insect repellents is a global health priority. Certain fragrance esters have shown promise as alternatives to synthetic repellents.

Table 4: Insect Repellent Efficacy of Geranyl Acetate and Linalyl Acetate

CompoundTarget InsectAssay TypeKey FindingsReference
Geranyl Acetate Aedes aegyptiIn vivo repellency test>70% protection at 10% and 25% concentrations
Various insectsNot SpecifiedEffective against mosquitoes, moths, fleas, lice, and ticks
Linalyl Acetate Rhodnius prolixusFumigant and Repellency AssaysNo significant fumigant or repellent effect observed in this study
MosquitoesNot SpecifiedA component of lavender oil, which has repellent activity

Mode of Action: The insect repellent activity of these esters is believed to be mediated through their interaction with the olfactory receptors of insects, disrupting their ability to locate a host. Geranyl acetate has demonstrated significant repellency against a broad range of insects. The data for linalyl acetate is more varied, with some studies showing limited direct repellency, though it is a major component of lavender oil, which is known for its insect repellent properties.

This compound: An Unexplored Frontier

Despite its established use in the fragrance industry for its pleasant, rosy, and honey-like aroma, there is a conspicuous absence of published experimental data on the biological activities of this compound. A comprehensive search of the scientific literature, including chemical databases and patent filings, reveals no specific studies evaluating its antimicrobial, anti-inflammatory, antioxidant, or insect repellent properties.

Chemical Profile of this compound:

  • IUPAC Name: 3,7-dimethyloct-6-enyl 2-phenylacetate

  • Molecular Formula: C₁₈H₂₆O₂

  • Molecular Weight: 274.4 g/mol

  • Structure:

    Caption: Chemical structure of this compound.

Hypothesized Biological Activities (Pending Experimental Validation):

Based on its structural similarity to other biologically active fragrance esters, we can formulate hypotheses regarding the potential activities of this compound:

  • Antimicrobial: The lipophilic nature of the citronellyl moiety, combined with the phenylacetate group, could allow for interaction with and disruption of microbial cell membranes.

  • Anti-inflammatory: The phenylacetate portion of the molecule is structurally related to phenylacetic acid, which has been investigated for its anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways.

  • Antioxidant: The aromatic phenyl ring in the phenylacetate group could potentially contribute to antioxidant activity by stabilizing free radicals through resonance.

  • Insect Repellent: Citronellol, the parent alcohol of this compound, is a well-known insect repellent. It is highly probable that the ester form retains some of this repellent activity.

A Call for Future Research: The lack of empirical data on the biological activities of this compound represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into its potential antimicrobial, anti-inflammatory, antioxidant, and insect repellent properties is warranted.

Experimental Protocols for Biological Activity Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_compound Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). serial_dilution Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing growth medium. prep_compound->serial_dilution prep_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). inoculation Inoculate each well with the standardized microbial suspension. prep_inoculum->inoculation serial_dilution->inoculation controls Include positive (microbe only) and negative (medium only) controls. inoculation->controls incubation Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). controls->incubation reading Visually inspect for turbidity or use a microplate reader to determine the MIC. incubation->reading

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow to adhere. pretreatment Pre-treat cells with various concentrations of this compound for 1 hour. seed_cells->pretreatment stimulation Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. pretreatment->stimulation griess_reagent Collect the cell culture supernatant. stimulation->griess_reagent measure_nitrite Measure the nitrite concentration (a stable product of NO) using the Griess reagent. griess_reagent->measure_nitrite calculate_inhibition Calculate the percentage of NO inhibition compared to the LPS-only control. measure_nitrite->calculate_inhibition

Caption: Workflow for nitric oxide inhibition assay.

Antioxidant Assay: DPPH Radical Scavenging Activity

This spectrophotometric assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_solutions Prepare serial dilutions of Citronellyl Phenylacetate and a standard antioxidant (e.g., Ascorbic Acid). mixing Mix the test compound/standard with the DPPH solution. prep_solutions->mixing prep_dpph Prepare a fresh solution of DPPH in methanol. prep_dpph->mixing incubation Incubate the mixture in the dark at room temperature for 30 minutes. mixing->incubation spectrophotometer Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). incubation->spectrophotometer calculation Calculate the percentage of radical scavenging activity and determine the IC50 value. spectrophotometer->calculation G cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation prep_repellent Prepare a solution of Citronellyl Phenylacetate in a suitable carrier (e.g., ethanol). prep_subjects Recruit human volunteers and apply the repellent solution to a defined area on their forearm. prep_repellent->prep_subjects cage_exposure Volunteers expose their treated and control arms in a cage containing host-seeking female mosquitoes (e.g., Aedes aegypti). prep_subjects->cage_exposure prep_control Apply only the carrier solution to the other forearm as a control. prep_control->cage_exposure observation Record the time to the first confirmed bite on the treated arm. cage_exposure->observation protection_time The time to the first bite is considered the Complete Protection Time (CPT). observation->protection_time comparison Compare the CPT of the test substance to that of a standard repellent (e.g., DEET). protection_time->comparison

Caption: Workflow for arm-in-cage insect repellent bioassay.

Conclusion and Future Directions

While Geranyl Acetate and Linalyl Acetate have demonstrated a range of interesting biological activities supported by experimental data, this compound remains a largely unexplored molecule in this context. Its structural characteristics suggest a high probability of possessing similar, if not unique, bioactive properties.

The protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and other fragrance esters. Such research is not only of academic interest but also holds significant commercial potential for the development of new functional ingredients for the pharmaceutical, cosmetic, and food industries. It is our hope that this guide will stimulate further investigation into the fascinating and multifaceted world of fragrance esters, ultimately unlocking their full therapeutic and functional potential.

References

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  • Taylor & Francis Online. Linalool and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. [Link]

  • MDPI. Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye. [Link]

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  • PubMed. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation. [Link]

  • ResearchGate. Minimum Inhibitory Concentration (MIC) (µL/mL) of selected essential oils against the different strains. [Link]

  • PubMed. Fumigant insecticidal activity and repellent effect of five essential oils and seven monoterpenes on first-instar nymphs of Rhodnius prolixus. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Citronellyl Phenylacetate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Citronellyl Phenylacetate

This compound is a key aroma chemical, valued for its sophisticated floral and fruity notes, reminiscent of rose and honey, making it a staple in fine fragrances, cosmetics, and flavor applications.[1] Its precise and accurate quantification is paramount for ensuring product quality, consistency, and regulatory compliance. The development and validation of robust analytical methods are therefore critical for manufacturers. This guide provides an in-depth comparison of two primary analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

As analytical methods may be transferred between laboratories or multiple methods may be used within a single organization, a cross-validation study is essential. Cross-validation serves to demonstrate that different analytical procedures can yield comparable and reliable results for the same intended purpose.[2] This guide will delve into the principles of cross-validation, presenting a hypothetical study that compares the performance of GC-MS and HPLC for the analysis of this compound. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most appropriate analytical method for their specific needs.

The Contenders: GC-MS and HPLC at a Glance

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, such as those found in fragrances.[3] The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column.[4] The separated components then enter a mass spectrometer, which provides detailed molecular information for identification and quantification.

High-Performance Liquid Chromatography (HPLC), on the other hand, separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.[5] While GC is often the go-to for volatile compounds, HPLC can be a viable alternative, particularly for less volatile or thermally labile esters.[6]

This guide will explore a hypothetical cross-validation study designed to compare these two methods head-to-head for the analysis of this compound.

Designing the Cross-Validation Study: A Step-by-Step Approach

The objective of this hypothetical cross-validation is to compare the performance of a developed GC-MS method with an HPLC-UV method for the quantification of this compound in a representative cosmetic matrix (e.g., a simple lotion base). The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison Standard_Prep Preparation of This compound Stock and Working Standards Sample_Prep Spiking of Placebo Cosmetic Matrix with Known Concentrations Standard_Prep->Sample_Prep GC_MS_Analysis GC-MS Analysis of Standards and Spiked Samples Sample_Prep->GC_MS_Analysis HPLC_Analysis HPLC-UV Analysis of Standards and Spiked Samples Sample_Prep->HPLC_Analysis Linearity Linearity Assessment GC_MS_Analysis->Linearity Accuracy Accuracy (% Recovery) GC_MS_Analysis->Accuracy Precision Precision (RSD%) GC_MS_Analysis->Precision Sensitivity LOD & LOQ Determination GC_MS_Analysis->Sensitivity Specificity Specificity Evaluation GC_MS_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->Sensitivity HPLC_Analysis->Specificity Comparison Comparative Analysis of Validation Parameters Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Specificity->Comparison

Figure 1: Workflow for the cross-validation of GC-MS and HPLC methods.
Experimental Protocols
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol for HPLC, hexane for GC-MS) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Spiked Sample Preparation: A placebo cosmetic lotion base (devoid of this compound) is used. Accurately weigh 1 g of the lotion base into a centrifuge tube. Spike with appropriate volumes of the working standard solutions to achieve a range of concentrations.

  • Extraction:

    • For GC-MS: Add 5 mL of hexane to the spiked lotion, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Collect the hexane layer for analysis.[4]

    • For HPLC: Add 5 mL of methanol, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before analysis.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Quantification Ion: To be determined from the mass spectrum of this compound (likely a characteristic fragment ion).

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group).

Comparative Performance Data

The following tables summarize the hypothetical data obtained from the cross-validation study, comparing the key performance parameters of the GC-MS and HPLC-UV methods.

Table 1: Linearity and Range
ParameterGC-MSHPLC-UVAcceptance Criteria
Linear Range (µg/mL) 1 - 1005 - 150-
Correlation Coefficient (r²) 0.99920.9985≥ 0.995
Equation y = 12500x + 800y = 8500x + 1200-

Causality: The excellent linearity observed for both methods indicates a direct and proportional relationship between the concentration of this compound and the instrumental response within the defined range.[8] GC-MS demonstrates a slightly wider linear range at the lower end due to its inherent sensitivity.

Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)GC-MS (% Recovery)HPLC-UV (% Recovery)Acceptance Criteria
Low (5 µg/mL) 98.5%95.2%80 - 120%
Medium (50 µg/mL) 101.2%99.8%80 - 120%
High (100 µg/mL) 99.5%102.1%80 - 120%

Causality: Accuracy, determined by the percentage recovery of the analyte from the spiked matrix, is a measure of the closeness of the experimental value to the true value. Both methods demonstrate excellent accuracy, indicating minimal matrix effects and efficient extraction procedures.[9]

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterGC-MS (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6, 50 µg/mL) 1.8%2.5%≤ 5%
Intermediate Precision (n=6, 50 µg/mL, different day) 2.2%3.1%≤ 10%

Causality: Precision reflects the degree of scatter between a series of measurements.[9] The low relative standard deviation (%RSD) for both repeatability (intra-day precision) and intermediate precision (inter-day precision) indicates that both methods are highly reproducible. GC-MS shows slightly better precision, which can be attributed to the highly automated nature of the injection and the stability of the system.

Table 4: Sensitivity (LOD & LOQ)
ParameterGC-MS (µg/mL)HPLC-UV (µg/mL)
Limit of Detection (LOD) 0.31.5
Limit of Quantitation (LOQ) 1.05.0

Causality: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] The significantly lower LOD and LOQ for the GC-MS method highlight its superior sensitivity, making it more suitable for trace-level analysis. This is due to the high efficiency of the mass spectrometric detector.

Table 5: Specificity
ParameterGC-MSHPLC-UV
Interference from Placebo No interfering peaks at the retention time and m/z of the analyte.No interfering peaks at the retention time of the analyte.
Peak Purity Confirmed by mass spectrum.Confirmed by diode array detector (if available).

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[9] GC-MS offers higher specificity due to the additional dimension of mass spectral data, which provides a "fingerprint" of the molecule, confirming its identity. While the HPLC-UV method showed no interferences in this case, it is more susceptible to co-eluting impurities that may have similar UV absorbance.

Discussion and Method Selection Rationale

The cross-validation study demonstrates that both GC-MS and HPLC-UV are suitable methods for the quantification of this compound in a cosmetic matrix, with both meeting the predefined acceptance criteria based on ICH guidelines. However, the choice between the two methods will depend on the specific requirements of the analysis.

Method_Selection Requirement Analytical Requirement Trace_Analysis Trace Level Analysis (e.g., impurity profiling, low concentration formulations) Requirement->Trace_Analysis Sensitivity High_Specificity High Specificity Required (e.g., complex matrices, regulatory submissions) Requirement->High_Specificity Confidence Routine_QC Routine Quality Control (higher concentrations) Requirement->Routine_QC Throughput Cost_Simplicity Lower Cost and Simplicity Requirement->Cost_Simplicity Resources GC_MS GC-MS Trace_Analysis->GC_MS High_Specificity->GC_MS HPLC_UV HPLC-UV Routine_QC->HPLC_UV Cost_Simplicity->HPLC_UV

Sources

A Comparative Guide to the Synthesis of Citronellyl Phenylacetate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragrance and flavor chemistry, the synthesis of esters is a cornerstone, providing a vast palette of aromatic compounds. Citronellyl phenylacetate, with its delicate rosy and fruity notes, is a valuable ingredient in perfumery and cosmetics. The choice of synthetic methodology profoundly impacts not only the yield and purity of the final product but also the overall sustainability and economic viability of the process. This guide provides an in-depth comparative analysis of the traditional chemical synthesis and the increasingly adopted enzymatic synthesis of this compound, offering experimental insights and data to inform researchers, scientists, and professionals in drug and fragrance development.

Introduction to this compound

This compound is an ester formed from the reaction of citronellol, a naturally occurring monoterpenoid alcohol, and phenylacetic acid. Its characteristic odor profile makes it a sought-after component in fine fragrances, personal care products, and as a flavoring agent. The demand for "natural" and sustainably produced ingredients has driven the exploration of alternative synthetic routes to this and other fragrance esters.

Chemical Synthesis: The Fischer-Speier Esterification

The classical approach to synthesizing this compound is through Fischer-Speier esterification. This acid-catalyzed reaction between an alcohol (citronellol) and a carboxylic acid (phenylacetic acid) is a well-established method in organic chemistry.

The Underlying Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of phenylacetic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of citronellol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester, this compound, and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one reactant (typically the less expensive one) is used, and the water formed during the reaction is continuously removed, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: A Representative Chemical Synthesis

Objective: To synthesize this compound via Fischer-Speier esterification.

Materials:

  • Citronellol (1 equivalent)

  • Phenylacetic acid (1.2 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add citronellol, phenylacetic acid, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Challenges and Considerations in Chemical Synthesis

While Fischer esterification is a robust method, it presents several challenges, particularly when dealing with terpene alcohols like citronellol:

  • Side Reactions: The strongly acidic conditions and high temperatures can lead to side reactions such as dehydration of the tertiary alcohol that can be formed from the cyclization of citronellol, and polymerization of the alkene moiety present in citronellol.[1]

  • Environmental Concerns: The use of strong, corrosive acids like sulfuric acid poses environmental and safety risks. Neutralization of the acid catalyst generates a significant amount of salt waste.[2]

  • Product Purity: The harsh reaction conditions can lead to the formation of colored byproducts and impurities that require extensive purification steps, potentially lowering the overall yield.

  • Energy Consumption: The requirement for high temperatures and prolonged reaction times contributes to higher energy consumption.

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a powerful and sustainable alternative for the production of esters. Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils, but in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: esterification.

The Biocatalytic Approach: Mechanism of Lipase-Catalyzed Esterification

Lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism. The key steps are:

  • Acyl-Enzyme Intermediate Formation: The carboxylic acid (phenylacetic acid) binds to the active site of the lipase. The catalytic triad (typically Ser-His-Asp) of the enzyme facilitates the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases a water molecule.

  • Nucleophilic Attack by Alcohol: The alcohol (citronellol) then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate.

  • Ester Release: A second tetrahedral intermediate is formed, which then breaks down to release the ester product (this compound) and regenerate the free enzyme.

A key advantage of this mechanism is the high selectivity of the enzyme, which often minimizes side reactions.

Experimental Protocol: A Representative Enzymatic Synthesis

Objective: To synthesize this compound using an immobilized lipase.

Materials:

  • Citronellol (1 equivalent)

  • Phenylacetic acid (1 equivalent)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435) (e.g., 10% w/w of substrates)

  • Heptane (or another suitable organic solvent)

  • Molecular sieves (to remove water)

Procedure:

  • In a screw-capped flask, combine citronellol, phenylacetic acid, and heptane.

  • Add the immobilized lipase (Novozym® 435) and molecular sieves to the mixture.

  • Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC. High conversions are often achieved within 24-48 hours.

  • Upon completion, the immobilized enzyme can be easily recovered by simple filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified if necessary, although the high selectivity of the enzyme often results in a purer crude product compared to the chemical method.

Advantages and Field-Proven Insights of Enzymatic Synthesis

The enzymatic route offers several compelling advantages over its chemical counterpart:

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (40-70 °C) and neutral pH, which preserves the integrity of sensitive functional groups and reduces energy consumption.[3]

  • High Selectivity: Lipases exhibit high chemo-, regio-, and stereoselectivity, leading to fewer byproducts and a purer product. This often simplifies downstream processing.

  • Environmental Friendliness: The use of biodegradable enzymes as catalysts and often milder solvents reduces the environmental footprint of the synthesis. It avoids the use of corrosive acids and the subsequent generation of salt waste.

  • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, which can significantly reduce catalyst costs in the long run.[3]

  • "Natural" Labeling: For the flavor and fragrance industry, products synthesized using enzymes from natural sources can often be labeled as "natural," which is a significant marketing advantage.

Comparative Analysis: A Head-to-Head Look

To provide a clear and objective comparison, the key performance indicators of both synthetic routes are summarized below. The data presented is a synthesis of typical results found in the literature for the synthesis of citronellyl esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)Lipases (e.g., Novozym® 435)
Reaction Temperature High (typically >100 °C, reflux)Mild (typically 40-70 °C)
Reaction Time 4-12 hours24-72 hours
Typical Yield 60-80%>90%
Product Purity Often requires extensive purificationHigh purity, minimal byproducts
Byproducts Dehydration and polymerization productsMinimal, primarily water
Solvent Toluene, Hexane (for azeotropic removal)Heptane, Toluene, or solvent-free
Catalyst Reusability NoYes (for immobilized enzymes)
Environmental Impact High (corrosive acids, salt waste)Low (biodegradable catalyst)
Safety Hazards Handling of strong, corrosive acidsGenerally low, handling of organic solvents

Visualizing the Synthetic Pathways

To further illustrate the distinct nature of these two synthetic approaches, the following diagrams outline the core reaction mechanisms and a generalized experimental workflow.

Reaction Mechanism Diagrams

FischerEsterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Citronellol Citronellol Reaction Tetrahedral Intermediate Citronellol->Reaction PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Reaction H2SO4 H₂SO₄ (Acid Catalyst) H2SO4->Reaction Protonation CitronellylPhenylacetate This compound Water Water Reaction->CitronellylPhenylacetate Elimination of H₂O Reaction->Water

Caption: Mechanism of Fischer-Speier Esterification.

EnzymaticEsterification cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products Citronellol Citronellol Reaction Tetrahedral Intermediate Citronellol->Reaction PhenylaceticAcid Phenylacetic Acid AcylEnzyme Acyl-Enzyme Intermediate PhenylaceticAcid->AcylEnzyme Lipase Lipase (e.g., Novozym® 435) Lipase->AcylEnzyme Forms Acyl-Enzyme Intermediate CitronellylPhenylacetate This compound Water Water AcylEnzyme->Reaction Reaction->Lipase Regenerated Enzyme Reaction->CitronellylPhenylacetate Ester Release ChemicalWorkflow Reactants 1. Mix Citronellol, Phenylacetic Acid, Toluene, and H₂SO₄ Reflux 2. Heat to Reflux with Dean-Stark Trap (4-8 hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Neutralization 4. Wash with NaHCO₃ Solution Cooling->Neutralization Washing 5. Wash with Brine Neutralization->Washing Drying 6. Dry with MgSO₄ Washing->Drying Filtration 7. Filter Drying->Filtration Evaporation 8. Evaporate Solvent Filtration->Evaporation Purification 9. Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental Workflow for Chemical Synthesis.

EnzymaticWorkflow Reactants 1. Mix Citronellol, Phenylacetic Acid, Solvent, and Lipase Incubation 2. Incubate with Shaking at 50-60°C (24-48 hours) Reactants->Incubation Filtration 3. Filter to Recover Immobilized Enzyme Incubation->Filtration Evaporation 4. Evaporate Solvent Filtration->Evaporation Product High-Purity this compound Evaporation->Product

Caption: Experimental Workflow for Enzymatic Synthesis.

Conclusion and Future Perspectives

The synthesis of this compound presents a clear choice between a traditional, robust chemical method and a modern, sustainable enzymatic approach. While Fischer-Speier esterification remains a viable option, its drawbacks in terms of harsh reaction conditions, environmental impact, and potential for side reactions are significant. In contrast, lipase-catalyzed synthesis offers a milder, more selective, and environmentally benign route, aligning with the principles of green chemistry.

For researchers and manufacturers in the fragrance, flavor, and pharmaceutical industries, the enzymatic synthesis of this compound and other esters represents a strategic investment. The higher initial cost of the enzyme can often be offset by the benefits of catalyst reusability, reduced energy consumption, simplified purification processes, and the ability to market the final product as "natural." As the demand for sustainable and high-quality products continues to grow, the adoption of biocatalytic methods is not just a trend but a necessary evolution in chemical synthesis.

References

  • Yadav, G. D., & Lathi, P. S. (2003). Synthesis of citronellyl acetate by transesterification on solid superacid catalysts.
  • Ghamgui, H., Karra-Châabouni, M., Gargouri, Y., & Miled, N. (2004). Production of isoamyl acetate by lipase from Rhizopus oryzae in a solvent-free system. Process Biochemistry, 39(7), 845-850.
  • Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2003). Lipase-catalyzed synthesis of isoamyl acetate in a solvent-free system. Journal of the American Oil Chemists' Society, 80(5), 511-516.
  • Chuah, G. K., Jaenicke, S., & Zhu, Y. Z. (2001). The cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Godi, F., & Terme, T. (2021). Enzymatic Synthesis of Flavor and Fragrance Esters.
  • Sheldon, R. A., & van Pelt, S. (2013). Green chemistry and catalysis.
  • Novozymes. (n.d.). Novozym® 435. Retrieved from [Link]

  • Otera, J. (2003). The organic synthesis with lipases. Chemical Reviews, 93(4), 1449-1470.
  • Gac, S., Gotor, V., & Gotor-Fernández, V. (2021). Lipase-Catalyzed Synthesis of Esters: A Green Alternative.

Sources

A Comparative Guide to the Purity Assessment of Synthesized Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fragrance science, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a common fragrance ester, Citronellyl phenylacetate. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to design a self-validating and robust analytical workflow.

This compound, a valuable aroma chemical with a sweet, rosy, and honey-like scent, is typically synthesized via the Fischer esterification of citronellol with phenylacetic acid.[1][2] The purity of the final product is paramount, as even trace amounts of unreacted starting materials or by-products can dramatically alter its olfactory profile and introduce unwanted reactive moieties. This guide will compare the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—not as isolated procedures, but as complementary tools in a holistic analytical strategy.

Part 1: The Analytical Toolkit - A Strategic Comparison

The choice of an analytical technique is not arbitrary; it is dictated by the specific question you need to answer. Are you performing a rapid quality control check on a production batch, or are you identifying an unknown contaminant in a new synthesis route? The table below provides a strategic overview of the most common techniques for analyzing volatile esters like this compound.

Technique Principle Primary Use Case Strengths for This Application Limitations Cost (Relative)
GC-FID Separation by boiling point/polarity in a gaseous mobile phase.Quantitative Purity Check: Determining the relative percentage of volatile components.High resolution for volatile isomers, industry-standard for fragrance analysis, high sensitivity to hydrocarbons.[3][4]Requires volatilization (not suitable for thermally labile compounds), identification based on retention time only.

GC-MS GC separation coupled with mass spectrometry detection.Impurity Identification: Determining the molecular weight and fragmentation pattern of unknown peaks.Provides structural information for identification, highly sensitive, excellent for pinpointing trace contaminants.[5][6][7]More complex data analysis, potential for in-source reactions with certain molecules.[5]

$
¹H NMR Nuclear spin resonance in a magnetic field.Structural Confirmation & Absolute Quantification (qNMR): Unambiguous identity confirmation and purity determination without a specific reference standard.Non-destructive, provides detailed structural information, primary analytical method for purity assessment.[8][9]Lower sensitivity than GC, requires highly pure solvent, can have overlapping signals in complex mixtures.

HPLC-UV Separation by polarity in a liquid mobile phase.Orthogonal Purity Check: Validating GC results with a different separation mechanism.Good for non-volatile or thermally labile impurities, a common and versatile technique.[10][11]Lower resolution for volatile, non-polar compounds like this compound compared to capillary GC.

Decision Workflow for Purity Analysis

The following workflow illustrates a logical approach to selecting the appropriate analytical method based on the experimental objective.

G start Synthesized Citronellyl Phenylacetate Sample q1 Primary Goal? start->q1 q1_opt1 Routine QC / Purity % q1->q1_opt1  Purity Check q1_opt2 Structural ID / Unknowns q1->q1_opt2  Identify Impurities q1_opt3 Absolute Purity q1->q1_opt3  Primary Standard gc_fid GC-FID Analysis q1_opt1->gc_fid gc_ms GC-MS Analysis q1_opt2->gc_ms qnmr Quantitative ¹H NMR (qNMR) q1_opt3->qnmr result1 Purity > 99%? gc_fid->result1 result2 Unknown Peaks Present? gc_ms->result2 nmr ¹H NMR Analysis fail Requires Further Purification nmr->fail pass Sample Passed qnmr->pass result1->result2 No result1->pass Yes result2->nmr Yes result2->fail No

Caption: Decision tree for selecting an analytical method.

Part 2: In-Depth Experimental Protocols

Here we detail the methodologies for the most effective techniques in assessing this compound purity. The causality behind key steps is explained to provide a deeper understanding.

Protocol 1: High-Throughput Purity Screening via Gas Chromatography (GC-FID)

Gas chromatography is the workhorse of the fragrance industry for good reason: it offers unparalleled separation efficiency for volatile and semi-volatile compounds.[3] We use a Flame Ionization Detector (FID) as it is robust and provides a near-uniform response factor for hydrocarbons, making it ideal for calculating area percentages to estimate purity.

Experimental Workflow: GC-FID Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh ~10mg of synthesized ester prep2 Dissolve in 1mL of high-purity Hexane prep1->prep2 prep3 Transfer to 2mL GC vial prep2->prep3 analysis1 Inject 1µL into GC prep3->analysis1 analysis2 Separate on DB-5 column (e.g., 30m x 0.25mm x 0.25µm) analysis1->analysis2 analysis3 Detect with FID analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Standard workflow for GC-FID purity analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Add 1.0 mL of a high-purity solvent (e.g., hexane or ethyl acetate). The choice of solvent is critical; it must not co-elute with any peaks of interest.

    • Vortex to ensure complete dissolution and transfer the solution to a 2 mL autosampler vial.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent, equipped with an FID.

    • Column: A non-polar column such as a DB-5 or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point. This separates compounds primarily based on boiling point.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[5]

    • Inlet Temperature: 250°C. Rationale: This ensures rapid and complete volatilization of the sample without causing thermal degradation.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. Rationale: This temperature program provides good separation between potential low-boiling impurities and the high-boiling ester product.

    • Detector Temperature: 300°C. Rationale: The detector must be hotter than the final oven temperature to prevent condensation and ensure all analytes remain in the gas phase.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.

Hypothetical Data Summary:

Peak #Retention Time (min)AreaArea %Tentative ID
18.5215,0000.4Citronellol (Starting Material)
210.258,0000.2Phenylacetic Acid (Starting Material)
315.783,977,00099.4This compound
Total 4,000,000 100.0
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

While GC provides excellent data on purity with respect to other volatile components, it does not confirm the identity of the main peak. NMR spectroscopy is the gold standard for structural elucidation.[8][9] By analyzing the chemical shifts, integration, and coupling patterns of the protons, we can unambiguously confirm that the synthesized product is indeed this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for this ester and has a simple, well-defined solvent peak at 7.26 ppm.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.[12]

  • Instrumentation & Acquisition:

    • Spectrometer: Bruker 400 MHz spectrometer or equivalent.

    • Experiment: Standard proton (¹H) acquisition.

    • Key Parameters: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all relevant peaks.

    • Compare the observed chemical shifts to expected values for the structure.

Expected ¹H NMR Signals for this compound:

ProtonsExpected Shift (δ, ppm)MultiplicityIntegration
Phenyl-H~7.2-7.4m5H
Olefinic-H~5.1t1H
-O-CH₂ -~4.1t2H
Phenyl-CH₂ -~3.6s2H
Allylic-H~2.0m2H
Methyls (on double bond)~1.6-1.7s6H
Other Aliphatic-H~1.1-1.6m5H
Methyl (chiral center)~0.9d3H

Reference for general ester chemical shifts.[13]

Identifying Impurities:

  • Unreacted Citronellol: Look for a broad singlet around 1.5-2.5 ppm (hydroxyl -OH proton) and a characteristic multiplet for the -CH₂OH protons around 3.7 ppm.

  • Unreacted Phenylacetic Acid: A very broad singlet for the carboxylic acid proton, typically above 10 ppm.

Part 3: Visualizing the Molecular Landscape

A crucial aspect of purity assessment is understanding the structures of potential impurities relative to the target compound. The diagram below illustrates the key molecules in this analysis.

G target This compound (Target Molecule) sm1 Citronellol (Starting Material) sm1->target Esterification side_product Citronellyl Acetate (Potential Side Product) sm1->side_product Side Reaction sm2 Phenylacetic Acid (Starting Material) sm2->target Esterification

Caption: Chemical structures of the target product and related impurities.

Conclusion and Expert Recommendations

No single analytical technique provides a complete picture of purity. A robust and trustworthy assessment of synthesized this compound relies on an orthogonal approach that combines the strengths of multiple methods.

  • Primary QC: For routine batch analysis where the synthetic route is well-established, GC-FID is the most efficient and cost-effective method for determining purity relative to other volatile components.

  • Identity Confirmation: ¹H NMR is non-negotiable for confirming the structural identity of a newly synthesized batch. It provides unambiguous proof that the major component is, in fact, this compound.

  • Impurity Investigation: When unknown peaks are detected in the GC chromatogram, GC-MS is the essential next step for identification.

  • Definitive Purity: For reference standards or when absolute purity is required, quantitative ¹H NMR (qNMR) , using a certified internal standard, should be employed. This technique is orthogonal to chromatography and provides a direct measure of purity by mass.[8]

By judiciously combining these techniques, researchers can build a comprehensive and self-validating data package that ensures the quality, safety, and desired performance of their synthesized material, upholding the highest standards of scientific integrity.

References

  • Mallavarapu, G. R., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]

  • MACHEREY-NAGEL. (2022). Analysis of perfumes by gas chromatography. [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

  • Conquer Scientific. (2025). Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. [Link]

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  • International Scientific Organization. (2019). A brief review on emerging analytical techniques for essential oil quantification. [Link]

  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?[Link]

  • Sajjadi, S. E., & Ghassemi, N. (2012). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Research. [Link]

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  • Kelkar, V. P. QUALITY ASSESSMENT OF FRAGRANCE MATERIALS. [Link]

  • ResearchGate. Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]

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  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

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A Guide to Inter-Laboratory Validation of Analytical Protocols for Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the assurance of consistent and reliable analytical data across different laboratories is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical protocol for Citronellyl phenylacetate, a common fragrance and flavor ingredient. By establishing a robust, validated protocol, organizations can ensure product quality, facilitate regulatory compliance, and enable seamless technology transfer.

This document moves beyond a simple recitation of procedural steps, delving into the scientific rationale behind the validation process. It is structured to serve as a practical, in-depth technical resource, grounded in established international guidelines.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be confidently deployed across multiple sites, a collaborative study, known as an inter-laboratory validation or method transfer, is essential. This process verifies that a method, proven effective in a primary laboratory, can be successfully replicated by other competent laboratories, yielding comparable results. The fundamental goal is to demonstrate the method's robustness and ensure that the analytical procedure itself is not a significant source of variability in the data.

The transfer of analytical procedures is a well-defined process, with guidance from bodies such as the United States Pharmacopeia (USP). The USP General Chapter <1224> outlines the necessary components of a transfer protocol, which includes comparative testing, co-validation between laboratories, or even a waiver of formal transfer under certain conditions.[1][2][3][4] A risk-based approach is encouraged to determine the extent of the transfer activities.[1]

Foundational Principles: A Regulatory & Standards-Based Approach

The design of any validation study must be anchored in internationally recognized guidelines to ensure scientific rigor and regulatory acceptance. The principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently updated Q2(R2) guidelines, provide a comprehensive framework for the validation of analytical procedures.[5][6][7][8][9][10][11] These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][12][13][14][15][16]

Furthermore, the ISO 5725 standard, "Accuracy (trueness and precision) of measurement methods and results," provides a statistical framework for assessing the performance of a method when tested in different laboratories.[17][18][19] This standard is crucial for quantifying the repeatability and reproducibility of the analytical protocol.

Visualizing the Validation Workflow

The inter-laboratory validation process can be visualized as a structured progression from initial planning to the final assessment of method performance.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Independent Laboratory Execution cluster_analysis Phase 3: Data Analysis & Performance Evaluation cluster_conclusion Phase 4: Conclusion & Reporting Protocol Develop Joint Validation Protocol Define Scope, Analytes, Matrices Establish Acceptance Criteria Materials Prepare & Distribute Homogenized Samples Provide Certified Reference Standards Protocol->Materials LabA Laboratory A Execute Protocol Materials->LabA LabB Laboratory B Execute Protocol Materials->LabB LabC Laboratory C Execute Protocol Materials->LabC Data Collect & Compile Data from all Labs Statistical Analysis (ISO 5725) LabA->Data LabB->Data LabC->Data Performance Assess Repeatability & Reproducibility Evaluate Trueness (Bias) Data->Performance Report Generate Comprehensive Validation Report Statement of Method Suitability Performance->Report

Caption: Workflow for a typical inter-laboratory validation study.

Recommended Analytical Protocols for this compound

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[2][19]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample (e.g., cosmetic cream, fragrance oil) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

    • If necessary, perform a liquid-liquid extraction for complex matrices to isolate the analyte.[18]

    • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[6]

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 91, 108, 131). Full scan mode (m/z 40-450) can be used for initial identification.

GC-MS Analytical Workflow Sample Sample Preparation (Extraction/Dilution) GC_Injection GC Injection (Splitless) Sample->GC_Injection GC_Column GC Column Separation (HP-5ms) GC_Injection->GC_Column Ionization EI Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detection Detector (SIM/Scan) Mass_Analyzer->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Simplified workflow of the GC-MS analytical protocol.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of UV-active compounds like this compound, particularly in samples where volatility is a concern or when derivatization is to be avoided.[10][16]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards of this compound in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of a standard).

Inter-Laboratory Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters that should be assessed during the inter-laboratory study, along with typical acceptance criteria derived from ICH guidelines.

Table 1: Validation Parameters for the Quantitative Analysis of this compound

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from this compound and not from other components in the sample matrix.No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To establish a linear relationship between the analyte concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 2.0% - Intermediate Precision (Inter-assay): RSD ≤ 3.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate, temperature, mobile phase composition) are slightly varied.

Table 2: Inter-Laboratory Comparison Parameters (based on ISO 5725)

Parameter Objective Assessment
Repeatability (sr) Precision under the same operating conditions over a short interval of time within a single laboratory.Calculated from replicate measurements within each laboratory.
Reproducibility (sR) Precision between laboratories.Calculated from the results obtained by all participating laboratories.
Trueness (Bias) The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.Comparison of the overall mean from all laboratories to the certified value of a reference material.

The Role of Proficiency Testing

Participation in proficiency testing (PT) schemes is a valuable tool for demonstrating ongoing competency and for comparing a laboratory's performance against a wider peer group.[7] Organizations like BIPEA offer PT schemes for cosmetics and fragrance compounds, which can serve as an external validation of a laboratory's analytical capabilities for substances like this compound.[7]

Conclusion: A Self-Validating System for Trustworthy Results

The inter-laboratory validation of an analytical protocol for this compound is a critical exercise in ensuring data integrity and consistency across different testing sites. By adhering to the principles outlined in international guidelines such as those from the ICH and ISO, and by meticulously documenting the entire process, organizations can establish a self-validating system. This not only fosters confidence in the analytical data but also provides a solid foundation for product quality assessment, regulatory submissions, and the seamless transfer of analytical technology. The detailed protocols and validation parameters provided in this guide serve as a robust starting point for researchers and scientists to develop and implement a scientifically sound and defensible inter-laboratory validation study.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pérez-Serradilla, J. A., & de Castro, M. D. L. (2008). High-performance liquid chromatographic method for the simultaneous determination of 8 organic UV-filters in products with a level of sun protection factor emulsion-type.
  • BIPEA. (n.d.). Proficiency testing programs COSMETICS Chemistry – Contaminants – Microbiology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from [Link]

  • Bletsou, A. A., Asimakopoulos, A. G., & Thomaidis, N. S. (2013). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 405(21), 6741-6756.
  • Padilha, C. Z., de Souza, M. E., & Bragagnolo, N. (2022). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry, 389, 133098.
  • Andrianova, A. A., Quimby, B. D., & Zhao, L. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent Technologies, Inc.
  • Integrated Liner Technologies. (n.d.). Industry - Fragrance Analysis. Retrieved from [Link]

  • PharmaTutor. (n.d.). “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ECA Academy. (2012, May 16). New USP Chapter on Method Transfer effective. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1224> Transfer of Analytical Procedures.
  • Bairagi, V. K., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Scribd. (n.d.). 1224 Transfer of Analytical Procedures. Retrieved from [Link]

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"comparative sensory analysis of Citronellyl phenylacetate isomers"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Sensory Analysis of Citronellyl Phenylacetate Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comparative sensory analysis of this compound isomers. While this compound is recognized for its pleasant, rosy, and sweet aroma, the distinct sensory contributions of its various isomers are not widely documented.[1][2][3][4] This guide offers the scientific rationale and detailed methodologies for elucidating these differences, empowering researchers to unlock novel fragrance profiles and structure-activity relationships.

The Olfactory Significance of Isomerism

In the realm of fragrance chemistry, isomerism is not a trivial structural nuance; it is a gateway to a diversity of sensory experiences. Isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, can elicit remarkably different olfactory responses. This phenomenon is well-documented for a variety of fragrance compounds. For instance, the enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, are perceived as lavender-like and petitgrain-like, respectively.[5][6][7][8] Similarly, the structural isomers α-pinene and β-pinene, both contributing to the characteristic scent of pine, possess distinct aroma profiles; α-pinene is described as more sharply resinous, while β-pinene offers smoother, woody tones.[9][10][11][12][13]

These examples underscore a fundamental principle in olfaction: the human olfactory system can act as a chiral selector, differentiating between subtle variations in molecular geometry. This selectivity arises from the specific interactions between odorant molecules and the diverse array of olfactory receptors in the nasal cavity. Therefore, a comprehensive understanding of a fragrance ingredient requires a detailed sensory characterization of its constituent isomers.

This guide will focus on the isomers of this compound, which, based on the established principles of structure-odor relationships, are hypothesized to possess unique and potentially valuable sensory properties.

Physicochemical Properties of this compound

A foundational step in any sensory analysis is the characterization of the material's physical and chemical properties. While specific data for each isomer is scarce, the general properties of this compound are well-established.

PropertyValueSource
Molecular FormulaC₁₈H₂₆O₂[1]
Molecular Weight274.4 g/mol [1]
AppearanceColorless, somewhat viscous liquid[1][2]
Odor DescriptionSweet, herbaceous, rosy, heavy, tenacious, reminiscent of rose petals, honey, and waxy[1][2][14]
Boiling Point342.00 °C @ 760.00 mm Hg[1]
SolubilityInsoluble in water; soluble in oils[1][3]
Specific Gravity0.958-0.960[1]
Refractive Index1.492-1.510[1]

Note: It is crucial for any comparative study to determine these properties for each isolated isomer, as even slight variations can influence volatility and, consequently, sensory perception.

Experimental Design: A Dual-Pronged Approach

To achieve a comprehensive comparative sensory analysis, a combination of instrumental and human sensory techniques is recommended. This dual-pronged approach provides both objective, quantifiable data on odor-active compounds and the rich, descriptive language of human perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15] This allows for the identification of odor-active compounds in a sample and a description of their scent.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

  • Sample Preparation:

    • Prepare solutions of each this compound isomer at a concentration of 1% in a suitable solvent (e.g., ethanol).

    • Ensure the purity of each isomer is confirmed via analytical techniques prior to sensory analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Column: A chiral stationary phase column is essential for separating enantiomers. For structural isomers, a standard non-polar or medium-polarity column may be sufficient.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

  • GC Conditions (Example):

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute, and hold for 10 minutes.

    • Injector Temperature: 250°C.

    • FID Temperature: 280°C.

    • ODP Temperature: 260°C.

  • Olfactometry:

    • A panel of trained sensory assessors will sniff the effluent from the ODP.

    • Assessors will record the retention time, odor description, and intensity of each detected scent.

    • Data from multiple assessors should be compiled to create an aromagram for each isomer.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[16] This method provides a detailed and reproducible sensory profile of each isomer.

QDA_Process A Panelist Recruitment & Screening B Lexicon Development A->B Selects qualified individuals C Panelist Training B->C Defines descriptive terms D Performance Validation C->D Calibrates panelists E Sample Evaluation D->E Ensures reliability F Data Analysis E->F Generates intensity data G Sensory Profile Generation F->G Statistical analysis

Caption: The sequential process of Quantitative Descriptive Analysis (QDA).

  • Panelist Selection:

    • Recruit 8-12 individuals with good sensory acuity and the ability to articulate their perceptions.

    • Screen panelists for their ability to discriminate between different fragrance notes.

  • Lexicon Development:

    • In a series of sessions, have the panel collaboratively develop a list of descriptive terms for the aromas of the this compound isomers. This lexicon should cover all aspects of the scent, from top notes to base notes.

    • Reference standards for each descriptor should be provided to ensure panelist alignment.

  • Training:

    • Train the panelists on the use of an intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

    • Conduct practice sessions with the isomers and other fragrance references to ensure consistent and reproducible ratings.

  • Sample Evaluation:

    • Prepare samples of each isomer on smelling strips or in a suitable diluent.

    • Present the samples to the panelists in a controlled environment with good ventilation to prevent olfactory fatigue.

    • Samples should be coded and presented in a randomized order.

    • Each panelist will independently rate the intensity of each descriptor for each sample.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the isomers for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the isomers and their sensory attributes.

Expected Outcomes and Data Presentation

The combined results from GC-O and QDA will provide a comprehensive sensory comparison of the this compound isomers.

Table 1: GC-O Data Summary (Hypothetical)

IsomerRetention Time (min)Odor DescriptorIntensity (Avg.)
α-Isomer15.2Rosy, slightly green, fresh8.5
β-Isomer15.8Sweet, honey-like, powdery7.9
(R)-Enantiomer16.1Herbaceous, warm, spicy6.5
(S)-Enantiomer16.3Fruity, pear-like, bright9.1

Table 2: QDA Sensory Profile (Hypothetical)

Attributeα-Isomer (Avg. Intensity)β-Isomer (Avg. Intensity)(R)-Enantiomer (Avg. Intensity)(S)-Enantiomer (Avg. Intensity)
Rosy12.18.57.29.8
Green9.84.25.16.3
Sweet7.513.28.911.5
Honey6.311.89.510.1
Powdery4.19.76.85.4
Herbaceous3.52.110.34.2
Fruity5.26.84.512.7

Synthesis and Sourcing of Isomers

The successful execution of this comparative analysis hinges on the availability of pure isomers. While this compound is commercially available, it is often sold as a racemic mixture.[14] The synthesis of specific isomers may be necessary. Phenylacetate esters can be synthesized through the esterification of the corresponding alcohol (in this case, the specific citronellol isomer) with phenylacetic acid or its derivatives, such as phenylacetyl chloride.[17][18] Enzymatic synthesis using lipases has also been shown to be an effective method for producing citronellyl esters.[19] Researchers should consult organic synthesis literature for detailed protocols.

Conclusion

A comparative sensory analysis of this compound isomers represents a significant opportunity to uncover novel and valuable fragrance profiles. By employing a robust analytical approach combining GC-O and QDA, researchers can gain a deep understanding of the structure-odor relationships governing this class of molecules. The methodologies outlined in this guide provide a clear and actionable framework for conducting such a study, ultimately contributing to the innovation and advancement of the fragrance and flavor industry.

References

  • Sugawara, Y., et al. (2000). Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement. Chemical Senses, 25(1), 77-84. Available at: [Link]

  • Wikipedia. (n.d.). Linalool. In Wikipedia. Retrieved from [Link]

  • Sugawara, Y., et al. (2000). Odor Distinctiveness between Enantiomers of Linalool: Difference in Perception and Responses Elicited by Sensory Test. SciSpace. Available at: [Link]

  • Sugawara, Y., et al. (2000). Odor Distinctiveness between Enantiomers of Linalool: Difference in Perception and Responses Elicited by Sensory Test and Forehead Surface Potential Wave Measurement. ResearchGate. Available at: [Link]

  • Turin, L., & Yoshii, F. (2012). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface, 9(76), 3083-3091. Available at: [Link]

  • Mosandl, A. (2004). Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. Journal of Chromatographic Science, 42(8), 423-439. Available at: [Link]

  • JointCommerce. (2023). What is β-Pinene? JointCommerce. Available at: [Link]

  • Mosandl, A. (2004). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. Oxford Academic. Available at: [Link]

  • Aroma Chemical. (n.d.). Alpha-Pinene And Beta-Pinene: Pine-fresh Aroma Chemicals For Industrial Use. Aroma Chemical. Available at: [Link]

  • De Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Available at: [Link]

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  • The Good Scents Company. (n.d.). citronellyl phenyl acetate. The Good Scents Company. Retrieved from [Link]

  • Bicchi, C., et al. (2008). Enantiomer identification in the flavour and fragrance fields by "interactive" combination of linear retention indices from enantioselective gas chromatography and mass spectrometry. Journal of Chromatography A, 1195(1-2), 117-126. Available at: [Link]

  • Mosandl, A. (2004). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. ResearchGate. Available at: [Link]

  • König, W. A., & Hochmuth, D. H. (2004). Enantiomeric Odor Differences and Gas Chromatographic Properties of Flavors and Fragrances. CHIMIA International Journal for Chemistry, 58(7), 629-635.
  • Happy Leaf Portland. (2023). Alpha vs. Beta Pinene Terpene Effects. Happy Leaf Portland. Available at: [Link]

  • Green Health Docs. (2023). Alpha-Pinene & Beta-Pinene Effects, Benefits & Strains. Green Health Docs. Available at: [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. Biomolecules, 9(11), 738. Available at: [Link]

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  • ResearchGate. (n.d.). Gas Chromatography‐Olfactometry (GC‐O) of Essential Oils and Volatile Extracts. ResearchGate. Retrieved from [Link]

  • Salahaddin, S. K. (2021). Analysis of Essential Oils Using GC- FID And GC-MS.
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A Comparative Guide to the Validation of a Stability-Indicating Method for Citronellyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fragrance and pharmaceutical sciences, ensuring the stability of a compound is not merely a regulatory hurdle but a cornerstone of product quality and safety. This guide provides an in-depth, scientifically grounded approach to the validation of a stability-indicating method for Citronellyl Phenylacetate, a widely used fragrance ingredient. We will dissect the "why" behind the experimental choices, offering a narrative that blends technical protocols with field-proven insights. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method to monitor the stability of this, and structurally related, ester compounds.

The Imperative for a Stability-Indicating Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of a substance over time.[1] Its primary objective is to accurately measure the active ingredient, in this case, this compound, without interference from its degradation products, process impurities, or other excipients.[2][3] The development and validation of such a method are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of products throughout their shelf life.[4]

For a compound like this compound, an ester of citronellol and phenylacetic acid, the ester linkage is a primary site of potential degradation through hydrolysis. Other potential degradation pathways could involve oxidation of the terpene moiety or photolytic degradation. A validated SIM provides the analytical assurance to:

  • Elucidate the degradation profile of the molecule under various stress conditions.[5]

  • Determine the intrinsic stability of the compound.[5]

  • Develop and support stable formulations.

  • Establish appropriate storage conditions and shelf-life.

Method Development: A Tale of Two Techniques - HPLC vs. GC

The choice of analytical technique is a critical first step. For a moderately volatile and thermally stable compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[6]

High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for stability-indicating assays due to its versatility, high resolution, and suitability for a wide range of compounds.[3][4] The use of a photodiode array (PDA) detector can provide valuable information about the spectral purity of the peaks, aiding in the demonstration of specificity.[4]

  • Typical Starting Conditions: A C18 column is a common choice for non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[3]

Gas Chromatography (GC):

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

  • Advantages: GC is well-suited for volatile and thermally stable compounds like esters.[6][7] It often offers high efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID).[6] For the analysis of fatty acid methyl esters (FAMEs), which are structurally related to this compound, GC is a standard technique.[8][9]

  • Considerations: Derivatization is sometimes required for less volatile or polar compounds to make them suitable for GC analysis, though this is unlikely to be necessary for this compound.[9]

Comparative Analysis:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones.Best suited for volatile and thermally stable compounds.[7]
Resolution Excellent resolution, especially with modern columns and instrumentation.High resolving power, particularly with capillary columns.
Detection Versatile detection options (UV, PDA, MS). PDA is crucial for peak purity analysis.[2]Sensitive detectors like FID are common. Mass spectrometry (MS) coupling provides structural information.[10]
Sample Prep Generally simpler, involving dissolution in a suitable solvent.May require derivatization for certain analytes to increase volatility.[9]
Degradant Analysis Can readily analyze a wider range of degradation products, including non-volatile polar compounds.May not be suitable for non-volatile or thermally labile degradation products.

For the purpose of this guide, we will focus on the development and validation of an RP-HPLC method , as it generally provides greater versatility for separating a wider variety of potential degradation products with differing polarities.

The Cornerstone of Validation: Forced Degradation Studies

Forced degradation, or stress testing, is the process of intentionally degrading the sample under more severe conditions than accelerated stability testing.[1][11] This is a critical step to demonstrate the specificity and stability-indicating nature of the analytical method.[5][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1]

The following flowchart illustrates the logical workflow of a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples (Degradation products formed) Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Stressed_Samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->Stressed_Samples API This compound (API Sample) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis Analyze via HPLC-PDA Stressed_Samples->Analysis Evaluation Evaluate Specificity (Peak Purity, Resolution) Analysis->Evaluation

Caption: Workflow of Forced Degradation Studies.

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound to assess the specificity of the HPLC method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration with the mobile phase.

  • Base Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH. Heat the solution at 60°C for a specified time (e.g., 8 hours). Cool, neutralize with 0.1 M HCl, and dilute to a known concentration with the mobile phase.

  • Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 24 hours). Dilute to a known concentration with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for a specified time (e.g., 48 hours). After exposure, dissolve the sample in the mobile phase to a known concentration.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Once the method is developed and specificity is preliminarily assessed using stressed samples, a full validation must be performed according to ICH Q2(R1) guidelines.[13][14]

The following diagram outlines the key validation parameters:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD

Caption: Key Validation Parameters as per ICH Q2(R1).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is arguably the most critical parameter for a stability-indicating method.[16]

Experimental Protocol:

  • Analyze blank, placebo (if applicable), this compound reference standard, and each of the stressed samples.

  • Assess the chromatograms for any interference at the retention time of this compound.

  • The peak for this compound should be well-resolved from any degradation product peaks.

  • Employ a PDA detector to perform peak purity analysis on the this compound peak in the stressed samples to confirm it is not co-eluting with any degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15]

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound reference standard over a specified range (e.g., 50% to 150% of the target concentration).[13]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
5025100250502515025100
7537600375503765037600
10050100500005020050100
12562700626006280062700
15075200751007530075200
Linear Regression r² = 0.9999 y = 500x + 100
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a known amount of this compound into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.499.5%
Mean Recovery 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 501505020050050501004995050000500750.18%
Intermediate 503005025050400503505015050200502750.19%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Conclusion: A Self-Validating System

The validation of a stability-indicating method is a rigorous and systematic process that provides a high degree of assurance that the method is suitable for its intended purpose.[17] By following the principles outlined in this guide, rooted in the authoritative standards of the ICH, researchers can develop and validate a robust analytical method for this compound. This not only satisfies regulatory requirements but also builds a foundation of trust in the quality and stability of the final product. The integration of forced degradation studies with a comprehensive validation of key parameters creates a self-validating system, ensuring that the analytical data generated is both accurate and reliable.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research (IJSDR). Retrieved from [Link]

  • What is a stability indicating method? (n.d.). AmbioPharm. Retrieved from [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). Hindawi. Retrieved from [Link]

  • citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2007). Microbial Biotechnology. Retrieved from [Link]

  • forced degradation study -a new approach for stress testing of drug substances and drug products. (2021). ResearchGate. Retrieved from [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). ResearchGate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Phenylacetate Degradation Pathway. (2011). Eawag-BBD. Retrieved from [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). International Journal of Current Science (IJCSPUB). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. Retrieved from [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2009). ResearchGate. Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (2011). Journal of Lipid Research. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. Retrieved from [Link]

  • Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. (2020). Morressier. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2013). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. (2010). PNAS. Retrieved from [Link]

  • Q1A(R2) Guideline. (2003). ICH. Retrieved from [Link]

  • General information about the enzymes from the phenylacetate degradation pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2009). Semantic Scholar. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciSpace. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved from [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. (2020). Impressions@MAHE. Retrieved from [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek Resource Hub. Retrieved from [Link]

  • ICH Q2 R1 || Analytical Method Validation || Identification test by IR ||. (2022). YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-Citronellyl-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe and compliant management of chemical substances is a cornerstone of operational excellence. Citronellyl phenylacetate, a widely used fragrance ingredient, requires careful handling and disposal to mitigate risks to personnel and the environment. This technical guide offers a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Pre-Disposal Safety and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound is a combustible liquid that is insoluble in water and can cause skin and eye irritation.[1] These characteristics dictate the necessary safety precautions and disposal pathways.

Table 1: Key Properties of this compound and Disposal Implications

PropertyValueImplication for Disposal
CAS Number 139-70-8Essential for accurate waste identification and documentation.
Physical State Colorless to pale yellow liquid[1]Requires secure, leak-proof containers for waste accumulation.
Flash Point 110 °C[1]Classified as a combustible liquid, necessitating storage away from heat and ignition sources.[1]
Solubility Insoluble in water; soluble in ethanol[1]Prohibits disposal via the sanitary sewer system.
Hazards Skin and eye irritation; harmful if swallowed.[1]Mandates the use of appropriate Personal Protective Equipment (PPE).

The Disposal Workflow: A Decision-Making Framework

The following diagram outlines the critical decision points in the disposal process for this compound, ensuring a systematic and compliant approach.

cluster_start Initiation cluster_characterization Waste Characterization cluster_pathways Disposal Pathways cluster_procedure Containment & Labeling cluster_final Final Disposition start Waste this compound Generated char Is the waste contaminated with other chemicals? start->char pure Pure, Unused Product char->pure No contaminated Contaminated Waste Stream char->contaminated Yes recycle Consider redistribution or surplus program via EHS pure->recycle hazardous Designate as Hazardous Waste contaminated->hazardous pickup Arrange for pickup by a licensed hazardous waste vendor recycle->pickup contain Package in a compatible, sealed container (e.g., HDPE, glass) hazardous->contain labeling Label with 'Hazardous Waste,' chemical name, and associated hazards contain->labeling store Store in a designated Satellite Accumulation Area (SAA) labeling->store store->pickup

Caption: Decision-making workflow for the disposal of this compound.

Detailed Step-by-Step Disposal Protocol

3.1. Personal Protective Equipment (PPE) and Handling Precautions

  • Causality: To prevent dermal and ocular exposure, appropriate PPE is non-negotiable. The use of a chemical fume hood mitigates the risk of inhaling vapors.[1]

  • Procedure:

    • Don chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1]

    • Perform all transfers and packaging of this compound waste within a certified chemical fume hood to ensure adequate ventilation.[1]

3.2. Waste Segregation and Containerization

  • Causality: Proper segregation prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.[2] this compound should not be mixed with incompatible materials such as strong oxidizing agents.[1]

  • Procedure:

    • Designate a specific, compatible waste container for this compound. High-density polyethylene (HDPE) or glass containers are preferred.[2][3]

    • Do not mix this compound waste with other chemical waste streams, particularly halogenated solvents, as this can increase disposal costs.[4]

    • Keep liquid and solid waste in separate containers.[5]

    • Ensure the container is always sealed when not in use to prevent spills or the release of vapors.[3][4]

3.3. Labeling and Documentation

  • Causality: Accurate and detailed labeling is a regulatory requirement that ensures safe handling, storage, and disposal by all personnel and waste management vendors.[2][6]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]

    • The label must include:

      • The words "Hazardous Waste".[2][6]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

      • A clear indication of the associated hazards (e.g., combustible, irritant).[6]

      • The date of waste accumulation.[2]

3.4. Storage in a Satellite Accumulation Area (SAA)

  • Causality: Designated SAAs provide a safe, controlled environment for the temporary storage of hazardous waste at or near the point of generation, in compliance with EPA regulations.[3][6]

  • Procedure:

    • Store the labeled, sealed waste container in your laboratory's designated SAA.[6] This could be a marked area on a benchtop or within a chemical fume hood.[6]

    • Ensure the SAA is equipped with secondary containment to capture any potential leaks.[4]

    • Do not exceed the SAA limit of 55 gallons for hazardous waste.[3]

3.5. Final Disposal

  • Causality: The final disposal of hazardous waste must be handled by a licensed and approved waste disposal vendor to ensure it is managed in an environmentally sound and legally compliant manner.[2]

  • Procedure:

    • Once the waste container is full, or if it has been in storage for up to one year, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request system.[4][7]

    • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][7]

3.6. Management of Empty Containers

  • Causality: Residual amounts of the chemical can render an "empty" container hazardous.

  • Procedure:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol).

    • Collect the rinsate and dispose of it as hazardous waste.[4][7]

    • After triple rinsing, deface or remove the original chemical label and dispose of the container as regular trash, in accordance with your institution's policies.[4][7]

Spill Management

  • Causality: Immediate and correct response to a spill minimizes exposure and environmental contamination.

  • Procedure:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbents.[1][8]

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the EHS hazardous waste program.[4]

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]

References

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

Sources

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Retrosynthesis Analysis

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Citronellyl phenylacetate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.